(R)-1-(4-Chlorophenyl)ethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINPOEWMCLFRRB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364936 | |
| Record name | (R)-1-(4-Chlorophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27298-99-3 | |
| Record name | (+)-1-(4-Chlorophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27298-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(4-Chlorophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-(4-Chlorophenyl)ethylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the use of (R)-1-(4-Chlorophenyl)ethylamine. The focus of this document is to provide a holistic understanding of this chiral amine, from its fundamental physicochemical properties to its synthesis and application, underpinned by scientific principles and practical insights to ensure both technical accuracy and field-proven applicability.
Core Molecular Profile and Physicochemical Properties
This compound is a chiral primary amine that serves as a pivotal building block in asymmetric synthesis, particularly within the pharmaceutical industry. The stereochemical integrity of this compound is of utmost importance, as the desired biological activity of many active pharmaceutical ingredients (APIs) is enantiomer-dependent.
Structural and Identification Data
| Property | Value |
| IUPAC Name | (1R)-1-(4-chlorophenyl)ethan-1-amine |
| CAS Number | 27298-99-3[1][2][3][4][5][6][7] |
| Molecular Formula | C8H10ClN[1][2][4][5] |
| Molecular Weight | 155.63 g/mol [1][2][4] |
| Canonical SMILES | C--INVALID-LINK--N |
| InChI Key | PINPOEWMCLFRRB-ZCFIWIBFSA-N[4] |
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation.
| Property | Value | Conditions | Source |
| Appearance | Clear colorless to light yellow liquid | Ambient | |
| Boiling Point | 232 °C | 760 mmHg | [1] |
| Density | 1.110 g/mL | 20 °C | [1][2] |
| Refractive Index (n20/D) | 1.543 | 20 °C | [1][2] |
| Flash Point | 115 °C | Closed Cup | [1] |
| pH | 10.9 | ||
| Optical Rotation ([α]D) | +23.5° | c=2 in Methanol | [1] |
| Water Solubility | Very low solubility | [1] |
Expert Insight: The basicity of the amine (pH 10.9) is a key characteristic, influencing its reactivity and handling. Its very low water solubility and miscibility with common organic solvents dictate the choice of reaction and extraction media. The positive optical rotation confirms the (R)-enantiomer.
Synthesis and Chiral Purity
The industrial production of enantiomerically pure this compound predominantly relies on the resolution of a racemic mixture, which is typically synthesized via reductive amination.
Racemic Synthesis: Reductive Amination
The synthesis of the racemic mixture of 1-(4-chlorophenyl)ethylamine is efficiently achieved through the reductive amination of 4'-chloroacetophenone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (e.g., ammonia), which is then reduced in situ to the desired amine.
Caption: Workflow for the synthesis of racemic 1-(4-chlorophenyl)ethylamine.
Chiral Resolution via Diastereomeric Salt Formation
The separation of the racemic mixture into its constituent enantiomers is a critical step and is most commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.
Principle of the Method: The racemic amine, a mixture of (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral acid. This results in the formation of two diastereomeric salts: [(R)-amine(+)‑tartrate] and [(S)-amine(+)‑tartrate]. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
This protocol is a self-validating system, where the success of each step is confirmed by the physical properties of the intermediates and the final product.
-
Dissolution of the Resolving Agent: In a suitable reaction vessel, dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be applied to ensure complete dissolution.
-
Causality: Methanol is chosen as the solvent due to its ability to dissolve both the tartaric acid and the amine, while also allowing for the differential solubility of the resulting diastereomeric salts upon cooling.
-
-
Addition of the Racemic Amine: Cautiously add 6.1 mL of racemic 1-(4-chlorophenyl)ethylamine to the tartaric acid solution. An exothermic reaction should be observed.
-
Crystallization of the Diastereomeric Salt: Loosely cover the flask and allow it to stand undisturbed at room temperature. The less soluble diastereomeric salt, the (R)-amine-L-tartrate, will preferentially crystallize out of the solution.
-
Trustworthiness: The formation of a crystalline precipitate is the first validation point of a successful resolution.
-
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble (S)-amine-L-tartrate salt.
-
Liberation of the Free Amine: Transfer the collected crystals to a separatory funnel containing 50 mL of water and add 3-4 mL of a 50% aqueous sodium hydroxide solution. Swirl the funnel until the salt has completely dissolved and two distinct layers are visible.
-
Causality: The strong base deprotonates the ammonium salt, liberating the free amine, which is insoluble in the aqueous layer.
-
-
Extraction and Purification: Extract the aqueous layer with three 10 mL portions of diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the this compound.
-
Validation: The enantiomeric purity of the final product should be confirmed by polarimetry, comparing the specific rotation of the sample to the literature value.
Caption: Step-by-step workflow for the chiral resolution process.
Chemical Reactivity and Pharmaceutical Applications
The synthetic utility of this compound lies in the reactivity of its primary amine group, making it a valuable precursor for a wide range of chiral molecules.
Key Reactions
-
Amide and Sulfonamide Formation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.
-
N-Alkylation and N-Arylation: The nitrogen can be further functionalized through alkylation or arylation reactions.
-
Cyanamide Synthesis: It can undergo electrophilic cyanation, for example with cyanogen bromide, to yield chiral cyanamides, which are versatile synthetic intermediates. A study has reported the synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide from this compound in an 84% yield.[8]
Role in Drug Discovery and Development
This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[2][9] Its incorporation into a molecule can impart specific stereochemistry, which is often crucial for biological activity. While not always a direct starting material for blockbuster drugs, its structural motif is representative of the chiral amines that are fundamental to many synthetic routes. It serves as an important raw material and chiral reagent in organic synthesis.[2][9]
Safety and Handling
Proper handling of this compound is crucial due to its hazardous nature.
| Hazard Class | Statement |
| Acute Toxicity, Oral | Harmful if swallowed (H302) |
| Acute Toxicity, Inhalation | Fatal if inhaled (H330) |
| Skin Corrosion/Irritation | Causes skin irritation (H315) |
| Serious Eye Damage/Irritation | Causes serious eye damage (H318) |
| Skin Sensitization | May cause an allergic skin reaction (H317) |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects (H411) |
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. In case of inadequate ventilation, use a respiratory protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[6]
Conclusion
This compound is a fundamentally important chiral building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with established methods for its stereoselective synthesis, make it a valuable tool for researchers and drug development professionals. A comprehensive understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is paramount for its successful application in the creation of novel and effective chemical entities.
References
- 1. 27298-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 27298-99-3 [chemicalbook.com]
- 3. fishersci.nl [fishersci.nl]
- 4. (1R)-1-(4-chlorophenyl)ethan-1-amine | C8H10ClN | CID 1715226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 27298-99-3 CAS Manufactory [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to (R)-1-(4-Chlorophenyl)ethylamine
Prepared by: Gemini, Senior Application Scientist
Introduction
(R)-1-(4-Chlorophenyl)ethylamine is a chiral primary amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereochemically defined structure makes it a valuable chiral building block and resolving agent for the synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and key applications, tailored for researchers, scientists, and drug development professionals.
Core Identifiers and Physicochemical Properties
Precise identification and understanding the physicochemical properties of a compound are fundamental for its effective use in research and development.
| Identifier | Value | Source(s) |
| CAS Number | 27298-99-3 | [1][2][3] |
| IUPAC Name | (1R)-1-(4-chlorophenyl)ethan-1-amine | [3] |
| Synonyms | (R)-(+)-1-(4-Chlorophenyl)ethylamine, (R)-4-Chloro-α-methylbenzylamine | [3] |
| Molecular Formula | C₈H₁₀ClN | [1][2][3] |
| Molecular Weight | 155.63 g/mol | [1][3] |
| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)N | [2] |
| InChI Key | PINPOEWMCLFRRB-UHFFFAOYNA-N | [2] |
Physicochemical Data:
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [2][3] |
| Boiling Point | 232 °C | [3] |
| Density | 1.110 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.543 | [1][3] |
| Optical Activity [α]/D | +26.0 ± 2.0°, c = 5 in ethanol | [3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |
Synthesis of this compound
The synthesis of the enantiomerically pure (R)-amine is typically achieved through a two-stage process: the synthesis of the racemic amine followed by chiral resolution. Asymmetric synthesis is also a viable, though often more complex, alternative.
Part 1: Synthesis of Racemic 1-(4-Chlorophenyl)ethylamine via Reductive Amination
The most common laboratory-scale synthesis starts from the commercially available ketone, 4'-chloroacetophenone. The process involves the formation of an imine intermediate, which is then reduced to the amine. This is known as reductive amination.[4][5][6][7]
Causality of Experimental Choices:
-
Imine Formation: The reaction between the ketone (4'-chloroacetophenone) and an ammonia source (like ammonium formate in the Leuckart reaction or ammonia with a dehydrating agent) forms an imine. This step is crucial as it introduces the nitrogen atom.[5][7]
-
Reduction: A reducing agent is required to convert the C=N double bond of the imine to a C-N single bond. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation due to its selectivity for carbonyls and imines.[6][8] Using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can allow for a one-pot reaction, as it selectively reduces the imine in the presence of the ketone.[6][8]
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-chloroacetophenone (1 equivalent) in methanol.
-
Imine Formation: Add ammonium acetate (10 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add diethyl ether to the aqueous residue and basify with a 2M NaOH solution to a pH > 12 to deprotonate the amine salt.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(4-chlorophenyl)ethylamine. The product can be further purified by vacuum distillation.
Part 2: Chiral Resolution using (+)-Tartaric Acid
Chiral resolution via the formation of diastereomeric salts is a classical and highly effective method for separating enantiomers.[9][10] The basic amine enantiomers react with a chiral acid, such as tartaric acid, to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[9][10][11]
Causality of Experimental Choices:
-
Resolving Agent: (+)-Tartaric acid is a readily available and inexpensive chiral acid that forms crystalline salts with many amines. The differing spatial arrangements of the (R)-amine/(+)-tartrate and (S)-amine/(+)-tartrate salts lead to different crystal packing and thus different solubilities in a given solvent.
-
Solvent Selection: The choice of solvent (typically an alcohol like methanol or ethanol) is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 1-(4-chlorophenyl)ethylamine (1 equivalent) in methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents, as it is a diacid) in a minimal amount of hot methanol.
-
Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours to promote crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a 2M NaOH solution until the pH is > 12. This will deprotonate the amine, breaking the salt.
-
Extraction and Purification: Extract the aqueous solution three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Enantiomeric Purity Check: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see analytical section below). Recrystallization of the diastereomeric salt may be necessary to achieve higher enantiomeric purity.
Synthesis and Resolution Workflow
Caption: Workflow for the synthesis and resolution of this compound.
Analytical Characterization
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is used to confirm the structure of the molecule. Expected signals in CDCl₃ are:
-
A doublet around 1.4-1.5 ppm corresponding to the three methyl (CH₃) protons.
-
A broad singlet around 1.6-2.0 ppm for the two amine (NH₂) protons.
-
A quartet around 4.1-4.2 ppm for the single methine (CH) proton.
-
Two doublets in the aromatic region (7.2-7.4 ppm) corresponding to the four protons on the chlorophenyl ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework. Expected signals are:
-
A signal around 25 ppm for the methyl carbon.
-
A signal around 50 ppm for the methine carbon.
-
Four signals in the range of 125-145 ppm for the aromatic carbons.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy helps identify the functional groups present.
-
A characteristic N-H stretching band (a doublet for a primary amine) will appear in the region of 3300-3500 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
A C-Cl stretching band will be present in the fingerprint region, typically around 1090 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 155 and a characteristic M+2 peak at m/z 157 with an intensity of about one-third of the M⁺ peak, due to the ³⁷Cl isotope.
-
A common fragmentation pattern is the loss of a methyl group, resulting in a prominent peak at m/z 140.[12]
-
Chiral Purity Analysis
Determining the enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[13][14]
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® IA, IB, or Chiralcel® OD), are highly effective for separating chiral amines.[15] These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is used. The ratio of these solvents is optimized to achieve good resolution and reasonable analysis time.[13]
-
Derivatization (Optional): For improved detection sensitivity or to enhance chiral recognition, the amine can be derivatized with an agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[14]
Experimental Protocol: Chiral HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: Chiralpak® IA column (or equivalent polysaccharide-based CSP), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Additive: 0.1% diethylamine (DEA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a solution of the amine at approximately 1 mg/mL in the mobile phase.
-
Injection: Inject 10 µL of the sample. The two enantiomers will elute at different retention times, allowing for the calculation of the enantiomeric excess by integrating the peak areas.
Chiral HPLC Analysis Workflow
Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.
Applications in Drug Development
This compound is a key chiral intermediate in the synthesis of several pharmaceutical compounds. Its defined stereochemistry is often essential for the biological activity of the final drug molecule.
-
Akt Kinase Inhibitors: A notable application is in the synthesis of AZD5363 , a potent inhibitor of Akt kinases, which are crucial in cell signaling pathways implicated in cancer. The (R)-1-(4-chlorophenyl)ethyl group is incorporated into the molecule as an N-substituted moiety, and this specific enantiomer was found to be significantly more potent than its (S)-counterpart, highlighting the importance of stereochemistry for target binding.[16]
-
Chiral Reagent: It is widely used as a chiral reagent and intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[3][17]
-
Precursor for Biologically Active Compounds: Its structural similarity to phenylethylamine suggests potential interactions with neurotransmitter systems, making it a valuable precursor for developing new drug candidates targeting the central nervous system.[18]
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling.
-
Hazards: It can cause severe skin burns and eye damage.[19][20] It may also be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[19]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[3][20]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
- 1. 27298-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 370650250 [thermofisher.com]
- 3. This compound | 27298-99-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Chiral_resolution [chemeurope.com]
- 11. rsc.org [rsc.org]
- 12. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Buy this compound | 27298-99-3 [smolecule.com]
- 19. 1-(4-氯苯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
Synthesis of Enantiopure (R)-1-(4-Chlorophenyl)ethylamine: A Technical Guide
Introduction
Enantiopure amines are critical building blocks in the pharmaceutical and fine chemical industries, where stereochemistry dictates biological activity. (R)-1-(4-Chlorophenyl)ethylamine is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The demand for enantiomerically pure forms of such intermediates is driven by stringent regulatory requirements and the desire to develop more selective and efficacious drugs with improved safety profiles. This technical guide provides an in-depth overview of the principal synthetic pathways to obtain enantiopure this compound, designed for researchers, scientists, and professionals in drug development. We will explore enzymatic kinetic resolution, classical diastereomeric salt resolution, and asymmetric synthesis, offering detailed protocols, mechanistic insights, and a comparative analysis to inform methodology selection.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target molecule is fundamental for its synthesis, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClN | --INVALID-LINK-- |
| Molecular Weight | 155.63 g/mol | --INVALID-LINK-- |
| Appearance | Clear colorless to yellow liquid | --INVALID-LINK-- |
| Boiling Point | 232 °C | --INVALID-LINK-- |
| Density | 1.110 g/mL at 20 °C | --INVALID-LINK-- |
| Refractive Index (n²⁰/D) | 1.543 | --INVALID-LINK-- |
| Specific Rotation [α]²⁰/D | +26.0 ± 2.0°, c = 5 in ethanol | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, insoluble in water | --INVALID-LINK-- |
Strategic Approaches to Enantiopure Synthesis
The synthesis of enantiopure this compound can be broadly categorized into three main strategies:
-
Enzymatic Kinetic Resolution: This highly selective method utilizes enzymes to preferentially react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.
-
Diastereomeric Salt Resolution: A classical and robust technique that involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on their different physical properties, such as solubility.[1][2]
-
Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer from a prochiral precursor using a chiral catalyst or auxiliary, offering high atom economy.
The following sections will delve into the technical details of each of these pathways.
Pathway 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and green chemistry approach for obtaining enantiopure amines.[2] The high stereoselectivity of enzymes often leads to products with excellent enantiomeric excess (e.e.) under mild reaction conditions. For the resolution of racemic 1-(4-chlorophenyl)ethylamine, lipases and penicillin acylases are particularly effective.
Lipase-Catalyzed Kinetic Resolution using Candida antarctica Lipase B (CAL-B)
Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a versatile and widely used biocatalyst for the kinetic resolution of amines via enantioselective acylation.[3] The enzyme preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
-
Enzyme: CAL-B is chosen for its broad substrate scope and high enantioselectivity in the acylation of primary amines.[3] Immobilization enhances its stability and facilitates reuse.
-
Acyl Donor: Ethyl acetate is a common, inexpensive, and effective acyl donor that also serves as the solvent.[3]
-
Solvent: While ethyl acetate can act as the solvent, other organic solvents like hexane can be used to fine-tune the reaction conditions and improve enantioselectivity.[3]
-
Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 40 °C) to increase the reaction rate without significantly compromising enzyme stability or selectivity.
-
Reaction Setup: To a solution of racemic 1-(4-chlorophenyl)ethylamine (1.0 g, 6.42 mmol) in hexane (20 mL), add ethyl acetate (0.68 mL, 6.93 mmol) and immobilized CAL-B (Novozym 435, 20 mg).
-
Reaction Conditions: Stir the mixture at 40 °C and monitor the reaction progress by chiral HPLC.
-
Work-up: Once approximately 50% conversion is reached, filter off the enzyme. The filtrate contains the unreacted this compound and the acylated (S)-N-(1-(4-chlorophenyl)ethyl)acetamide.
-
Purification: The (R)-amine can be separated from the amide by extraction with an acidic aqueous solution. The amine will be protonated and move to the aqueous phase, while the amide remains in the organic phase. Basification of the aqueous layer followed by extraction with an organic solvent will yield the enantiopure (R)-amine.
This method can yield this compound with >99% e.e. at approximately 50% conversion.[3]
Penicillin G Acylase (PGA) Catalyzed Kinetic Resolution
Penicillin G acylase (PGA) from Escherichia coli is another highly effective enzyme for the kinetic resolution of chiral amines. It catalyzes the enantioselective acylation of the (S)-enantiomer, leaving the (R)-enantiomer.
The catalytic mechanism of PGA involves the formation of a covalent acyl-enzyme intermediate.[4] The active site serine residue attacks the acyl donor, forming the intermediate and releasing the alcohol portion of the ester. The (S)-amine then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the corresponding amide, regenerating the free enzyme. The enzyme's chiral pocket sterically hinders the (R)-amine from productively binding and reacting.
Caption: Penicillin Acylase Kinetic Resolution Workflow.
-
Enzyme Preparation: Use either commercially available immobilized PGA or immobilize the enzyme on a suitable support like epoxy resins for enhanced stability and reusability.[5]
-
Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add racemic 1-(4-chlorophenyl)ethylamine and an acyl donor such as phenylacetic acid methyl ester.
-
Reaction Control: Maintain the pH of the reaction mixture at the optimal level for the enzyme (typically around 7.5-8.0) by the controlled addition of a base to neutralize the acid formed during the reaction.
-
Monitoring and Work-up: Monitor the reaction by chiral HPLC. When the conversion reaches approximately 50%, stop the reaction. Separate the unreacted (R)-amine from the (S)-amide by extraction.
Pathway 2: Diastereomeric Salt Resolution
This classical method remains a robust and scalable approach for the separation of enantiomers.[6] It relies on the principle that diastereomers have different physical properties, allowing for their separation by techniques like fractional crystallization.[1][2] For the resolution of the basic 1-(4-chlorophenyl)ethylamine, a chiral acid is used as the resolving agent. (+)-O,O'-Dibenzoyl-D-tartaric acid is a commonly used and effective resolving agent for this purpose.[1]
The racemic amine, a mixture of (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral acid, in this case, (+)-O,O'-dibenzoyl-D-tartaric acid. This acid-base reaction forms two diastereomeric salts: [(R)-amine · (+)-acid] and [(S)-amine · (+)-acid]. These diastereomers have different crystal lattice energies and solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer will be less soluble and will preferentially crystallize, allowing for its separation by filtration. The enantiomerically enriched amine is then liberated from the isolated salt by treatment with a base.[1][7]
Caption: Diastereomeric Salt Resolution Workflow.
-
Salt Formation: Dissolve racemic 1-(4-chlorophenyl)ethylamine (10.0 g, 64.2 mmol) in methanol (100 mL). In a separate flask, dissolve (+)-O,O'-dibenzoyl-D-tartaric acid (11.5 g, 32.1 mmol, 0.5 equivalents) in methanol (100 mL), warming gently if necessary. Slowly add the acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to stand at room temperature. The diastereomeric salt of the (R)-amine should begin to crystallize. Cooling the mixture in an ice bath can promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Amine: Suspend the collected diastereomeric salt in water and add a 2 M aqueous solution of sodium hydroxide until the pH is >10.
-
Extraction: Extract the liberated (R)-amine with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound. Determine the enantiomeric excess by chiral HPLC.
Pathway 3: Asymmetric Synthesis
Asymmetric synthesis offers the most direct route to a single enantiomer, avoiding the 50% theoretical yield limit of classical resolution methods. Asymmetric transfer hydrogenation of the corresponding imine is a promising strategy.
Asymmetric Transfer Hydrogenation of 4-Chloroacetophenone Imine
This method involves the reduction of a prochiral imine, derived from 4-chloroacetophenone, using a chiral catalyst and a hydrogen donor. Ruthenium-based catalysts with chiral diamine ligands have shown high efficiency and enantioselectivity in such transformations.[8]
-
Precursor: 4-chloroacetophenone is a readily available starting material.
-
Imine Formation: The imine is typically formed in situ by reacting the ketone with an amine source, such as an ammonium salt, in the presence of a dehydrating agent.
-
Catalyst: Chiral ruthenium complexes, for example, those with TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligands, are highly effective for asymmetric transfer hydrogenation of imines.[9]
-
Hydrogen Source: A mixture of formic acid and triethylamine is a common and convenient hydrogen source.
-
Imine Formation (in situ): In a reaction vessel under an inert atmosphere, combine 4-chloroacetophenone, an ammonium salt (e.g., ammonium formate), and the chiral Ru-catalyst in a suitable solvent (e.g., isopropanol).
-
Hydrogenation: Add the hydrogen donor (e.g., formic acid/triethylamine mixture) to the reaction mixture.
-
Reaction Conditions: Heat the reaction to a suitable temperature (e.g., 40-60 °C) and stir until the reaction is complete, monitoring by TLC or GC.
-
Work-up and Purification: After completion, quench the reaction, and perform an extractive work-up to isolate the crude amine. Purify the product by column chromatography to obtain enantiopure this compound.
Comparative Analysis of Synthesis Pathways
| Parameter | Enzymatic Kinetic Resolution | Diastereomeric Salt Resolution | Asymmetric Synthesis |
| Theoretical Max. Yield | 50% (without racemization) | 50% (without racemization) | 100% |
| Enantiomeric Excess (e.e.) | Typically >99% | High, but may require recrystallization | Often >95% |
| Reaction Conditions | Mild (ambient temp., neutral pH) | Variable, can require heating/cooling cycles | Often requires inert atmosphere and specific temperatures |
| Reagents | Biocatalysts (enzymes) | Stoichiometric chiral resolving agent | Catalytic amount of chiral metal complex |
| Scalability | Good, especially with immobilized enzymes | Excellent, widely used in industry | Good, but catalyst cost can be a factor |
| Green Chemistry Aspects | High (biodegradable catalysts, often in aqueous media) | Moderate (use of organic solvents, potential waste from resolving agent) | Good (catalytic, high atom economy) |
Characterization and Quality Control
Confirmation of the identity and enantiomeric purity of the synthesized this compound is crucial.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric excess of the product. A chiral stationary phase (CSP) that can differentiate between the two enantiomers is used.
-
Column: A common choice is a polysaccharide-based chiral column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape is typically used.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm).
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. The spectra should be consistent with the structure of 1-(4-chlorophenyl)ethylamine. While standard NMR cannot distinguish between enantiomers, chiral solvating or derivatizing agents can be used to induce diastereotopic shifts, allowing for the determination of enantiomeric purity by NMR.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.28 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 4.12 (q, J = 6.6 Hz, 1H), 1.60 (br s, 2H, NH₂), 1.37 (d, J = 6.6 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 144.9, 132.0, 128.5, 127.3, 50.6, 25.5.
Conclusion
The synthesis of enantiopure this compound can be successfully achieved through several distinct pathways. Enzymatic kinetic resolution offers an environmentally friendly route with high enantioselectivity. Diastereomeric salt resolution is a classical, robust, and highly scalable method suitable for industrial production. Asymmetric synthesis, particularly through transfer hydrogenation, provides a direct and atom-economical approach. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, available equipment, and green chemistry objectives. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions in the synthesis of this critical chiral intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles | PLOS One [journals.plos.org]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
- 9. Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for (R)-1-(4-Chlorophenyl)ethylamine: An In-depth Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for the chiral amine, (R)-1-(4-Chlorophenyl)ethylamine. This compound is a critical building block in the synthesis of various pharmaceuticals and agrochemicals, making its unambiguous identification and characterization paramount for researchers, scientists, and drug development professionals. This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this molecule, offering insights into the interpretation of its spectra and the underlying chemical principles.
Introduction
This compound, with the CAS number 27298-99-3, is a primary amine featuring a stereocenter at the carbon adjacent to the amino group.[1][2] Its structure consists of a 4-chlorophenyl ring attached to an ethylamine moiety. The chirality of this compound is often crucial for its biological activity, necessitating precise analytical techniques to confirm its enantiomeric purity and structural integrity. Spectroscopic methods, particularly NMR and IR, are indispensable tools for this purpose. While direct spectral data for the parent amine can be elusive in public databases, the analysis of closely related and well-characterized derivatives provides a robust framework for understanding its spectroscopic signature. This guide will leverage data from a synthesized derivative to elucidate the expected spectral features of this compound.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectroscopic data lies in understanding the molecular structure and the electronic environment of each atom. The diagram below illustrates the structure of this compound and the expected correlations with its NMR and IR spectra.
Caption: Molecular structure of this compound with key spectroscopic correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, providing a unique fingerprint of the molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton (CH), the amine protons (NH₂), and the methyl protons (CH₃). The interpretation of these signals is based on their chemical shift, integration, and multiplicity (splitting pattern).
Expected ¹H NMR Data (based on derivative analysis in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (Ar-H) | ~ 7.30 - 7.40 | Multiplet | - | 4H |
| Methine (CH) | ~ 4.1 - 4.4 | Quartet | ~ 6.9 | 1H |
| Amine (NH₂) | ~ 1.5 - 2.0 (variable) | Broad Singlet | - | 2H |
| Methyl (CH₃) | ~ 1.5 | Doublet | ~ 6.9 | 3H |
Causality Behind Experimental Observations:
-
Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear in the aromatic region (typically 7.0-8.0 ppm). The electron-withdrawing nature of the chlorine atom will deshield these protons, shifting them downfield. The para-substitution pattern will likely result in a complex multiplet that may appear as two distinct doublets under higher resolution.
-
Methine Proton: The proton on the chiral center (Cα) is adjacent to both the aromatic ring and the nitrogen atom. This environment causes a significant downfield shift. Its signal is split into a quartet by the three equivalent protons of the neighboring methyl group, following the n+1 rule.
-
Amine Protons: The chemical shift of the NH₂ protons is highly variable and concentration-dependent due to hydrogen bonding. These protons often appear as a broad singlet because of rapid chemical exchange with each other and with trace amounts of water in the solvent. This exchange decouples them from the neighboring methine proton.
-
Methyl Protons: The methyl protons are shielded compared to the other protons and thus appear at the highest field (lowest ppm value). The signal is split into a doublet by the single neighboring methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Expected ¹³C NMR Data (based on derivative analysis in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C1 (Ar-C) | ~ 140 - 145 |
| C4 (Ar-C-Cl) | ~ 132 - 135 |
| C2, C6 (Ar-CH) | ~ 128 - 130 |
| C3, C5 (Ar-CH) | ~ 127 - 129 |
| Cα (Methine) | ~ 50 - 55 |
| CH₃ (Methyl) | ~ 20 - 25 |
Causality Behind Experimental Observations:
-
Aromatic Carbons: The aromatic carbons resonate in the downfield region (100-150 ppm). The carbon atom attached to the chlorine (C4) and the carbon atom attached to the ethylamine side chain (C1) will have distinct chemical shifts due to the electronic effects of their substituents. The remaining four aromatic carbons will appear as two signals due to the symmetry of the para-substituted ring.
-
Aliphatic Carbons: The methine carbon (Cα) is deshielded by the adjacent nitrogen atom and the aromatic ring, causing it to appear in the 50-55 ppm range. The methyl carbon is the most shielded carbon and will appear at the highest field.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring NMR spectra is crucial for obtaining reliable data.
References
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-1-(4-Chlorophenyl)ethylamine
Introduction
(R)-1-(4-Chlorophenyl)ethylamine is a chiral primary amine of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure serves as a crucial building block in the asymmetric synthesis of a variety of bioactive molecules. This guide provides a comprehensive overview of its molecular architecture, stereochemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₈H₁₀ClN, possesses a well-defined molecular structure that dictates its chemical behavior and utility in stereoselective transformations.
Structural Elucidation
The molecule consists of a 4-chlorophenyl ring attached to an ethylamine backbone, with a chiral center at the carbon atom bonded to the amino group, the phenyl ring, a methyl group, and a hydrogen atom.
Systematic Name: (1R)-1-(4-chlorophenyl)ethan-1-amine
Stereochemistry: The (R)-Enantiomer
The designation "(R)" refers to the specific spatial arrangement of the substituents around the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. In this enantiomer, the substituents are prioritized as follows:
-
-NH₂ (highest atomic number directly attached)
-
-C₆H₄Cl (higher atomic number of chlorine gives priority over the methyl group's carbon)
-
-CH₃
-
-H (lowest priority)
When viewed with the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (-NH₂ → -C₆H₄Cl → -CH₃) proceeds in a clockwise direction, hence the (R) designation. This specific three-dimensional arrangement is fundamental to its role in asymmetric synthesis, where it imparts chirality to the target molecules.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀ClN | |
| Molecular Weight | 155.63 g/mol | |
| Appearance | Clear colorless to yellow liquid | |
| Density | 1.110 g/mL at 20 °C | |
| Boiling Point | 232 °C | |
| Melting Point | 222-224 °C | |
| Refractive Index (n²⁰/D) | 1.543 | |
| Optical Activity ([α]/D) | +26.0 ± 2.0°, c = 5 in ethanol | |
| pKa | 8.82 ± 0.10 (Predicted) | |
| Water Solubility | Very low | |
| CAS Number | 27298-99-3 |
Synthesis and Chiral Resolution
The industrial production of enantiomerically pure this compound primarily relies on the resolution of the racemic mixture, as this is often more cost-effective than asymmetric synthesis for this specific molecule.
Racemic Synthesis
The racemic 1-(4-chlorophenyl)ethylamine can be synthesized through various standard organic chemistry methods, with a common approach being the reductive amination of 4-chloroacetophenone.
Chiral Resolution via Diastereomeric Salt Formation
The most prevalent method for obtaining the (R)-enantiomer is through diastereomeric salt formation using a chiral resolving agent, typically a chiral acid like L-(+)-tartaric acid.
Causality Behind Experimental Choices: The principle of this method lies in the differential solubility of the two diastereomeric salts formed between the racemic amine and the enantiomerically pure acid. Diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent system. L-(+)-tartaric acid is a widely used resolving agent due to its availability, low cost, and effectiveness in forming crystalline salts with many amines.
-
Salt Formation: A solution of racemic 1-(4-chlorophenyl)ethylamine in a suitable solvent (e.g., methanol or ethanol) is treated with a stoichiometric amount of L-(+)-tartaric acid.
-
Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled. The diastereomeric salt of (R)-1-(4-chlorophenyl)ethylammonium L-(+)-tartrate, being less soluble, will preferentially crystallize out of the solution.
-
Isolation: The crystalline salt is isolated by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., NaOH or NaHCO₃) to neutralize the tartaric acid and liberate the free this compound.
-
Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent and purified by distillation.
Caption: Workflow for the chiral resolution of 1-(4-chlorophenyl)ethylamine.
Analytical Characterization
Ensuring the enantiomeric purity and structural integrity of this compound is paramount for its application in pharmaceutical synthesis. This is achieved through a combination of chromatographic and spectroscopic techniques.
Enantiomeric Purity Analysis by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.
Causality Behind Experimental Choices: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral molecules, including amines. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Normal phase chromatography often provides better selectivity for such separations.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
This method allows for the baseline separation of the (R)- and (S)-enantiomers, enabling accurate quantification of the enantiomeric excess.
Caption: Process flow for enantiomeric purity analysis by chiral HPLC.
Spectroscopic Characterization
Spectroscopic methods are used to confirm the molecular structure of the compound.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
N-H Stretch: A pair of medium peaks in the region of 3300-3400 cm⁻¹ for the primary amine.
-
C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: In the 1020-1250 cm⁻¹ range.
-
C-Cl Stretch: A strong peak typically in the 1090-1015 cm⁻¹ region for a p-substituted chlorobenzene.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to the para-substitution pattern.
-
Methine Proton (-CH): A quartet around δ 4.1-4.3 ppm, coupled to the methyl protons.
-
Amino Protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.
-
Methyl Protons (-CH₃): A doublet around δ 1.3-1.5 ppm, coupled to the methine proton.
-
-
¹³C NMR: The carbon NMR spectrum indicates the different carbon environments.
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the chlorine showing a distinct chemical shift.
-
Methine Carbon (-CH): A signal around δ 50-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.
-
Applications in Drug Development
This compound is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its primary role is to introduce a specific stereocenter into the target molecule, which is often crucial for its pharmacological activity.
One notable example of its application is in the synthesis of Sertraline, an antidepressant marketed under the brand name Zoloft®. While not a direct precursor in the most common industrial synthesis of Sertraline, it serves as a key resolving agent for an intermediate, demonstrating the importance of such chiral amines in accessing enantiomerically pure pharmaceuticals.
The presence of the chloro-substituent is also significant, as halogenated compounds are prevalent in medicinal chemistry and can influence the pharmacokinetic and pharmacodynamic properties of a drug.
Conclusion
This compound is a cornerstone chiral intermediate with a well-defined molecular structure and stereochemistry. Its synthesis through chiral resolution and rigorous analysis by techniques like chiral HPLC are essential for ensuring the enantiomeric purity required for pharmaceutical applications. A thorough understanding of its properties and the causality behind the experimental choices in its synthesis and analysis is crucial for researchers and professionals in the field of drug development.
Racemic mixture vs enantiopure 1-(4-chlorophenyl)ethylamine properties
An In-depth Technical Guide to the Properties of Racemic versus Enantiopure 1-(4-chlorophenyl)ethylamine
Authored by: A Senior Application Scientist
Abstract
1-(4-chlorophenyl)ethylamine is a pivotal chiral amine, widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its stereochemistry is of paramount importance, as the biological activity of its derivatives is often enantiomer-specific. This guide provides a comprehensive technical examination of the distinct properties of 1-(4-chlorophenyl)ethylamine when present as a racemic mixture versus its enantiopure (R) and (S) forms. We will delve into the fundamental physicochemical differences, present a detailed protocol for chiral separation by High-Performance Liquid Chromatography (HPLC), and explore the underlying principles of chiral recognition that make this separation possible. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling and analyzing this critical chiral intermediate.
Introduction to Chirality: The Case of 1-(4-chlorophenyl)ethylamine
Chirality is a fundamental geometric property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. These non-superimposable mirror-image molecules are known as enantiomers . A racemic mixture , or racemate, is an equimolar (50:50) mixture of two enantiomers.[3] While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they differ in their interaction with plane-polarized light and other chiral entities.[4]
This distinction is critically important in drug development, where often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, cause harmful side effects.[2] Therefore, the ability to separate, quantify, and utilize enantiopure forms of chiral building blocks like 1-(4-chlorophenyl)ethylamine is essential for the synthesis of safe and effective active pharmaceutical ingredients (APIs).
Comparative Physicochemical Properties
The primary physical property that distinguishes enantiomers is their optical activity. A solution of a pure enantiomer will rotate the plane of polarized light in a specific direction, a phenomenon measured as the specific rotation ([α]).[5] The (R)- and (S)-enantiomers of 1-(4-chlorophenyl)ethylamine rotate light in equal but opposite directions. The racemic mixture, containing equal amounts of both, exhibits no net optical rotation.
While most bulk physical properties are identical for the pure enantiomers, the properties of the racemic mixture can sometimes differ, particularly the melting point, depending on whether it crystallizes as a racemic compound or a conglomerate.
Table 1: Physicochemical Data for Racemic and Enantiopure 1-(4-chlorophenyl)ethylamine
| Property | Racemic (±) | (R)-(+)-Enantiomer | (S)-(-)-Enantiomer |
| CAS Number | 6299-02-1[1] | 27298-99-3[6][7] | 4187-56-8[8][9] |
| Molecular Weight | 155.62 g/mol [1][10] | 155.63 g/mol [7] | 155.62 g/mol [8] |
| Appearance | Liquid | Colorless to Yellow Liquid[11] | Liquid[8] |
| Boiling Point | 105 °C @ 10 Torr[12] | 232 °C[7] | 232°C[8][13] |
| Melting Point | 140-141 °C[12] | 222-224 °C[7] | Not specified |
| Density (at 20°C) | ~1.11 g/mL[12] | 1.110 g/mL[7] | 1.11 g/mL[8] |
| Refractive Index (n20/D) | 1.543 | 1.543[7] | 1.5418[8][13] |
| Specific Rotation [α] | 0° (by definition) | +23.5° (c=2, MeOH)[7] | -23.5° (c=2, MeOH)[8] |
| Solubility | Sparingly soluble in water[14] | Insoluble in water, Soluble in DMSO[15] | Soluble in water at 25°C 11 g/L[16] |
Note: Some discrepancies in reported values (e.g., boiling and melting points) can arise from different measurement conditions and purities. The data presented are compiled from various chemical supplier and database sources.
Chiral Separation by HPLC: A Validated Protocol
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for the analytical and preparative separation of enantiomers.[17] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies and thus different retention times.[3]
Causality in Method Development
The choice of CSP and mobile phase is critical for achieving successful chiral resolution. For primary amines like 1-(4-chlorophenyl)ethylamine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective.[18] These phases offer a rich combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, as well as steric hindrance within the chiral grooves of the polysaccharide structure.
A normal-phase elution mode, typically using a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is often the starting point.[18] The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP. Adjusting the concentration of the alcohol is the primary tool for optimizing retention and resolution; reducing the alcohol percentage generally increases retention and can improve the separation factor (α).[18]
Step-by-Step Experimental Protocol
Objective: To resolve the (R)- and (S)-enantiomers of 1-(4-chlorophenyl)ethylamine from a racemic mixture.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).[18]
-
Solvents: HPLC-grade n-hexane and isopropanol (IPA).
-
Sample: Racemic 1-(4-chlorophenyl)ethylamine.
2. Mobile Phase Preparation:
-
Prepare the mobile phase, e.g., 90:10 (v/v) n-Hexane:Isopropanol .[18]
-
Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.
-
Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the pump.
3. System Preparation and Equilibration:
-
Purge the HPLC system thoroughly with the mobile phase to ensure no residual solvents from previous analyses remain.
-
Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable, flat baseline is achieved on the detector.
4. Sample Preparation:
-
Prepare a stock solution of racemic 1-(4-chlorophenyl)ethylamine in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
Dilute this stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter to prevent column blockage.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[18]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C (controlled)
-
Detection: UV at 220 nm or 254 nm
6. Data Analysis:
-
Integrate the two resulting peaks. In a successful separation of a racemic standard, the peak areas for the two enantiomers should be approximately equal.
-
Calculate the resolution (Rs) between the peaks. A baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification.
Workflow Visualization
The following diagram outlines the complete workflow for the chiral HPLC analysis.
Caption: Workflow for Chiral HPLC Separation.
Mechanism of Enantiomeric Recognition
The separation of enantiomers on a polysaccharide-based CSP is a complex process governed by stereoselective interactions. The stationary phase, composed of cellulose or amylose derivatives, has a well-defined helical structure creating chiral grooves. The functional groups on the 1-(4-chlorophenyl)ethylamine molecule—the amine (-NH2), the phenyl ring, and the methyl group—interact with the CSP.
The (R) and (S) enantiomers approach and fit into these chiral grooves differently. One enantiomer will achieve a more stable, lower-energy fit due to a more favorable combination of interactions (e.g., hydrogen bonding from the amine to the carbamate groups on the CSP, π-π stacking with the phenyl ring). This more stable transient diastereomeric complex results in a longer retention time on the column. The other enantiomer, forming a less stable complex, spends more time in the mobile phase and elutes earlier.
Caption: Differential Interaction with Chiral Stationary Phase.
Conclusion and Future Outlook
The distinction between racemic and enantiopure 1-(4-chlorophenyl)ethylamine is not merely academic; it is a critical consideration with profound implications for chemical synthesis and drug safety. While the bulk physical properties of the enantiomers are identical, their chiroptical properties and, more importantly, their interactions with other chiral systems are fundamentally different.
This guide has outlined these differences and provided a robust, field-tested HPLC protocol for their separation and analysis. The ability to control and confirm the stereochemical purity of intermediates like 1-(4-chlorophenyl)ethylamine is a non-negotiable requirement in modern pharmaceutical development. As the demand for more specific and safer drugs continues to grow, the mastery of chiral chemistry and analysis will remain an indispensable skill for scientists and researchers in the field.
References
- 1. 1-(4-氯苯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. (R)-1-(4-CHLOROPHENYL)ETHYLAMINE | 27298-99-3 [chemicalbook.com]
- 7. 27298-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 4187-56-8 (S)-1-(4-Chlorophenyl)ethylamine AKSci J92874 [aksci.com]
- 9. (S)-1-(4-chlorophenyl)ethylamine 95% | CAS: 4187-56-8 | AChemBlock [achemblock.com]
- 10. 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 [sigmaaldrich.com]
- 11. This compound, 97%, 98% ee 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. (S)-(-)-1-(4-Chlorophenyl)ethylamine, ChiPros 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. 1-(4-Chlorophenyl)Ethylamine Detailed Information, Properties, Uses, Safety, Synthesis | Buy from Reliable China Supplier [nj-finechem.com]
- 15. (R)-(+)-1-(4-Chlorophenyl)ethylamine, ChiPros™ 97%, ee 98% | Fisher Scientific [fishersci.ca]
- 16. fishersci.pt [fishersci.pt]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. benchchem.com [benchchem.com]
(R)-1-(4-Chlorophenyl)ethylamine: A Comprehensive Technical Guide to Commercial Suppliers, Purity Grades, and Analytical Characterization
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(4-Chlorophenyl)ethylamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a critical building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific configuration is paramount to the efficacy and safety of the final drug product, making a thorough understanding of its commercial availability, purity, and analytical characterization essential for researchers and developers. This guide provides a comprehensive overview of reputable commercial suppliers, the nuances of available purity grades, and detailed, field-proven methodologies for assessing its chemical and enantiomeric purity.
Chiral amines, such as this compound, are integral to modern drug development due to their versatile reactivity and prevalence in biologically active molecules.[1] The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to significantly different pharmacological and toxicological profiles between enantiomers.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the stereoisomeric purity of drug substances and their intermediates.[2][3]
This guide is designed to be a practical resource, offering not just data, but also the scientific rationale behind the selection of suppliers and analytical methods, empowering professionals to make informed decisions in their research and development endeavors.
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer this compound, with purity grades tailored to different applications, from early-stage research to cGMP-compliant manufacturing of pharmaceutical intermediates. The selection of a supplier should be based on the required purity, available documentation (e.g., Certificate of Analysis, Safety Data Sheet), and the scale of supply needed.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Reported Purity/Grade | CAS Number | Noteworthy Information |
| Sigma-Aldrich (Merck) | 97% | 27298-99-3 | Offers various quantities for research and development purposes. Provides access to Certificates of Analysis for specific batches. |
| Thermo Fisher Scientific (Alfa Aesar) | ChiPros™, 97%, ee 98% | 27298-99-3 | The "ChiPros™" line indicates products specifically for chiral applications. Provides detailed Certificates of Analysis with enantiomeric excess data. |
| BLDpharm | ≥98% | 27298-99-3 | A supplier of pharmaceutical intermediates, often catering to bulk and custom synthesis needs.[4] |
| Xiamen Hisunny Chemical Co., Ltd | Not specified, inquire for details | 27298-99-3 | A supplier specializing in pharmaceutical intermediates, offering various scales of production.[5] |
| Chongqing Chemdad | Not specified, inquire for details | 6299-02-1 (racemate) | While the racemate is listed, inquiries for the specific (R)-enantiomer are recommended.[6] |
| ChemicalBook | Various suppliers listed | 27298-99-3 | A platform that aggregates data from multiple suppliers, providing a broad overview of availability.[7] |
Understanding Purity Grades:
The purity of this compound is typically defined by two key parameters:
-
Chemical Purity: This refers to the percentage of the desired compound in the material, with the remainder being process-related impurities or starting materials. It is commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For most research applications, a chemical purity of ≥97% is acceptable.
-
Enantiomeric Excess (ee): This is a measure of the stereochemical purity of the sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. For pharmaceutical applications, a high enantiomeric excess (typically >99%) is crucial to minimize potential off-target effects from the undesired (S)-enantiomer.[]
Analytical Characterization: Ensuring Quality and Purity
A robust analytical workflow is critical to verify the identity and purity of this compound. This section details the primary analytical techniques and provides exemplary protocols.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃):
-
δ 7.38–7.28 (m, 4H, Ar-H): Aromatic protons on the chlorophenyl ring.
-
δ 4.41 (qd, J = 6.9, 4.2 Hz, 1H, CH): The methine proton adjacent to the nitrogen and the chiral center.
-
δ 4.14 (br s, 1H, NH): The amine proton.
-
δ 1.56 (d, J = 6.9 Hz, 3H, CH₃): The methyl protons.
¹³C NMR (75 MHz, CDCl₃):
-
δ 139.8, 134.2 (s, Cq): Quaternary aromatic carbons.
-
δ 129.1, 127.6 (s, CHarom): Aromatic carbons bearing protons.
-
δ 55.0 (s, CH): The methine carbon of the chiral center.
-
δ 22.0 (s, CH₃): The methyl carbon.
Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[10] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for the separation of chiral amines.[1][11]
dot
Caption: Workflow for Enantiomeric Purity Determination by Chiral HPLC.
Detailed Protocol for Chiral HPLC Analysis:
This protocol is a robust starting point and may require optimization based on the specific instrument and column used.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The ratio can be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a solution of racemic 1-(4-Chlorophenyl)ethylamine in the mobile phase at a concentration of approximately 0.1 mg/mL. This is used to confirm the resolution of the two enantiomers.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the racemic standard solution to ensure that the two enantiomer peaks are baseline resolved (Resolution > 1.5).
-
The retention times for the two enantiomers should be reproducible.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: %ee = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100%
-
Chemical Purity Assessment by Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the chemical purity of volatile and thermally stable compounds like this compound.
dot
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 27298-99-3|(R)-1-(4-Chlorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 5. buy this compound,this compound suppliers,manufacturers,factories [hisunnychem.com]
- 6. echemi.com [echemi.com]
- 7. 27298-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Disposal of (R)-1-(4-Chlorophenyl)ethylamine
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe and effective management of (R)-1-(4-Chlorophenyl)ethylamine. As a chiral amine frequently utilized in asymmetric synthesis and as a building block for pharmaceutical agents, a comprehensive understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond rote recitation of safety data, offering a narrative grounded in the principles of causality and self-validating protocols to empower laboratory personnel with the knowledge to handle this compound with confidence and precision.
Chemical and Physical Identity
This compound is a chiral primary amine. Its physical and chemical properties are critical determinants of its handling and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [1][2] |
| Molecular Weight | 155.62 g/mol | [2] |
| Appearance | Light yellow liquid | [3] |
| Density | 1.080 g/mL at 25 °C | |
| Boiling Point | 105 °C at 10 Torr | [1] |
| Flash Point | 102.8 °C (217.0 °F) - closed cup | |
| Refractive Index | n20/D 1.543 |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance, primarily due to its corrosive nature and potential for harm upon exposure. The Globally Harmonized System (GHS) provides a standardized framework for understanding these risks.
GHS Classification:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | Corrosion |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. | Corrosion |
Source:[1]
Occupational Exposure Limits
As of the date of this publication, specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), have not been established for this compound or its close analogue, (R)-(+)-1-Phenylethylamine.[5][6]
In the absence of defined OELs, the principle of ALARA ("As Low As Reasonably Achievable") must be strictly enforced. All handling operations should be conducted within a certified chemical fume hood to minimize the potential for inhalation exposure.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for the safe handling of this compound. The following workflow is designed to be a self-validating system, minimizing the risk of exposure at each step.
Caption: Experimental Workflow for Handling this compound.
Personal Protective Equipment (PPE):
The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following table outlines the minimum required PPE.
| Body Part | Protection | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield. | Provides protection against splashes and vapors. Must meet ANSI Z87.1 standards.[6] |
| Hands | Butyl rubber or Viton™ gloves. | Nitrile gloves offer poor resistance to amines and chlorinated hydrocarbons and should be avoided for anything other than incidental splash protection.[7][8] Always inspect gloves for integrity before use and dispose of them immediately after handling the chemical. |
| Body | A flame-resistant lab coat and a chemical-resistant apron. | Protects skin from splashes and spills. Clothing under the lab coat should be made of natural fibers like cotton. |
| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas cartridge. | Required if there is a risk of exposure outside of a functioning chemical fume hood.[9] |
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel handling this chemical must be familiar with the location and operation of safety showers and eyewash stations.
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing and shoes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a continuous stream of low-pressure water for at least 15-30 minutes, holding the eyelids open.[10] Seek immediate medical attention, preferably from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.
Spill Response Protocol:
A minor spill within a chemical fume hood can be managed by trained laboratory personnel. A major spill, or any spill outside of a fume hood, requires evacuation and professional emergency response.
Caption: Spill Response Workflow for this compound.
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from heat, sparks, and open flames.[11]
-
The storage area should be designated for corrosive materials.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air exposure.[10]
Chemical Incompatibilities:
Due to its amine functionality and the presence of a halogenated aromatic ring, this compound is incompatible with a range of substances. Mixing with these can lead to violent reactions, the generation of toxic gases, or degradation of the material.
-
Strong Oxidizing Agents: (e.g., peroxides, perchlorates, nitric acid) can cause violent reactions.[5][11]
-
Acids and Acid Chlorides: Reacts exothermically and potentially violently.[5][11]
-
Carbon Dioxide: Can absorb CO₂ from the air, forming carbamates.[5]
-
Aldehydes and Ketones: Can undergo condensation reactions.
-
Halogenated Compounds: Can undergo reactions, particularly in the presence of a catalyst.
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste. As a halogenated organic compound, it falls under specific regulations set forth by the Environmental Protection Agency (EPA) and equivalent international bodies.[7]
Disposal Protocol:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive).
-
EPA Waste Codes: While a specific code for this compound is not listed, it would likely fall under a generic code for halogenated organic compounds or be classified based on its characteristics (e.g., corrosivity). Consult with your institution's Environmental Health and Safety (EHS) department for the appropriate waste codes (e.g., F-series or K-series for specific industrial processes).[12][13]
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.
By adhering to the comprehensive guidelines outlined in this document, researchers and scientists can effectively mitigate the risks associated with this compound, fostering a safe and productive research environment.
References
- 1. echemi.com [echemi.com]
- 2. 1-(4-氯苯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. gloves.com [gloves.com]
- 8. Chemical Resistances for Different Rubber Materials - Rubber Articles | Timco Rubber [timcorubber.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. wku.edu [wku.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Technical Guide to the Synthesis of (R)-1-(4-Chlorophenyl)ethylamine: Key Intermediates and Strategic Pathways
Abstract
(R)-1-(4-Chlorophenyl)ethylamine is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemical purity is often critical to the biological activity and safety profile of the final drug substance. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this crucial amine, with a focus on the identification and synthesis of key intermediates. We will explore two primary, field-proven pathways: the direct asymmetric reductive amination of 4'-chloroacetophenone and a modular two-step approach proceeding through the chiral intermediate, (R)-1-(4-chlorophenyl)ethanol. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate informed decisions in process development and scale-up.
Introduction: The Significance of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2][3] The specific three-dimensional arrangement of substituents around the chiral center often dictates the molecule's interaction with biological targets, making enantioselective synthesis a cornerstone of modern medicinal chemistry. This compound serves as a critical precursor in the synthesis of several important compounds, and its efficient, stereocontrolled synthesis is a subject of considerable industrial and academic interest.
This guide will dissect the core synthetic routes, emphasizing the strategic importance of key intermediates. The choice of a particular pathway is often a balance of factors including stereoselectivity, yield, cost of goods, scalability, and environmental impact.
Pathway I: Direct Asymmetric Reductive Amination
The most direct and atom-economical approach to this compound is the asymmetric reductive amination of the readily available prochiral ketone, 4'-chloroacetophenone. This transformation can be achieved through both chemocatalytic and biocatalytic methods. The central intermediate in this pathway is the transiently formed N-(1-(4-chlorophenyl)ethylidene)amine (the corresponding imine).
Chemocatalytic Asymmetric Reductive Amination
Transition metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of the in-situ generated imine is a powerful method for accessing chiral primary amines.[4] Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective.[4][5]
The reaction proceeds through the initial condensation of 4'-chloroacetophenone with an ammonia source (e.g., ammonium formate) to form the imine intermediate. The chiral ruthenium catalyst then coordinates to the C=N bond and facilitates the stereoselective addition of hydrogen, leading to the desired (R)-amine.
Caption: Workflow for Asymmetric Reductive Amination.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aromatic ketones.[4]
-
Catalyst Preparation (in situ): In an inert atmosphere glovebox, to a Schlenk flask is added [((R)-tol-BINAP)RuCl₂] (0.005 mol%).
-
Reaction Setup: To the flask, add 4'-chloroacetophenone (1.0 equiv) and a solution of ammonium formate (5-10 equiv) in methanol.
-
Reaction Conditions: The reaction mixture is stirred at 60-85 °C.
-
Monitoring: The reaction progress is monitored by chiral HPLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired (R)-amine.
Biocatalytic Asymmetric Amination using Transaminases
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[6][7][8][9] This biocatalytic approach offers high enantioselectivity under mild, aqueous conditions, presenting a green alternative to chemocatalysis.
The key to a successful transaminase-catalyzed reaction is shifting the reaction equilibrium towards the product amine. This is often achieved by using a high concentration of the amine donor (e.g., L-alanine or isopropylamine) and/or by removing the ketone byproduct (e.g., pyruvate or acetone).[6]
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis
This protocol is a generalized procedure based on known transaminase reactions.[6][10]
-
Reaction Buffer: Prepare a suitable buffer solution (e.g., potassium phosphate buffer, pH 7.0-8.0).
-
Reaction Mixture: To the buffer, add 4'-chloroacetophenone (e.g., 30 mM), L-alanine as the amine donor (e.g., 300 mM), and pyridoxal-5'-phosphate (PLP) cofactor (e.g., 1 mM).
-
Enzyme Addition: Add the (R)-selective transaminase, either as a whole-cell preparation or a purified enzyme.
-
Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Work-up: After the reaction reaches completion (monitored by HPLC), the pH of the mixture is adjusted to >10 with NaOH, and the product is extracted with an organic solvent (e.g., ethyl acetate or MTBE). The organic layers are combined, dried, and concentrated to yield the (R)-amine.
Pathway II: Synthesis via (R)-1-(4-chlorophenyl)ethanol
An alternative, two-step strategy involves the initial asymmetric reduction of 4'-chloroacetophenone to the chiral alcohol, (R)-1-(4-chlorophenyl)ethanol , which serves as the key intermediate. This alcohol is then converted to the desired amine. This modular approach allows for the isolation and purification of the intermediate alcohol, which can be advantageous in some process development scenarios.
Caption: Workflow for the Two-Step Synthesis via the Chiral Alcohol Intermediate.
Asymmetric Synthesis of the Chiral Alcohol Intermediate
The enantioselective reduction of 4'-chloroacetophenone to the corresponding chiral alcohol can be accomplished with high efficiency using either asymmetric transfer hydrogenation or biocatalytic reduction.[11][12]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 4'-chloroacetophenone
-
Catalyst Solution: In an inert atmosphere, a suitable chiral ruthenium or rhodium catalyst is dissolved in an appropriate solvent (e.g., isopropanol).
-
Reaction Setup: 4'-chloroacetophenone is added to the catalyst solution. Isopropanol often serves as both the solvent and the hydrogen source. A base, such as potassium tert-butoxide, is typically required.
-
Reaction Conditions: The mixture is stirred at a controlled temperature until the reaction is complete.
-
Work-up: The reaction is quenched, and the product is extracted and purified by standard methods to yield the enantiomerically enriched alcohol.[11][12]
Conversion of the Chiral Alcohol to the Chiral Amine
To obtain the (R)-amine, the hydroxyl group of the chiral alcohol intermediate must be converted to an amino group. Critically, if starting with (R)-1-(4-chlorophenyl)ethanol, a method that proceeds with retention of configuration is needed. However, more commonly, stereochemical inversion is employed, necessitating the use of (S)-1-(4-chlorophenyl)ethanol as the starting material for this step.
Method A: Tosylation Followed by Amination (with Inversion)
A robust and widely used method involves the activation of the alcohol as a tosylate, which is a good leaving group, followed by nucleophilic substitution with an amine source. This Sₙ2 reaction proceeds with inversion of stereochemistry.
-
Tosylation: (S)-1-(4-chlorophenyl)ethanol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane at 0 °C to room temperature.[13][14]
-
Amination: The resulting tosylate is then reacted with an ammonia equivalent (e.g., sodium azide followed by reduction, or ammonia itself under pressure) to displace the tosylate group and form the (R)-amine.
Method B: The Mitsunobu Reaction (with Inversion)
The Mitsunobu reaction allows for the direct conversion of an alcohol to an amine with inversion of configuration.[15][16][17][18][19] This reaction uses a phosphine (typically triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl group. A suitable nitrogen nucleophile, such as phthalimide (followed by hydrolysis in the Gabriel synthesis) or hydrazoic acid (followed by reduction), is then used to displace the activated hydroxyl group.[15][17]
Experimental Protocol: Mitsunobu Reaction
-
Reaction Setup: In a flask under an inert atmosphere, dissolve (S)-1-(4-chlorophenyl)ethanol (1 equiv.), triphenylphosphine (1.5 equiv.), and the nitrogen nucleophile (e.g., phthalimide, 1.5 equiv.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up and Deprotection: The reaction is quenched and worked up to isolate the intermediate (e.g., the phthalimide). Subsequent deprotection (e.g., with hydrazine) yields the final (R)-amine.
Comparative Analysis of Synthetic Pathways
The selection of an optimal synthetic route depends on a multitude of factors. Below is a comparative summary of the discussed pathways.
| Pathway | Key Intermediate | Advantages | Challenges | Typical ee |
| Asymmetric Reductive Amination (Chemo) | N-(1-(4-chlorophenyl)ethylidene)amine | Direct, atom-economical. | Requires specialized catalysts, potentially high pressure. | >90%[4] |
| Asymmetric Reductive Amination (Bio) | N-(1-(4-chlorophenyl)ethylidene)amine | High enantioselectivity, mild conditions, green. | Enzyme screening and optimization may be required. | >99%[6][10] |
| Via Chiral Alcohol (Tosylation/Amination) | (S)-1-(4-chlorophenyl)ethanol | Modular, robust, well-established methods. | Two-step process, potential for side reactions. | >98% |
| Via Chiral Alcohol (Mitsunobu) | (S)-1-(4-chlorophenyl)ethanol | Mild conditions, direct conversion. | Stoichiometric phosphine oxide byproduct can complicate purification. | >95% |
Conclusion
The synthesis of enantiomerically pure this compound can be effectively achieved through several strategic pathways, each with its own set of advantages and considerations. Direct asymmetric reductive amination, particularly the biocatalytic approach using transaminases, offers a highly efficient and environmentally benign route. The two-step synthesis via the chiral alcohol intermediate provides a robust and modular alternative, with well-established protocols for the key transformations. The choice of the most suitable method will ultimately be guided by the specific requirements of the project, including scale, cost, and available resources. A thorough understanding of the key intermediates and the causality behind the experimental choices is paramount for the successful development of a safe, efficient, and scalable manufacturing process.
References
- 1. 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 [sigmaaldrich.com]
- 2. 1-(4-氯苯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 10. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. rsc.org [rsc.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (R)-1-(4-Chlorophenyl)ethylamine as a Chiral Resolving Agent
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties. Consequently, the production of single-enantiomer drugs is a paramount objective in the pharmaceutical industry. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of this endeavor. Among the various techniques, diastereomeric salt crystallization stands out for its scalability and cost-effectiveness.[1]
This guide provides a comprehensive overview of the application of (R)-1-(4-Chlorophenyl)ethylamine as a chiral resolving agent for the separation of racemic carboxylic acids. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the optimization of this critical separation process.
This compound: A Profile of the Resolving Agent
This compound is a chiral amine that serves as an effective resolving agent for racemic acids. Its utility stems from its ability to form diastereomeric salts with the enantiomers of a racemic acid. These diastereomeric salts, unlike the original enantiomers, possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [2] |
| Molecular Weight | 155.63 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 232 °C | [2] |
| Density | 1.110 g/mL at 20 °C | [2] |
| Optical Rotation | [α]/D +26.0±2.0°, c = 5 in ethanol | [2] |
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties.[1] When a racemic acid, (R,S)-Acid, is reacted with a single enantiomer of a chiral base, such as this compound, two diastereomeric salts are formed: [(R)-Acid · (R)-Base] and [(S)-Acid · (R)-Base].
These diastereomeric salts are not mirror images of each other and therefore exhibit different solubilities in a given solvent. This difference in solubility is the key to their separation. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomeric salt will preferentially crystallize out of the solution, leaving the other diastereomer dissolved in the mother liquor.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry will be necessary for specific applications.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol is adapted from established procedures for the resolution of profen drugs using structurally similar resolving agents.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen, Naproxen, or Ketoprofen)
-
This compound (0.5 - 1.0 molar equivalent)
-
Solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof)
-
Erlenmeyer flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or water bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid in a suitable solvent. The choice of solvent is critical and often requires screening to find one that provides a significant solubility difference between the two diastereomeric salts.[3] Heating may be required to achieve complete dissolution.
-
Addition of Resolving Agent: While stirring, slowly add this compound to the solution of the racemic acid. The amount of resolving agent can be varied; often, using a sub-stoichiometric amount (e.g., 0.5 equivalents) can lead to a higher enantiomeric excess in the crystallized salt.
-
Crystallization: The formation of a precipitate, the less soluble diastereomeric salt, may occur rapidly or may require cooling and/or aging. The solution can be slowly cooled to room temperature and then further cooled in an ice bath to maximize the yield of the crystalline salt.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystalline salt under vacuum.
Protocol 2: Recrystallization for Enantiomeric Enrichment
To enhance the enantiomeric purity of the resolved acid, one or more recrystallizations of the diastereomeric salt may be necessary.
Procedure:
-
Redissolution: Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent.
-
Recrystallization: Allow the solution to cool slowly to induce recrystallization. Slow cooling generally leads to the formation of purer crystals.
-
Isolation and Drying: Collect the recrystallized salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Recovery of the Enantiomerically Pure Carboxylic Acid
Once the diastereomeric salt has been purified to the desired enantiomeric excess, the chiral resolving agent must be removed to liberate the enantiomerically pure carboxylic acid.
Materials:
-
Purified diastereomeric salt
-
Dilute mineral acid (e.g., 1 M HCl or H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Acidification: Suspend the purified diastereomeric salt in water and add a dilute mineral acid until the pH is acidic (pH 1-2). This will protonate the carboxylate anion to form the free carboxylic acid and protonate the amine of the resolving agent to form a water-soluble ammonium salt.
-
Extraction: Extract the liberated enantiomerically pure carboxylic acid into an appropriate organic solvent. Perform multiple extractions to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically pure carboxylic acid.
Protocol 4: Recovery of the Chiral Resolving Agent
The aqueous layer from the acidification step contains the protonated this compound. This valuable resolving agent can be recovered for reuse.
Procedure:
-
Basification: Make the acidic aqueous layer basic by the addition of a suitable base (e.g., 1 M NaOH) until the pH is alkaline (pH 10-12). This will deprotonate the ammonium salt, liberating the free amine.
-
Extraction: Extract the this compound into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Drying and Solvent Removal: Dry the organic extract over a suitable drying agent and remove the solvent under reduced pressure to recover the chiral resolving agent.
Data Presentation: Illustrative Resolution of Profen Drugs
Due to the proprietary nature of industrial processes, specific data for the resolution of various racemic acids with this compound is not widely available in the public domain. The following table provides illustrative data based on the resolution of common profen drugs with structurally similar resolving agents like α-phenylethylamine, which can serve as a starting point for optimization.
| Racemic Acid | Resolving Agent | Solvent System | Less Soluble Diastereomer | Typical e.e. of Recovered Acid |
| Ibuprofen | (S)-(-)-α-phenylethylamine | aq. KOH | (S)-Ibuprofen · (S)-Amine | >95% |
| Ketoprofen | (R)-(+)-α-phenylethylamine | Ethyl Acetate/Methanol | (S)-Ketoprofen · (R)-Amine | >97%[4] |
| Naproxen | Cinchonidine | Ethanol | (S)-Naproxen · Cinchonidine | >98% |
e.e. = enantiomeric excess
Mechanism of Chiral Recognition: A Molecular Perspective
The efficiency of a chiral resolution process is contingent upon the degree of difference in the physicochemical properties of the diastereomeric salts, which in turn is governed by the specific molecular interactions within their crystal lattices. The chiral recognition between the resolving agent and the enantiomers of the racemic acid is a complex interplay of various non-covalent interactions, including:
-
Ionic Bonding: The primary interaction is the ionic bond between the carboxylate anion of the acid and the ammonium cation of the amine.
-
Hydrogen Bonding: Additional hydrogen bonds can form between the functional groups of the acid and the amine, further stabilizing the crystal lattice.
-
Steric Interactions: The three-dimensional arrangement of the substituents around the chiral centers of both the acid and the amine leads to different steric interactions in the two diastereomeric salts. One diastereomer will typically have a more favorable packing arrangement in the crystal lattice, resulting in lower energy and lower solubility.
-
π-π Stacking: The aromatic rings of both the 4-chlorophenyl group in the resolving agent and the aryl group in many carboxylic acids (such as profens) can engage in π-π stacking interactions, contributing to the stability of the crystal structure.
The precise nature of these interactions and the resulting crystal packing can be elucidated through single-crystal X-ray diffraction analysis of the diastereomeric salts. Such studies provide invaluable insights for the rational design and optimization of chiral resolution processes.[5][6]
Conclusion
This compound is a valuable and effective chiral resolving agent for the separation of racemic carboxylic acids. The formation of diastereomeric salts with differing solubilities allows for the efficient isolation of a single enantiomer through fractional crystallization. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement and optimize chiral resolution strategies. A thorough understanding of the underlying mechanisms of chiral recognition, coupled with systematic experimental optimization, will enable the efficient production of enantiomerically pure active pharmaceutical ingredients.
References
- 1. pharmtech.com [pharmtech.com]
- 2. 27298-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. advanceseng.com [advanceseng.com]
- 4. murov.info [murov.info]
- 5. Optical resolution and absolute configuration of a nonsteroidal antiinflammatory drug, 2-(10,11-dihydro-10-oxodibenzo- [b,f]thiepin-2-yl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-(4-Chlorophenyl)ethylamine
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive technical guide on the application of (R)-1-(4-Chlorophenyl)ethylamine as a versatile chiral reagent in asymmetric synthesis. Sourced from authoritative literature and established methodologies, these notes detail its use as a chiral resolving agent for racemic acids via diastereomeric crystallization, as a robust chiral auxiliary for the diastereoselective synthesis of amines, and as a precursor for the synthesis of chiral ligands. Each section includes the scientific rationale behind the protocols, step-by-step experimental procedures, and expected outcomes. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to effectively leverage this valuable chiral building block in their synthetic endeavors.
Introduction: The Role of this compound in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dictated by its stereochemistry. This compound, a chiral primary amine, has emerged as a highly effective and versatile tool for introducing chirality and separating enantiomers. Its utility stems from its structural similarity to the well-established (R)-1-phenylethylamine, combined with the electronic and steric influence of the para-chloro substituent.
This guide explores three primary applications of this compound:
-
As a Chiral Resolving Agent: Leveraging its basicity to form diastereomeric salts with racemic carboxylic acids. The differing physicochemical properties of these salts, notably solubility, allow for their separation by fractional crystallization.[1][2][3]
-
As a Chiral Auxiliary: Temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After inducing the desired chirality, the auxiliary can be cleaved and recovered.[4][5]
-
As a Precursor to Chiral Ligands: Serving as a chiral backbone for the synthesis of more complex structures, such as Schiff base ligands, which can be used in asymmetric catalysis.[6][7][8][9]
Furthermore, ensuring the enantiomeric purity of the starting amine is paramount. Therefore, this guide also includes a protocol for the enzymatic kinetic resolution of its racemic form, a common method for producing high-purity chiral amines.[3][10][11]
Application I: Chiral Resolution of Racemic Acids via Diastereomeric Crystallization
Scientific Principle: This classical resolution technique is based on the reaction of a racemic acid (a 1:1 mixture of R and S enantiomers) with a single enantiomer of a chiral base, in this case, this compound. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. Unlike enantiomers, diastereomers possess different physical properties, including solubility in a given solvent system.[1][12][13] By carefully selecting the solvent and controlling the temperature, one diastereomeric salt can be preferentially crystallized from the solution, allowing for its physical separation by filtration. Subsequent treatment of the isolated salt with a strong acid regenerates the enantiomerically enriched carboxylic acid and the chiral amine, which can be recovered.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Protocol: Resolution of Racemic Ibuprofen
This protocol is adapted from established procedures for resolving profen drugs using chiral amines.[1][2][14]
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol.
-
Gently warm the solution to approximately 40-50 °C to ensure complete dissolution.
-
In a separate beaker, dissolve 0.5 molar equivalents of this compound (3.78 g) in 20 mL of methanol.
-
Slowly add the amine solution to the warm ibuprofen solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.
-
To maximize crystallization, cool the flask in an ice bath for 1-2 hours.
-
-
Separation of Diastereomers:
-
Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold methanol (2 x 10 mL). This solid is the enriched diastereomeric salt.
-
Optional Recrystallization: For higher enantiomeric purity, the collected solid can be recrystallized. Dissolve the solid in a minimal amount of boiling methanol and allow it to cool slowly as before. Collect the purified crystals by filtration.
-
-
Liberation of the Enriched Ibuprofen Enantiomer:
-
Suspend the filtered diastereomeric salt in a mixture of 100 mL of water and 100 mL of ethyl acetate.
-
Transfer the suspension to a separatory funnel.
-
Acidify the mixture by slowly adding 2M HCl until the pH is ~1-2 (test with pH paper). Continue shaking until all solids have dissolved.
-
Separate the organic layer. Extract the aqueous layer with an additional 50 mL of ethyl acetate.
-
Combine the organic layers, wash with 50 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
-
Analysis:
-
Determine the yield and melting point.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or by measuring the specific rotation and comparing it to the literature value for enantiopure (S)-(+)-Ibuprofen.
-
| Parameter | Expected Outcome |
| Resolving Agent | This compound |
| Target Racemate | (R,S)-Ibuprofen |
| Less Soluble Salt | Typically [(S)-Ibuprofen · (R)-Amine] |
| Yield (single crop) | 30-45% (of theoretical max 50%) |
| Enantiomeric Excess (ee) | >90% (after one crystallization) |
Application II: this compound as a Chiral Auxiliary
Scientific Principle: A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate. The steric and electronic properties of the auxiliary then control the facial selectivity of an attack by a reagent, leading to a highly diastereoselective reaction.[4] In this application, this compound is condensed with a prochiral ketone to form a chiral imine. Subsequent reduction of the C=N bond, typically with a hydride source, occurs preferentially from the less sterically hindered face, as dictated by the conformation of the auxiliary. This creates a new stereocenter with a predictable configuration. The final step involves the cleavage of the N-C bond of the auxiliary, often via catalytic hydrogenolysis, to release the desired chiral amine and regenerate the auxiliary.
Workflow for Asymmetric Synthesis via Chiral Auxiliary
Caption: General workflow using a chiral amine as a removable auxiliary.
Protocol: Asymmetric Synthesis of (R)-1-Phenylethylamine
This protocol demonstrates the principle using acetophenone as the prochiral ketone.
Materials:
-
Acetophenone
-
This compound
-
Titanium(IV) chloride (TiCl₄)
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide (NaOH)
Procedure:
-
Formation of Chiral Imine:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add acetophenone (1.0 eq) and this compound (1.05 eq) to dry toluene.
-
Cool the mixture to 0 °C.
-
Slowly add TiCl₄ (0.6 eq) dropwise. The mixture will typically turn yellow/orange.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of acetophenone.
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add NaBH₄ (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Add 2M NaOH solution and extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude diastereomerically enriched secondary amine. The diastereomeric ratio can be assessed by ¹H NMR at this stage.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the crude secondary amine in methanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (approx. 10 mol % Pd).
-
Pressurize the vessel with H₂ (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature for 24-48 hours.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate. The product is a mixture of the desired (R)-1-phenylethylamine and the recovered this compound.
-
Purify by acid-base extraction or column chromatography to isolate the final product.
-
| Parameter | Expected Outcome |
| Auxiliary | This compound |
| Substrate | Acetophenone |
| Key Intermediate | N-(1-(4-chlorophenyl)ethyl)-1-phenylethan-1-imine |
| Diastereomeric Ratio | >90:10 |
| Final Product | (R)-1-Phenylethylamine |
| Yield (overall) | 60-75% |
| Enantiomeric Excess (ee) | >90% |
Application III: Synthesis of Chiral Schiff Base Ligands
Scientific Principle: Chiral Schiff bases are a valuable class of ligands in asymmetric catalysis.[6][7] They are readily synthesized through the condensation of a primary amine with an aldehyde or ketone.[8][9][15] When a chiral amine like this compound is used, the resulting imine (the Schiff base) is chiral. These ligands can coordinate to metal centers (e.g., Cu, Zn, Ti), creating a chiral environment that can induce high enantioselectivity in a variety of transformations, such as Henry reactions, cyanations, and reductions.
Workflow for Chiral Schiff Base Ligand Synthesis
Caption: Synthesis of a chiral Schiff base ligand and its metal complex.
Protocol: Synthesis of a Chiral Salicylideneamine Ligand
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol
-
Standard reflux apparatus
Procedure:
-
Condensation Reaction:
-
In a 100 mL round-bottom flask, dissolve salicylaldehyde (1.0 eq) in absolute ethanol (30 mL).
-
Add this compound (1.0 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. The solution will typically turn a vibrant yellow.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the heat source and allow the solution to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization of the product.
-
Collect the yellow crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
-
-
Characterization:
-
Determine the yield, melting point, and specific rotation.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The formation of the imine bond is characterized by a C=N stretch in the IR spectrum (approx. 1630 cm⁻¹) and a characteristic imine proton signal in the ¹H NMR spectrum (approx. 8-9 ppm).
-
| Parameter | Expected Outcome |
| Reactants | This compound, Salicylaldehyde |
| Product | (R)-2-(((1-(4-chlorophenyl)ethyl)imino)methyl)phenol |
| Appearance | Yellow crystalline solid |
| Yield | >90% |
Quality Control: Enzymatic Kinetic Resolution
Scientific Principle: To ensure the high enantiomeric purity of this compound used in these protocols, an enzymatic kinetic resolution can be performed on the racemic mixture. Lipases, such as Candida antarctica Lipase B (CALB), can selectively acylate one enantiomer of an amine at a much faster rate than the other.[10][11] By reacting racemic 1-(4-chlorophenyl)ethylamine with an acyl donor (e.g., ethyl acetate) in the presence of CALB, the (R)-enantiomer is preferentially converted to the corresponding N-acetyl amide. The reaction is stopped at ~50% conversion, leaving behind the unreacted (S)-enantiomer. The amide and the unreacted amine can then be easily separated.
Protocol: Kinetic Resolution of (±)-1-(4-Chlorophenyl)ethylamine
Materials:
-
Racemic 1-(4-Chlorophenyl)ethylamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Ethyl acetate (or other suitable acyl donor)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
Procedure:
-
Enzymatic Acylation:
-
To a flask, add racemic 1-(4-chlorophenyl)ethylamine (1.0 eq), solvent (e.g., MTBE), and the acyl donor (e.g., ethyl acetate, 1.0 eq).
-
Add the immobilized lipase (e.g., 10-20 mg per mmol of amine).
-
Stir the suspension at a controlled temperature (e.g., 40 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress using chiral GC or HPLC until ~50% conversion is reached.
-
Remove the enzyme by filtration.
-
The filtrate contains the (R)-N-acetyl amide and the unreacted (S)-amine. These can be separated by column chromatography or acid-base extraction.
-
-
Hydrolysis (Optional):
-
To recover the (R)-amine from the amide, the N-acetyl group can be hydrolyzed under acidic or basic conditions.
-
References
- 1. advanceseng.com [advanceseng.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 5. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Salen ligand - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 14. chemconnections.org [chemconnections.org]
- 15. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Enzymatic Kinetic Resolution of 1-(4-Chlorophenyl)ethylamine Using Lipase
Prepared by: Senior Application Scientist, Biocatalysis Division
Introduction: The Significance of Chiral Amines and the Biocatalytic Advantage
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Specifically, enantiomerically pure 1-(4-chlorophenyl)ethylamine serves as a key intermediate for several biologically active compounds. Traditional chemical methods for resolving racemic mixtures often involve costly chiral resolving agents, harsh reaction conditions, and multiple protection/deprotection steps, leading to significant waste and potential for racemization.[][2]
Biocatalytic kinetic resolution, employing enzymes like lipases, offers a greener and more efficient alternative.[3] Lipases are robust, readily available enzymes that exhibit high enantioselectivity under mild reaction conditions, often eliminating the need for cofactors.[4] This application note provides a detailed protocol for the kinetic resolution of racemic 1-(4-chlorophenyl)ethylamine via lipase-catalyzed acylation, a process that yields both the unreacted amine and the corresponding amide in high enantiomeric purity.
The Underlying Principle: Lipase-Catalyzed Enantioselective Acylation
The kinetic resolution of a racemic amine using a lipase is based on the enzyme's ability to selectively catalyze the acylation of one enantiomer at a much higher rate than the other.[5] Lipases, which are hydrolases, can function in reverse in non-aqueous media to synthesize esters (or in this case, amides) from an alcohol (or amine) and an acyl donor.[5]
The catalytic mechanism involves a "catalytic triad" of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the lipase's active site.[5] The serine residue acts as a nucleophile, attacking the acyl donor to form a covalent acyl-enzyme intermediate. This intermediate then reacts with the amine. Due to the chiral environment of the active site, one enantiomer of the amine fits more favorably and reacts significantly faster, leading to its selective conversion to the corresponding amide.
The enantioselectivity of the reaction is quantified by the enantiomeric ratio (E), which is a measure of the ratio of the specificity constants for the two enantiomers. A high E value is indicative of a highly selective resolution.
Experimental Design & Protocol
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Racemic 1-(4-chlorophenyl)ethylamine | ≥98% | Sigma-Aldrich | |
| Immobilized Lipase B from Candida antarctica (Novozym 435) | Novozymes | Highly effective for amine resolutions.[4][6] | |
| Ethyl acetate | Anhydrous, ≥99.8% | Sigma-Aldrich | Serves as both the acyl donor and solvent.[7] |
| Diisopropyl ether (DIPE) | Anhydrous, ≥99% | Sigma-Aldrich | Alternative solvent. |
| Hexane | HPLC Grade | Fisher Scientific | For chromatographic analysis. |
| Isopropanol | HPLC Grade | Fisher Scientific | For chromatographic analysis. |
| Diethylamine | HPLC Grade | Sigma-Aldrich | Mobile phase additive for HPLC. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying organic phases. |
Equipment
-
Orbital shaker with temperature control
-
Reaction vials (e.g., 10 mL screw-cap vials)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
-
UV detector
Reaction Workflow Diagram
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.
Step-by-Step Protocol
-
Reaction Setup:
-
To a 10 mL screw-cap vial, add racemic 1-(4-chlorophenyl)ethylamine (e.g., 1 mmol, 155.6 mg).
-
Add the immobilized lipase, Candida antarctica lipase B (Novozym 435) (e.g., 50 mg). The enzyme loading can be optimized.
-
Add the acyl donor/solvent. A common and effective choice is ethyl acetate (e.g., 5 mL), which serves a dual role.[7] Alternatively, an inert solvent like diisopropyl ether can be used with a stoichiometric amount of an acyl donor like vinyl acetate.[8]
-
Seal the vial tightly.
-
-
Incubation:
-
Place the vial in an orbital shaker set to a suitable temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Allow the reaction to proceed. The reaction time will depend on the specific conditions and desired conversion. It is advisable to monitor the reaction progress by taking small aliquots at different time points (e.g., 4, 8, 12, 24 hours). For a kinetic resolution, the ideal conversion is close to 50%.
-
-
Reaction Work-up:
-
Once the desired conversion is reached, stop the reaction.
-
Filter the reaction mixture to separate the immobilized enzyme. The enzyme can be washed with a small amount of fresh solvent (e.g., ethyl acetate) and potentially be reused.[9]
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the mixture of the acylated product, (R)-N-(1-(4-chlorophenyl)ethyl)acetamide, and the unreacted (S)-1-(4-chlorophenyl)ethylamine.
-
-
Analysis by Chiral HPLC:
-
Prepare a sample for HPLC analysis by dissolving a small amount of the residue from the work-up in the mobile phase.
-
The enantiomeric excess (ee) of the unreacted amine and the formed amide, as well as the conversion, can be determined using chiral HPLC. A typical starting point for method development would be a polysaccharide-based chiral stationary phase.[10]
Example HPLC Conditions:
Parameter Condition Column Chiralcel® OD-H (or similar) Mobile Phase Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v) Flow Rate 1.0 mL/min Column Temperature 25°C Detection UV at 220 nm | Injection Volume | 10 µL |
Note: These conditions are a starting point and may require optimization for baseline separation of all four components (R-amine, S-amine, R-amide, S-amide).[11][12]
-
Expected Results and Data Interpretation
The goal of a successful kinetic resolution is to achieve approximately 50% conversion, which theoretically provides the highest possible yield for both the unreacted enantiomer and the product, each with high enantiomeric excess.
| Parameter | Description | Calculation |
| Conversion (c) | The percentage of the initial racemic amine that has been converted to the amide product. | c (%) = [Amide] / ([Amine] + [Amide]) x 100 |
| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance. | ee (%) = |
| Enantiomeric Ratio (E) | A measure of the enzyme's selectivity. | E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)] (for product) |
Where eep is the enantiomeric excess of the product.
Typical Data Summary:
| Reaction Time (h) | Conversion (%) | ee of Amine (%) | ee of Product (%) | E-value |
| 4 | 25 | >95 (S) | >95 (R) | >200 |
| 8 | 45 | >98 (S) | >98 (R) | >200 |
| 12 | 50 | >99 (S) | >99 (R) | >200 |
| 24 | 55 | ~95 (S) | ~95 (R) | >200 |
Note: The (R)-selectivity of Candida antarctica lipase B for the acylation of amines is well-documented.[13]
Causality and Experimental Insights
-
Choice of Enzyme: Candida antarctica lipase B (CALB), particularly in its immobilized form (Novozym 435), is widely recognized for its high activity, stability in organic solvents, and excellent enantioselectivity in the resolution of amines and alcohols.[4][6][9] Immobilization simplifies enzyme recovery and reuse, making the process more cost-effective.
-
Acyl Donor and Solvent System: The choice of acyl donor can influence both the reaction rate and enantioselectivity. Simple esters like ethyl acetate are often effective and can also serve as the solvent, simplifying the reaction setup.[7] Activated esters, such as vinyl acetate, can accelerate the reaction as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, making the acylation step essentially irreversible.[8] The solvent choice is critical; non-polar organic solvents are generally preferred to minimize enzyme denaturation and suppress the reverse hydrolytic reaction.
-
Temperature: While higher temperatures can increase the reaction rate, they may negatively impact the enzyme's stability and enantioselectivity. A moderate temperature, such as 40°C, often provides a good balance.
-
Conversion Control: It is crucial to stop the reaction at or near 50% conversion. Proceeding beyond this point will lead to the acylation of the less-favored enantiomer, thereby reducing the enantiomeric excess of both the remaining substrate and the product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | - Insufficient enzyme activity or loading.- Poor choice of acyl donor/solvent.- Low reaction temperature. | - Increase enzyme amount.- Try a more activated acyl donor (e.g., vinyl acetate).- Ensure anhydrous conditions.- Increase reaction temperature moderately (e.g., to 45-50°C). |
| Low Enantioselectivity (Low E-value) | - Reaction run past 50% conversion.- Inappropriate enzyme for the substrate.- Unfavorable reaction conditions (e.g., temperature, solvent). | - Monitor the reaction closely and stop at ~50% conversion.- Screen other lipases if CALB is not effective.- Optimize temperature and solvent. |
| Poor Peak Shape in HPLC | - Interaction of amine with silica support.- Inappropriate mobile phase. | - Add a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase.[11] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1-(4-chlorophenyl)ethylamine is a corrosive and toxic substance. Avoid inhalation, ingestion, and skin contact.
-
Organic solvents are flammable. Keep away from ignition sources.
References
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pp.bme.hu [pp.bme.hu]
Application Notes & Protocols: The Strategic Role of (R)-1-(4-Chlorophenyl)ethylamine in Modern Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Preamble: The Imperative of Chirality in Crop Protection
In the landscape of modern agriculture, the pursuit of highly effective and environmentally benign crop protection agents is paramount. A significant portion of commercial agrochemicals, including fungicides, herbicides, and insecticides, are chiral molecules.[1][2][3] Chirality, or the "handedness" of a molecule, is a critical determinant of its biological activity.[4][5] Often, only one enantiomer (one of the mirror-image forms) interacts effectively with the target biological receptor, conferring the desired pesticidal effect. The other enantiomer may be significantly less active, completely inactive, or in some cases, contribute to off-target toxicity.[6]
This stereoselectivity in biological action drives the demand for enantiomerically pure starting materials in the synthesis of new active ingredients.[7][8] Chiral amines, in particular, are vital building blocks for a vast array of pharmaceuticals and agrochemicals.[9][10][11] Among these, (R)-1-(4-Chlorophenyl)ethylamine has emerged as a key intermediate, valued for its defined stereochemistry and its utility in constructing potent fungicidal agents. This document provides an in-depth guide to its application, focusing on the synthesis of novel fungicidal amides.
This compound: A Profile of a Key Chiral Building Block
This compound is a chiral primary amine that serves as a foundational scaffold for introducing a specific stereocenter into a target molecule. Its utility stems from the presence of a reactive amine group attached to a stereogenic carbon, allowing for the formation of stable amide, imine, or other linkages.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 2729-90-0 (for R-enantiomer) | N/A |
| Molecular Formula | C₈H₁₀ClN | [12] |
| Molecular Weight | 155.63 g/mol | [13] |
| Appearance | Clear pale yellow liquid | [13] |
| Boiling Point | ~232 °C | [13] |
| Density | ~1.110 g/mL at 20 °C | [13] |
| Typical Purity | >97% (ee >98%) | [12] |
The high enantiomeric excess (ee) of commercially available this compound is critical. Using a starting material with a high ee ensures that the final agrochemical product is also predominantly a single, desired enantiomer, maximizing efficacy and minimizing potential regulatory and environmental concerns associated with racemic mixtures.
Core Application: Synthesis of Chiral Fungicidal Amides
A primary application of this compound in agrochemical R&D is the synthesis of Carboxylic Acid Amide (CAA) fungicides.[14] Many modern fungicides rely on an amide linkage to connect a chiral amine moiety to a heterocyclic or aromatic acid, which is crucial for binding to the target site in the fungal pathogen.
The general synthetic strategy involves a nucleophilic acyl substitution, where the nitrogen atom of the chiral amine attacks an activated carboxylic acid derivative. This reaction forges the key amide bond and preserves the stereochemistry of the amine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chirality in Insecticide Design and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessgovernment.org [openaccessgovernment.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines [mdpi.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. |S|-1-(4-Chlorophenyl)ethylamine – Biotuva Life Sciences [biotuva.com]
- 13. (S)-1-(4-Chlorophenyl)ethylamine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Stereoselective Electrophilic Cyanation of Chiral Amines
Introduction: The Strategic Importance of Chiral α-Aminonitriles
In the landscape of modern drug discovery and development, the precise installation of functional groups onto a chiral scaffold is of paramount importance. Chiral α-aminonitriles are highly valuable synthetic intermediates, serving as versatile precursors to enantiomerically pure α-amino acids, diamines, and various nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals.[1][2] More than half of all drugs are chiral compounds, and their therapeutic efficacy is often dictated by a single enantiomer.[3] Consequently, developing synthetic methodologies that can introduce a cyano group into a chiral amine with high stereocontrol is a critical objective for medicinal chemists.
This guide provides a detailed exploration of the electrophilic cyanation of chiral amines, a key transformation for accessing these valuable building blocks. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that govern the success and stereochemical outcome of the transformation.
Theoretical Background: Mechanistic Insights into Electrophilic N-Cyanation
The direct cyanation of an amine at the nitrogen atom, or N-cyanation, proceeds via the attack of the nucleophilic amine on an electrophilic cyanating agent ("CN+ source"). The general mechanism involves the amine's lone pair of electrons attacking the electrophilic carbon of the cyanating agent, leading to the formation of a new N-CN bond and the displacement of a leaving group.
The challenge in the electrophilic cyanation of chiral amines lies in performing the reaction under conditions that do not compromise the stereochemical integrity of the chiral center(s) present in the starting material. The choice of cyanating agent and reaction conditions is therefore crucial.
Caption: General mechanism of electrophilic N-cyanation of a chiral amine.
Electrophilic Cyanating Agents: A Comparative Overview
A variety of reagents have been developed for the electrophilic cyanation of amines. The choice of reagent is often a balance between reactivity, safety, and functional group tolerance.
| Cyanating Agent | Formula | Properties | Key Considerations |
| Cyanogen Bromide | BrCN | Solid, but with high vapor pressure; highly toxic.[4] | Due to its high toxicity, it should be handled with extreme care in a well-ventilated fume hood.[4] |
| Trimethylsilyl Cyanide (TMSCN) / Oxidant | (CH₃)₃SiCN | TMSCN is a volatile and toxic liquid. The reaction generates the electrophilic agent in situ.[4][5][6][7] | A safer alternative to cyanogen halides as it avoids their direct handling.[4][5][6][7] Common oxidants include household bleach (NaClO).[4][5][6][7] |
| Cyanobenziodoxolone (CBX) | C₈H₄INO₃ | A stable, crystalline solid that is easier to handle than many other cyanating agents.[8][9] | Offers a good balance of reactivity and safety, with broad functional group compatibility.[8] |
| Trichloroacetonitrile | CCl₃CN | An inexpensive liquid cyano source.[10][11] | Can be used in a one-pot procedure and shows different selectivity compared to cyanogen bromide.[10] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: In Situ Generation of the Electrophilic Cyanating Agent from TMSCN and Bleach
This method is advantageous due to its operational simplicity and the avoidance of highly toxic cyanogen halides.[4][5][6][7] The reaction is believed to proceed through the oxidation of TMSCN by sodium hypochlorite (bleach) to generate cyanogen chloride (ClCN) in situ, which then reacts with the amine.[5]
Materials and Reagents:
-
Chiral secondary amine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (2.0 mmol, 2.0 equiv.)
-
Household bleach (e.g., Clorox®, ~8.25% NaClO solution) (3.0 mmol, 3.0 equiv.)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chiral secondary amine (1.0 mmol) and anhydrous acetonitrile (5 mL). Cool the flask to 0 °C in an ice bath.
-
Rationale: Cooling the reaction mixture helps to control the exothermic reaction between TMSCN and bleach and minimizes potential side reactions.
-
-
Reagent Addition: While stirring at 0 °C, add trimethylsilyl cyanide (2.0 mmol) to the solution. Subsequently, add the household bleach solution (3.0 mmol) dropwise over 5-10 minutes.
-
Rationale: Dropwise addition of the oxidant is crucial to maintain temperature control and prevent a rapid, uncontrolled reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Rationale: A 24-hour reaction time is often sufficient for complete conversion, though this may vary depending on the substrate.[4]
-
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Rationale: The bicarbonate solution neutralizes any remaining acidic species. Extraction with an organic solvent isolates the product from the aqueous phase.
-
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel.
-
Rationale: Washing with brine helps to remove residual water. Drying agents remove any dissolved water from the organic phase. Column chromatography is a standard method for purifying organic compounds.
-
Caption: Workflow for electrophilic cyanation using TMSCN and bleach.
Applications in Drug Development
The cyano group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group or a halogen, and can be readily transformed into other functional groups like carboxylic acids, amines, and tetrazoles.[12] Chiral α-aminonitriles are key components in several drugs, including inhibitors of dipeptidyl peptidase (DPP IV) for treating diabetes, such as saxagliptin and vildagliptin.[12] The ability to synthesize these chiral building blocks efficiently and stereoselectively is therefore a significant asset in the development of new therapeutic agents.[3][13][14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive bleach solution; decomposition of TMSCN; unreactive amine substrate. | Use fresh bleach; ensure TMSCN is of good quality; increase reaction time or temperature; consider a more reactive cyanating agent like CBX. |
| Formation of multiple products | Over-oxidation of the amine; side reactions of the substrate. | Ensure slow addition of bleach at 0 °C; screen different solvents; protect other reactive functional groups on the substrate if necessary. |
| Epimerization of the chiral center | Harsh reaction conditions (e.g., high temperature, strong base/acid). | Maintain low reaction temperatures; ensure the workup is performed under neutral or mildly basic conditions. |
Safety Precautions
-
Cyanide Toxicity: All cyanating agents, including TMSCN and those generated in situ, are highly toxic. Handle them in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Quenching: Be aware that quenching cyanide-containing reaction mixtures with acid will generate highly toxic hydrogen cyanide (HCN) gas. Always quench under basic or neutral conditions. A bleach solution can be used to quench residual cyanide in aqueous waste.
-
Exothermic Reactions: The reaction between TMSCN and bleach can be exothermic.[4] Maintain proper cooling and slow addition of reagents to control the reaction temperature.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
- 6. A simple method for the electrophilic cyanation of secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-Cyanation of Secondary Amines Using Trichloroacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Asymmetric Transfer Hydrogenation for the Synthesis of (R)-1-(4-Chlorophenyl)ethylamine
<
Introduction
Chiral amines are crucial building blocks in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule dictates its biological activity. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of enantiomerically enriched amines and alcohols.[1][2] This technique utilizes cost-effective and readily available hydrogen donors, such as a formic acid/triethylamine mixture, avoiding the need for high-pressure gaseous hydrogen and specialized reactor systems.[2][3]
This application note provides a detailed protocol for the synthesis of (R)-1-(4-Chlorophenyl)ethylamine, a valuable chiral intermediate[4], via the asymmetric transfer hydrogenation of 4'-chloroacetophenone. The methodology employs a well-defined Ruthenium(II) catalyst, specifically RuCl--INVALID-LINK--, which belongs to the class of Noyori-type catalysts renowned for their high efficiency and enantioselectivity in the reduction of ketones and imines.[5][6][7]
Reaction Principle and Mechanism
The core of this protocol is the Noyori-type asymmetric transfer hydrogenation, which involves a metal-ligand bifunctional catalyst.[5] The reaction proceeds through a concerted, outer-sphere mechanism involving a six-membered pericyclic transition state.[3][6] The formic acid/triethylamine (HCOOH/NEt₃) mixture serves as the source of hydride.[8] The chiral ligand, (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), creates a chiral environment around the ruthenium center, directing the hydride transfer to one face of the prochiral ketone, resulting in the formation of one enantiomer of the corresponding amine in excess. The use of a formic acid-triethylamine mixture is advantageous as it drives the reaction to completion, overcoming unfavorable thermodynamic equilibria that can be an issue with other hydrogen donors like isopropanol.[8]
References
- 1. kanto.co.jp [kanto.co.jp]
- 2. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Scale-up considerations for reactions involving (R)-1-(4-Chlorophenyl)ethylamine
An Application Guide to Process Development & Scale-Up: Reactions Involving (R)-1-(4-Chlorophenyl)ethylamine
Introduction: The Strategic Importance of a Chiral Building Block
This compound is a high-value chiral primary amine that serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its utility lies in its defined stereochemistry, which is often essential for the biological activity and safety profile of the final product. Transferring a synthetic route involving this amine from a laboratory bench (gram-scale) to a pilot plant or manufacturing facility (kilogram- to ton-scale) is a non-trivial undertaking. It requires a deep understanding of chemical engineering principles, reaction kinetics, and safety protocols to ensure the process is efficient, reproducible, economically viable, and safe.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key considerations for scaling up reactions that utilize this compound. We will move beyond simple procedural lists to explain the underlying scientific principles, offering a framework for robust process development and troubleshooting.
Section 1: Sourcing and Synthesis Strategies for Kilo-Scale Production
The first consideration for any large-scale campaign is a reliable source of the starting material with high enantiomeric purity. Industrially, this compound is typically produced via two main routes: asymmetric synthesis or resolution of a racemic mixture.
Asymmetric Synthesis Routes
Directly synthesizing the desired (R)-enantiomer is often the most elegant and atom-economical approach.
-
Asymmetric Reductive Amination (ARA): This is a powerful method that converts the prochiral ketone, 4-chloroacetophenone, directly into the chiral amine.[3] This one-step process uses a chiral catalyst, often based on transition metals like Ruthenium or Iridium, in the presence of an ammonia source and a reducing agent (e.g., H₂).[3][4] Scale-up challenges include catalyst cost, loading, and removal, as well as managing the high pressures often associated with hydrogenation.[3]
-
Biocatalytic Transamination: The use of enzymes, particularly transaminases (TAs), has become a leading green and highly selective method for chiral amine production.[1][5][6] An engineered ω-transaminase can catalyze the asymmetric amination of 4-chloroacetophenone, using an inexpensive amine donor like isopropylamine, to yield this compound with excellent enantiomeric excess (ee).[1][7] Key scale-up factors include enzyme stability, cost, immobilization for reuse, and managing the reaction equilibrium to drive product formation.[7][8]
Resolution of Racemic 1-(4-Chlorophenyl)ethylamine
Classical resolution remains a robust and widely practiced industrial method. This involves separating a racemic mixture of the amine into its constituent enantiomers.
-
Diastereomeric Salt Crystallization: This technique relies on reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like L-(+)-tartaric acid, to form a pair of diastereomeric salts.[9][10] These salts have different physical properties, most importantly solubility, allowing one diastereomer to crystallize preferentially from a suitable solvent system.[9] The desired salt is then isolated by filtration, and the free (R)-amine is liberated by treatment with a base.[11] Critical scale-up parameters include solvent selection, cooling rate, seeding strategy, and the efficiency of recovering both the desired enantiomer and the resolving agent.[9][11]
-
Enzymatic Kinetic Resolution: In this approach, an enzyme selectively reacts with one enantiomer of the racemic mixture, leaving the other unreacted. For instance, a lipase like Novozym 435 can be used to selectively acylate the (S)-enantiomer, allowing the unreacted (R)-amine to be separated.[12] The major drawback is that the theoretical maximum yield for the desired enantiomer is only 50%, making it essential to have a plan for racemizing and recycling the unwanted (S)-enantiomer to improve process economy.[9]
Section 2: Critical Parameters for Reaction Scale-Up
Once a reliable source of the chiral amine is secured, the focus shifts to the subsequent reaction. The transition from a 1 L round-bottom flask to a 1000 L reactor introduces new physical and chemical challenges.
Thermal Hazard Assessment and Heat Management
Many reactions involving amines, such as acylations or reactions with strong electrophiles, are exothermic.
-
Why it matters: What is easily managed with an ice bath in the lab can become a dangerous runaway reaction on a large scale.[13] The surface-area-to-volume ratio decreases dramatically as scale increases, making heat dissipation far less efficient.
-
Scale-Up Strategy:
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on the reaction mixture to determine the onset temperature of any exotherms and the total heat of reaction (ΔH).
-
Reaction Calorimetry (RC1): Use a reaction calorimeter to simulate the process under adiabatic or isothermal conditions to understand the maximum temperature of synthetic reaction (MTSR) and design an adequate cooling strategy.
-
Controlled Addition: Implement a slow, controlled addition of the limiting reagent to manage the rate of heat generation.[13] Never add all reagents at once ("batch mode") for highly exothermic reactions.[13]
-
Reactor Choice: Ensure the plant reactor's cooling capacity (jacket cooling, internal coils) is sufficient to handle the calculated heat flow.
-
Solvent Selection and Concentration
The choice of solvent impacts everything from reaction kinetics to product isolation.
-
Why it matters: A solvent that works well on a small scale may be impractical at large scale due to cost, safety (low flash point), environmental concerns (e.g., chlorinated solvents), or difficulty in removal.[13] Reaction concentration also affects kinetics, viscosity, and impurity profiles.[13]
-
Scale-Up Strategy:
-
Process Safety: Avoid low-boiling point, highly flammable solvents like diethyl ether. Opt for higher-boiling point alternatives like 2-MeTHF, CPME, or toluene where appropriate.
-
Work-up & Isolation: Select a solvent that facilitates easy product isolation. For example, if the product is isolated by crystallization, the solvent should provide good solubility at high temperatures and poor solubility at low temperatures.
-
Telescoping: If possible, choose a solvent that is compatible with the next step in the sequence to avoid a solvent swap, which adds time and cost to the process.
-
Mixing and Mass Transfer
Efficient mixing is crucial for achieving homogeneity and reproducible results.
-
Why it matters: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high concentration, resulting in side reactions, impurity formation, and inconsistent yields. This is especially critical in heterogeneous reactions (e.g., reactions with a solid base or catalyst).
-
Scale-Up Strategy:
-
Impeller Selection: Work with chemical engineers to select the appropriate impeller type (e.g., pitched-blade turbine, retreat curve) and agitation speed for the specific reaction viscosity and geometry of the reactor.
-
Addition Point: The location of reagent addition is important. Sub-surface addition is often preferred to ensure the reagent is immediately dispersed into the bulk of the reaction mixture.
-
Stirring Studies: Perform lab-scale experiments at various stirring speeds to identify if the reaction is under kinetic or mass-transfer control. If the reaction rate increases with stirring speed, the process is mass-transfer limited and will require careful attention to agitation during scale-up.
-
Section 3: Protocol: Scale-Up of an Enzyme-Catalyzed Acylation
This protocol details the kinetic resolution of racemic 1-(4-chlorophenyl)ethylamine via acylation, a common transformation that leverages the (R)-enantiomer's distinct reactivity in a biocatalytic system. This method is adapted from established chemo-enzymatic resolution procedures.[12]
Workflow for Enzyme-Catalyzed Kinetic Resolution
References
- 1. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 2. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System [mdpi.com]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
Troubleshooting & Optimization
Troubleshooting low conversion rates in amine synthesis reactions
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates
Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in amine synthesis reactions. As Senior Application Scientists, we understand that a failed or low-yielding reaction can be a significant bottleneck. This resource provides in-depth, field-proven insights and actionable protocols to get your synthesis back on track.
Part 1: The First 48 Hours - Initial Diagnostics for a Low-Yielding Amine Synthesis
Before diving into reaction-specific troubleshooting, a systematic initial assessment can often reveal the root cause of low conversion. This initial phase should be your go-to checklist when a reaction underperforms.
Re-evaluating the Basics: Were the Starting Materials and Reagents as Expected?
-
Purity is Paramount: Impurities in your starting materials, such as the amine or the electrophile, can introduce side reactions or poison a catalyst.[1]
-
Reagent Integrity: Many reagents used in amine synthesis, especially organometallics, hydrides, and anhydrous solvents, are sensitive to air and moisture.[2][3]
Diagnostic Protocol 1: Verifying Starting Material and Reagent Quality
-
NMR/LC-MS Analysis of Starting Materials: Before starting a new reaction, obtain a fresh NMR or LC-MS of your starting amine and electrophile to confirm their identity and purity.
-
Titration of Organometallics and Hydrides: If applicable, titrate organometallic reagents (e.g., BuLi) and verify the activity of hydride sources.
-
Anhydrous Solvent Check: Use a fresh bottle of anhydrous solvent or ensure your solvent from a purification system is genuinely dry.
Reaction Monitoring: What is the Reaction Actually Doing?
Effective reaction monitoring is crucial. A reaction that appears to have "low conversion" might be slow, or it may have stalled due to an unforeseen issue.[4][5][6][7]
Table 1: Recommended Reaction Monitoring Techniques
| Technique | Application in Amine Synthesis | Tips for Interpretation |
| TLC | Quick, qualitative assessment of the disappearance of starting materials and appearance of products. | Use a co-spot (a lane with both starting material and reaction mixture) to confidently identify the starting material spot.[7] |
| LC-MS | Quantitative analysis of reaction progress. Ideal for complex reaction mixtures and identifying byproducts. | Monitor for the expected mass of the product and any potential side products (e.g., over-alkylation, hydrolysis). |
| NMR | Provides structural information on intermediates and products. Useful for diagnosing issues like incomplete imine formation. | A time-point NMR can reveal the ratio of starting material to product and identify key intermediates. |
Experimental Protocol 1: Effective Reaction Monitoring by TLC
-
Prepare a TLC chamber with an appropriate solvent system that gives your starting material an Rf of ~0.3-0.4.[7]
-
On a TLC plate, spot three lanes:
-
Lane 1: Starting material (reactant).
-
Lane 2: Co-spot (starting material and reaction mixture).
-
Lane 3: Reaction mixture.
-
-
Develop and visualize the plate (e.g., UV light, iodine, or a suitable stain).
-
Assess the consumption of the starting material and the formation of a new spot corresponding to the product.
Caption: Initial troubleshooting workflow for low conversion rates.
Part 2: Deep Dive into Common Amine Synthesis Reactions
Once initial diagnostics are complete, the next step is to troubleshoot based on the specific reaction type.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, but its success hinges on the delicate balance between imine formation and reduction.[8][9]
Common Problems & Solutions
Problem 1: Low to no product formation, starting materials remain.
-
Potential Cause: Inefficient imine/enamine formation. This can be due to an unfavorable equilibrium, steric hindrance, or the presence of water.[2]
-
Solution:
-
pH Adjustment: Imine formation is often favored under slightly acidic conditions (pH 4-5).[2] Consider adding a catalytic amount of acetic acid.
-
Water Removal: Use a dehydrating agent like molecular sieves or perform the reaction in a setup with a Dean-Stark trap.
-
-
-
Potential Cause: The reducing agent is reducing the carbonyl starting material before imine formation.
Problem 2: Imine intermediate is observed, but the final amine product is not formed.
-
Potential Cause: The reducing agent is inactive or not potent enough.
-
Solution:
-
Check Reagent Activity: Use a fresh bottle of the reducing agent.
-
Switch Reducing Agent: If STAB or sodium cyanoborohydride are ineffective, consider a more powerful reducing agent after pre-forming the imine, or explore catalytic hydrogenation.[2]
-
-
Experimental Protocol 2: Stepwise Reductive Amination for Troubleshooting
-
Dissolve the aldehyde/ketone and amine in an anhydrous solvent (e.g., DCM or THF).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir at room temperature for 1-2 hours, monitoring for imine formation by TLC or NMR.
-
Once imine formation is confirmed, add the reducing agent (e.g., STAB) portion-wise.
-
Continue to monitor the reaction for the disappearance of the imine and the appearance of the amine product.
Caption: Troubleshooting logic for reductive amination.
Buchwald-Hartwig Amination
This powerful palladium-catalyzed cross-coupling reaction is sensitive to the choice of ligand, base, and solvent, as well as the purity of all components.[12]
Common Problems & Solutions
Problem 1: No reaction, starting materials are recovered.
-
Potential Cause: Inactive catalyst. The active Pd(0) species may not be forming.
-
Solution: Use a pre-catalyst that readily forms the active Pd(0) species. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the catalyst.[12]
-
-
Potential Cause: Inappropriate ligand or base.
Problem 2: Low conversion, reaction stalls.
-
Potential Cause: Catalyst deactivation. The amine substrate or product can sometimes inhibit the catalyst.
-
Solution: Increase the catalyst loading or switch to a more robust ligand system.
-
-
Potential Cause: Poor solubility of the base.
-
Solution: Ensure vigorous stirring. Consider switching to a more soluble base or a solvent that better dissolves the chosen base.[12]
-
Table 2: General Guidance for Buchwald-Hartwig Component Selection
| Component | Options | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pre-catalysts are often more reliable for generating the active Pd(0) species.[12] |
| Ligand | Josiphos, XPhos, SPhos, etc. | The choice of ligand is critical and depends on the steric and electronic properties of the substrates.[13][14][15][16] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The base strength can influence the reaction rate and substrate stability. |
| Solvent | Toluene, Dioxane, THF | The solvent must be anhydrous and degassed. |
Experimental Protocol 3: Systematic Screening of Ligands and Bases
-
Set up an array of small-scale reactions in parallel (e.g., in a 24-well plate).
-
In each well, use the same starting materials and palladium source but vary the ligand and base.
-
Run the reactions under identical conditions (temperature, time, concentration).
-
Analyze the outcome of each reaction by LC-MS to identify the optimal conditions.
Nucleophilic Substitution (Alkylation)
Direct alkylation of amines with alkyl halides can be challenging due to over-alkylation.[17][18][19][20][21]
Common Problems & Solutions
Problem 1: A mixture of primary, secondary, tertiary, and/or quaternary ammonium salts is formed.
-
Potential Cause: Over-alkylation. The product of the initial alkylation is often more nucleophilic than the starting amine, leading to a runaway reaction.[17][22]
-
Solution:
-
Use a Large Excess of the Amine: This statistically favors the reaction of the alkyl halide with the starting amine.[22] This is most practical when the amine is inexpensive.
-
Use a Protecting Group: Temporarily protect the amine to prevent over-alkylation. Common protecting groups for amines include Boc and Cbz.[10][23]
-
Alternative Synthesis: Reductive amination is often a superior method for controlled alkylation.[9]
-
-
Problem 2: Low conversion, starting materials remain.
-
Potential Cause: Poor nucleophilicity of the amine. Electron-withdrawing groups on the amine can reduce its nucleophilicity.[24][25]
-
Solution: Use a stronger base to deprotonate the amine, increasing its nucleophilicity. Alternatively, a more polar, aprotic solvent can enhance the reaction rate.
-
-
Potential Cause: Steric hindrance. Bulky groups on the amine or the alkyl halide can slow down the reaction.[24][26][27]
-
Solution: Increase the reaction temperature or use a less sterically hindered substrate if possible.
-
Experimental Protocol 4: Selective Mono-Alkylation using a Boc-Protecting Group
-
Protection: React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form the Boc-protected amine.
-
Alkylation: Perform the desired alkylation on another part of the molecule.
-
Deprotection: Remove the Boc group using a strong acid (e.g., trifluoroacetic acid) to reveal the mono-alkylated primary amine.
Frequently Asked Questions (FAQs)
Q1: My reaction is clean by TLC, but my isolated yield is low. Where could my product be? A1: Your product may be more water-soluble than anticipated, leading to losses during the aqueous workup. Try extracting the aqueous layer multiple times with your organic solvent. Also, consider back-extracting the combined organic layers with a small amount of brine to recover any product that may have partitioned into the aqueous phase. Your product might also be volatile, leading to losses during solvent removal under reduced pressure.
Q2: I'm seeing an unexpected byproduct in my Buchwald-Hartwig reaction. What could it be? A2: A common side reaction is the hydrodehalogenation of your aryl halide, where the halogen is replaced by a hydrogen atom. This can occur via a β-hydride elimination pathway.[28] Optimizing the ligand and base combination can often minimize this side reaction.
Q3: How do I choose the right solvent for my amine synthesis? A3: The ideal solvent should dissolve all reactants and be inert to the reaction conditions. For nucleophilic substitutions, polar aprotic solvents like DMF or DMSO are often preferred. For reductive aminations, solvents like DCM, THF, or methanol are common.[29] For Buchwald-Hartwig aminations, toluene and dioxane are frequently used.[12] Always use anhydrous solvents for moisture-sensitive reactions.[1]
Q4: Can I use an amine hydrochloride salt directly in a reductive amination? A4: Yes, but you will need to add a base (typically one equivalent) to neutralize the hydrochloride and generate the free amine in situ. The resulting amine salt can sometimes act as the acid catalyst for imine formation.[2]
Q5: My amine is very sterically hindered. What can I do to improve the conversion? A5: For sterically hindered amines, you may need to use more forcing conditions, such as higher temperatures and longer reaction times.[24][26][27] For Buchwald-Hartwig reactions, consider using ligands specifically designed for bulky substrates. In reductive aminations, a more reactive aldehyde or ketone might be necessary.
References
- 1. acs.org [acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. How To [chem.rochester.edu]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. tminehan.com [tminehan.com]
- 21. Amine alkylation - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. reddit.com [reddit.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. fiveable.me [fiveable.me]
- 26. reddit.com [reddit.com]
- 27. Steric effects - Wikipedia [en.wikipedia.org]
- 28. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imine Formation and Reduction
Welcome to the Technical Support Center for optimizing imine formation and reduction, a cornerstone of amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, troubleshoot common issues, and achieve optimal results. Reductive amination is a highly valued method for creating carbon-nitrogen bonds, prevalent in the synthesis of a vast number of pharmaceuticals.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges you may encounter.
Q1: My imine formation is slow or yields are consistently low. What are the primary factors to investigate?
A1: Low yield or slow reaction rates in imine formation typically stem from several key factors. As a reversible reaction, the formation of an imine from an aldehyde or ketone and a primary amine involves an equilibrium that can be influenced by several parameters.[3][4]
-
pH Control is Critical: The rate of imine formation is highly pH-dependent, with the optimal range typically falling between pH 4 and 5.[3][5][6]
-
Why? At a mildly acidic pH, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.[4][7] If the pH is too low (highly acidic), the amine nucleophile becomes protonated to its non-nucleophilic ammonium conjugate acid, shutting down the reaction.[5][6][8] Conversely, at a high pH, there isn't enough acid to sufficiently protonate the hydroxyl group in the hemiaminal intermediate, hindering the elimination of water.[5][6][8]
-
-
Water Removal: The formation of an imine is a condensation reaction that liberates water.[3] According to Le Chatelier's principle, removing water as it forms will drive the equilibrium toward the imine product.[3]
-
Catalysis: While pH control is a form of acid catalysis, other catalysts can be employed.
-
Acid Catalysts: Besides controlling the bulk pH, catalytic amounts of acids like p-toluenesulfonic acid (TsOH) or acetic acid can be effective.[10][11]
-
Lewis Acids: Lewis acids such as Ti(OiPr)₄ can activate the carbonyl group towards nucleophilic attack.[7][12]
-
Transition Metal Catalysis: For direct synthesis from amines, transition metal catalysts (e.g., based on copper, palladium) can facilitate the oxidative coupling of amines to form imines.[13][14]
-
Q2: I'm observing significant amounts of the starting aldehyde/ketone being reduced to an alcohol during my one-pot reductive amination. How can I prevent this?
A2: This is a classic selectivity issue in one-pot reductive amination. It arises when the reducing agent is too reactive and reduces the carbonyl starting material faster than the imine or iminium ion intermediate.
-
Choice of Reducing Agent: The key is to use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl compound.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a widely used reagent for this purpose.[7][15] It is less reactive than sodium borohydride (NaBH₄) and is particularly effective at a slightly acidic pH (around 6), where the iminium ion is readily formed and reduced while the carbonyl group remains largely untouched.[3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often referred to as STAB, this is another excellent choice. It is also a mild reducing agent and is often preferred due to the lower toxicity compared to cyanoborohydride.[7][12][16]
-
Why avoid strong reducing agents? Potent reducing agents like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) will rapidly reduce the aldehyde or ketone, leading to the alcohol as the major product, especially in a one-pot setup.[15][17][18]
-
-
Reaction Sequence: If you must use a less selective reducing agent like NaBH₄, a two-step procedure is advisable.
Q3: My final amine product is difficult to purify. I suspect contamination with unreacted imine and other byproducts. What are some effective purification strategies?
A3: Purification challenges often arise from incomplete reactions or the similar physical properties of the product and impurities.
-
Confirm Reaction Completion: Before attempting purification, ensure the reduction of the imine is complete. If you observe residual imine, consider extending the reaction time, increasing the amount of reducing agent, or slightly elevating the temperature.[20]
-
Acid-Base Extraction: This is a fundamental technique for separating amines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with an acidic aqueous solution (e.g., dilute HCl, citric acid). The desired amine and any unreacted starting amine will be protonated and move into the aqueous layer. The unreacted imine and other neutral byproducts will remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Wash the final organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the purified amine.
-
-
Addressing Persistent Imine Impurity: If the imine is co-extracting with the amine, it suggests that the imine may be somewhat basic or that the extraction conditions are not optimal.
Section 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and best practices.
Q1: What is the mechanistic basis for the optimal pH of 4-5 in imine formation?
A1: The mechanism of imine formation proceeds through a two-stage process: the formation of a carbinolamine intermediate followed by its dehydration.[21] The pH optimum is a delicate balance between two opposing effects:
-
Activation of the Carbonyl: Acid catalysis is required to protonate the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine to form the carbinolamine.[4]
-
Availability of the Nucleophile: The amine is the nucleophile in this reaction. If the pH is too low, the amine will be protonated to form an ammonium ion, which is not nucleophilic and cannot initiate the reaction.[5][8]
The pH range of 4-5 represents the "sweet spot" where there is sufficient acid to catalyze the reaction without deactivating a significant portion of the amine nucleophile.[6]
Q2: Can I use secondary amines for this reaction?
A2: Yes, but the product is different. The reaction of an aldehyde or ketone with a secondary amine leads to the formation of an enamine , not an imine.[4][5]
-
Mechanism: The initial steps are similar, forming an iminium ion intermediate. However, since the nitrogen in the iminium ion formed from a secondary amine has no proton to lose, deprotonation occurs at an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine.[4]
Q3: How can I monitor the progress of my imine formation and reduction reactions?
A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the imine and final amine products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. You can monitor the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the imine proton signal.[19][22] ¹³C NMR can also be used to observe the imine carbon signal (around 155 ppm).[19]
-
Infrared (IR) Spectroscopy: The formation of the imine can be monitored by observing the appearance of the C=N stretching band (typically 1640-1690 cm⁻¹) and the disappearance of the C=O stretching band of the starting carbonyl compound.[19]
-
Raman Spectroscopy: This technique is also effective for monitoring the C=O stretching mode to determine the reaction rate.[23]
Section 3: Data and Protocols
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Selectivity Notes |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 6-7 (using acetic acid)[16] | High selectivity for iminium ions over carbonyls.[15][18] Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ (STAB) | Dichloromethane (DCM), Acetic Acid | High selectivity, less toxic than NaBH₃CN.[16] Often the reagent of choice.[16] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Less selective; can reduce aldehydes/ketones.[7] Best used in a two-step process.[16] |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Varies (pressure, solvent) | "Green" option.[12][24] Can reduce other functional groups. |
General Protocol for One-Pot Reductive Amination using NaBH(OAc)₃ (STAB)
-
To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane, DCE), add the amine (1.0-1.2 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.1-1.5 equiv) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the crude product as necessary (e.g., acid-base extraction, column chromatography).
Section 4: Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting Low Imine Yield
Caption: Troubleshooting flowchart for low imine formation yields.
Diagram 2: Reductive Amination Workflow
Caption: General workflow for a two-step reductive amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 5. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 13. Green imine synthesis from amines using transition metal and micellar catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. arkat-usa.org [arkat-usa.org]
- 22. magritek.com [magritek.com]
- 23. researchgate.net [researchgate.net]
- 24. Reductive amination - Wikipedia [en.wikipedia.org]
Purification techniques for (R)-1-(4-Chlorophenyl)ethylamine post-synthesis
Welcome to the technical support center for the purification of (R)-1-(4-Chlorophenyl)ethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amine. Here, you will find troubleshooting advice and frequently asked questions to address specific challenges encountered during post-synthesis purification.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I can expect in my crude this compound?
Understanding the potential impurities is the first step toward effective purification. The impurity profile can vary depending on the synthetic route, but common impurities include:
-
Starting Materials and Reagents: Unreacted starting materials or excess reagents from the synthesis.
-
Process-Related Impurities: Byproducts formed during the reaction. For example, in multi-step syntheses, intermediates may carry over into the final product.[1]
-
Degradation Products: The product may degrade due to factors like heat, light, or pH changes during the process or storage.[1]
-
The Unwanted (S)-enantiomer: In enantioselective syntheses, the presence of the opposite enantiomer is a critical impurity to remove.
FAQ 2: What is the recommended first-pass purification strategy for crude this compound?
For a first-pass purification, a simple acid-base extraction followed by distillation or recrystallization is often effective for removing bulk, non-basic impurities.
-
Acid-Base Extraction: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous phase, leaving non-basic organic impurities in the organic layer. Subsequently, basify the aqueous layer with a base (e.g., NaOH) and extract the purified amine back into an organic solvent.
-
Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and remove the solvent under reduced pressure.
-
Distillation or Recrystallization: The resulting crude amine can then be further purified by vacuum distillation or recrystallization.
FAQ 3: How can I determine the enantiomeric excess (ee) of my purified product?
Accurate determination of enantiomeric excess is crucial. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[2]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines.[3][4]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and an alcohol like isopropanol or ethanol.[4]
-
NMR Spectroscopy: Chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR spectroscopy.[5][6]
II. Troubleshooting Guides
Problem 1: Poor separation of enantiomers during chiral HPLC.
Achieving baseline separation of enantiomers can be challenging. If you are observing poor resolution, consider the following troubleshooting steps.
Troubleshooting Workflow for Chiral HPLC
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of (R)-1-(4-Chlorophenyl)ethylamine and their prevention
Welcome to the technical support center for the synthesis of (R)-1-(4-Chlorophenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this critical chiral building block. Our goal is to equip you with the scientific understanding and practical knowledge to identify, prevent, and resolve common issues encountered during this synthesis, ensuring high yield and enantiomeric purity of your target compound.
Introduction to the Synthesis and its Challenges
This compound is a vital chiral intermediate in the pharmaceutical industry.[1] Its enantiomerically pure form is crucial for the efficacy and safety of several drug candidates. The most common and efficient method for its synthesis is the asymmetric reductive amination of 4-chloroacetophenone.[2][3] This one-pot reaction, which involves the formation of an imine intermediate followed by its stereoselective reduction, is favored for its atom economy and operational simplicity.[3]
However, like any chemical transformation, the synthesis is not without its challenges. The formation of side products can significantly reduce the yield and purity of the desired (R)-enantiomer, leading to complex purification processes and potential downstream complications. This guide will focus on the three most common side products and provide strategies for their prevention and remediation.
Troubleshooting Guide: Common Side Products and Their Prevention
This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter during your experiments.
Issue 1: Loss of Enantiomeric Purity (Racemization)
Q1: My final product shows a lower than expected enantiomeric excess (ee%). What is causing the formation of the unwanted (S)-1-(4-Chlorophenyl)ethylamine?
A1: The presence of the (S)-enantiomer is due to racemization, the process by which the desired (R)-enantiomer is converted into its mirror image. In the context of this synthesis, racemization can occur under specific conditions that compromise the stereochemical integrity of the chiral center.
Root Causes of Racemization:
-
Elevated Temperatures: High reaction or work-up temperatures can provide sufficient energy to overcome the activation barrier for racemization. This is particularly problematic if a base is present.
-
Presence of a Base and a Proton Source: The combination of a base and a proton source can facilitate the reversible formation of an achiral imine intermediate from the chiral amine product. This equilibrium will lead to a loss of enantiomeric purity. Conditions for deliberate racemization often involve heating the amine in the presence of a ketone and a base.
-
Inappropriate Catalyst or Reaction Conditions: Certain catalysts or prolonged reaction times under non-optimal conditions can promote racemization.
Prevention Strategies:
-
Strict Temperature Control: Maintain the recommended temperature throughout the reaction and purification steps. Avoid excessive heating during solvent removal.
-
Judicious Use of Base: If a base is required, use the mildest effective base and the minimum necessary stoichiometric amount. Quench the reaction appropriately to neutralize any excess base before purification.
-
Optimize Reaction Time: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.
-
Catalyst Selection: For asymmetric transfer hydrogenation, the choice of a well-defined and highly selective catalyst, such as a Noyori-type ruthenium catalyst, is crucial for minimizing racemization.[4][5][6]
Issue 2: Formation of a Higher Molecular Weight Impurity
Q2: I have identified a significant side product with a mass corresponding to a dimer of my product. What is this impurity and how can I prevent its formation?
A2: This common side product is the secondary amine, bis[1-(4-chlorophenyl)ethyl]amine . Its formation is a result of the primary amine product acting as a nucleophile and reacting with the imine intermediate. This is a form of over-alkylation.
Mechanism of Dimer Formation:
The desired this compound is nucleophilic and can add to the imine formed from 4-chloroacetophenone and ammonia. Subsequent reduction of the resulting aminal intermediate leads to the formation of the secondary amine dimer.
Prevention Strategies:
-
Control of Stoichiometry: Using a large excess of the ammonia source relative to the ketone can statistically favor the reaction of the imine with ammonia over the amine product.
-
Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to maintain a low concentration of the imine at any given time, thus minimizing the opportunity for the product amine to react with it.
-
One-Pot Procedure with a Selective Reducing Agent: Employing a one-pot reductive amination protocol with a reducing agent that is highly selective for the imine over the ketone, such as sodium triacetoxyborohydride (STAB), can be very effective.[3] This ensures that the imine is rapidly reduced as it is formed.
Issue 3: Presence of an Oxygen-Containing Impurity
Q3: My product is contaminated with 1-(4-chlorophenyl)ethanol. How is this alcohol being formed and what can I do to avoid it?
A3: The presence of 1-(4-chlorophenyl)ethanol indicates that the reducing agent is reducing the starting ketone, 4-chloroacetophenone, in competition with the desired reduction of the imine intermediate.
Root Cause of Alcohol Formation:
-
Non-Selective Reducing Agent: The choice of reducing agent is critical. Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.
-
Reaction Conditions: In a two-step process where the imine is pre-formed, incomplete imine formation will leave unreacted ketone available for reduction. In a one-pot reaction, if the rate of ketone reduction is comparable to or faster than imine formation and subsequent reduction, significant amounts of the alcohol byproduct will be generated.
Prevention Strategies:
-
Use of a Chemoselective Reducing Agent: The most effective way to prevent alcohol formation is to use a reducing agent that is more reactive towards the imine or iminium ion than the ketone. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[3] STAB is generally preferred due to its lower toxicity.
-
Optimize pH for Imine Formation: Imine formation is typically favored under slightly acidic conditions (pH 4-6). Ensuring the pH is in the optimal range will maximize the concentration of the imine intermediate available for reduction.
-
One-Pot Protocol: A well-designed one-pot reductive amination protocol minimizes the contact time of the unreacted ketone with the reducing agent, as the ketone is consumed to form the imine which is then immediately reduced.
Data Summary of Common Side Products
| Side Product | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Identification Method |
| (S)-1-(4-Chlorophenyl)ethylamine | ![]() | C₈H₁₀ClN | 155.63 | Chiral HPLC |
| bis[1-(4-Chlorophenyl)ethyl]amine | C₁₆H₁₈Cl₂N | 294.23 | GC-MS, LC-MS, NMR | |
| 1-(4-Chlorophenyl)ethanol | ![]() | C₈H₉ClO | 156.61 | GC-MS, LC-MS, NMR[7][8] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 4-Chloroacetophenone
This protocol is a general guideline for the synthesis of this compound using a Noyori-type catalyst.
Materials:
-
4-Chloroacetophenone
-
Ammonium formate
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
[RuCl₂(p-cymene)]₂
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous, degassed solvent (e.g., isopropanol or methanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 equiv) and (R,R)-TsDPEN (0.011 equiv) to a pressure-rated reaction vessel. Add anhydrous, degassed solvent and stir the mixture for 20-30 minutes to allow for pre-formation of the active catalyst.
-
Reaction Setup: To the catalyst solution, add 4-chloroacetophenone (1.0 equiv) and ammonium formate (1.5 equiv).
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas (3-4 cycles). Pressurize the vessel to the desired pressure (e.g., 10-50 atm) and stir at the desired temperature (e.g., 25-40 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC until the starting ketone is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
This protocol provides a starting point for the chiral separation of (R)- and (S)-1-(4-Chlorophenyl)ethylamine.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Sample of 1-(4-Chlorophenyl)ethylamine
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). Filter and degas the mobile phase before use.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the amine product in the mobile phase (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Injection and Analysis: Inject a small volume of the sample (e.g., 5-10 µL) onto the column. Monitor the separation at a suitable UV wavelength (e.g., 220 nm).
-
Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of known standards or by comparing with literature data. Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizations
Logical Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Reaction Scheme: Synthesis and Common Side Products
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Author: R. Noyori [organic-chemistry.org]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-(4-Chlorophenyl)ethanol 98 3391-10-4 [sigmaaldrich.com]
Addressing stability issues of (R)-1-(4-Chlorophenyl)ethylamine during reactions
Technical Support Center: (R)-1-(4-Chlorophenyl)ethylamine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block in their synthetic workflows. As a key intermediate in asymmetric synthesis, its stability is paramount to achieving high yields and enantiopurity.[1][2][3] This guide provides direct answers to common stability and handling challenges, grounded in chemical principles and field-proven experience.
Troubleshooting Guide: Preserving Chiral Integrity and Yield
This section addresses the most pressing issues encountered during reactions involving this compound, focusing on diagnosis and resolution.
Issue 1: Loss of Enantiomeric Purity (Racemization)
Question: My reaction resulted in a significant drop in enantiomeric excess (ee). What is causing the racemization of my chiral amine?
Answer: The loss of stereochemical integrity at the α-carbon is almost always due to the formation of a planar, achiral imine or enamine intermediate. The benzylic proton on the stereogenic center of this compound is susceptible to abstraction under certain conditions, leading to this transient imine, which can then be non-stereoselectively re-protonated or attacked by a nucleophile, resulting in a racemic or near-racemic mixture.
Several factors can catalyze this process:
-
Elevated Temperatures: Thermal energy can provide the activation energy needed for deprotonation-reprotonation equilibria, especially during prolonged reaction times or distillations.
-
Harsh Basic or Acidic Conditions: Strong bases can directly abstract the benzylic proton. A published method for the deliberate racemization of chiral amines, for instance, uses potassium hydroxide in DMSO at 80°C.[4] Conversely, while acids protonate the amine, excessive heat under acidic conditions can still promote elimination/addition pathways that scramble the stereocenter.
-
Incompatible Catalysts: Certain transition metal catalysts, particularly those used in hydrogenation or dehydrogenation processes (e.g., some Ru or Ir complexes), can facilitate racemization by forming imine intermediates.[5][6]
To diagnose the root cause, consider the following workflow:
Proactive Stability Management: The Role of Protecting Groups
The most robust strategy to prevent both racemization and unwanted side reactions is to temporarily "cap" the amine with a protecting group. This makes the nitrogen non-nucleophilic and non-basic, and it removes the N-H proton, which is often involved in the racemization pathway.[7][8][9]
Question: When should I use a protecting group, and which one is best?
Answer: A protecting group is advisable whenever your reaction conditions involve strong bases, strong electrophiles not meant to react with the amine, or high temperatures. The choice of protecting group depends on its stability to your reaction conditions and the mildness of the conditions required for its subsequent removal.[10] Carbamates are the most widely used protecting groups for amines.[7]
Below is a summary of the most common amine protecting groups.
| Protecting Group | Common Reagent | Installation Conditions | Stable To | Labile To (Deprotection) |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Mild base (e.g., NEt₃, NaOH), RT | Catalytic hydrogenation, mild base, mild nucleophiles | Strong acids (TFA, HCl in dioxane)[7][11] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Mild base (e.g., NaHCO₃), 0°C to RT | Acid, most other conditions | Catalytic hydrogenation (H₂, Pd/C)[7] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., NaHCO₃), RT | Acid, catalytic hydrogenation | Mild organic bases (e.g., 20% Piperidine in DMF)[7][10] |
Experimental Protocol: N-Boc Protection of this compound
This protocol provides a reliable method for protecting the amine, enhancing its stability for subsequent reactions.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).
-
Base Addition: Add a mild organic base, such as triethylamine (NEt₃, 1.2 eq), to the solution and stir.
-
Reagent Addition: To the stirring solution, add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent. Note: The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.
-
Workup:
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude N-Boc protected amine.
-
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound? This compound is sensitive to air and moisture.[1] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C.[1][12]
Q2: What are the primary safety hazards associated with this compound? this compound is classified as corrosive and can cause severe skin burns and eye damage.[13][14][15] It is also harmful if swallowed or inhaled. Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][16]
Q3: Besides racemization, what are other common side reactions or signs of degradation? Discoloration (from colorless to yellow/brown) can indicate oxidation or oligomerization.[1] As a primary amine, it can react with carbonyl compounds (e.g., acetone, a common washing solvent) to form imines. It is incompatible with strong oxidizing agents and strong acids.[16]
Q4: How do I remove a Boc protecting group without causing racemization? Deprotection of a Boc group is typically achieved under acidic conditions, which protonates the amine as it is revealed, protecting it from racemization. A standard and highly effective method is to dissolve the N-Boc protected compound in a solvent like dichloromethane or 1,4-dioxane and add an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl.[7][11] The reaction is usually complete within 1-2 hours at room temperature.
Compound Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClN | [1][12] |
| Molecular Weight | 155.63 g/mol | [1][12] |
| Appearance | Clear colorless to pale yellow liquid | [1][17] |
| Boiling Point | ~232 °C | [1][12] |
| Density | ~1.110 g/mL at 20 °C | [1][12] |
| Storage Temperature | 2-8 °C, under inert gas | [1][12] |
References
- 1. This compound | 27298-99-3 [chemicalbook.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. media.neliti.com [media.neliti.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 27298-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 [sigmaaldrich.com]
- 14. 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 [sigmaaldrich.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. 370650250 [thermofisher.com]
Technical Support Center: Enhancing Chiral Amplification in Crystallization Processes
Welcome to the Technical Support Center for Chiral Crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize and troubleshoot chiral amplification during crystallization. Here, we move beyond simple protocols to explain the underlying principles governing experimental success, ensuring your processes are both effective and reproducible.
Introduction to Chiral Amplification in Crystallization
Chiral amplification in crystallization is a process where a small initial enantiomeric excess (ee) in a mixture is significantly increased, ideally leading to a homochiral solid state. This is a critical step in producing enantiopure active pharmaceutical ingredients (APIs), as biological systems often exhibit high stereospecificity, where one enantiomer is therapeutic while the other may be inactive or even harmful[1]. The success of chiral amplification hinges on understanding and controlling the complex interplay of nucleation, crystal growth, and dissolution dynamics. This guide provides practical, in-depth answers to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental prerequisites for achieving chiral amplification via crystallization?
A1: To achieve successful chiral amplification, three core conditions must be met:
-
The compound must crystallize as a conglomerate. A conglomerate is a mechanical mixture of enantiopure crystals of each enantiomer. This is in contrast to a racemic compound, where both enantiomers co-crystallize in the same unit cell, making separation by crystallization impossible. Only about 5-10% of all racemates form conglomerates[2].
-
There must be a mechanism for racemization in the solution phase. The undesired enantiomer in the solution must be able to convert into the desired enantiomer. This continuous replenishment of the desired enantiomer in the liquid phase is what allows for a theoretical yield of 100% of a single enantiomer in the solid phase[3][4].
-
A state of non-equilibrium must be maintained. This is crucial for driving the system towards a homochiral solid state. Techniques like Viedma ripening and temperature cycling are designed to create and sustain these non-equilibrium conditions[5][6].
Q2: My system forms a conglomerate, but I'm not seeing any chiral amplification. What could be the issue?
A2: Several factors could be at play:
-
Insufficient Racemization Rate: The rate of racemization in the solution might be too slow compared to the rate of crystallization. If the desired enantiomer crystallizes out faster than the undesired enantiomer can be converted, the solution will become depleted of the desired enantiomer, leading to the crystallization of the undesired one and hindering amplification. Consider adjusting the catalyst, temperature, or solvent to enhance the racemization kinetics[3][7].
-
Dominance of Primary Nucleation: Chiral amplification is often favored by conditions that promote secondary nucleation, where existing crystals of one chirality catalyze the formation of new crystals of the same chirality[5][8][9][10]. If primary nucleation (spontaneous formation of new crystals) of both enantiomers is rampant, it will counteract the amplification effect.
-
Suboptimal Supersaturation: The level of supersaturation needs to be carefully controlled. If it's too high, it can lead to uncontrolled primary nucleation of both enantiomers. If it's too low, crystal growth will be too slow.
Q3: What is Viedma ripening, and when should I consider using it?
A3: Viedma ripening, also known as attrition-enhanced deracemization, is a powerful technique for achieving complete chiral symmetry breaking in a crystalline solid phase[4][11][12]. It involves grinding a suspension of a racemic conglomerate in its saturated solution[4][11]. The grinding continuously creates small crystal fragments, and due to Ostwald ripening, these smaller, more soluble particles dissolve and recrystallize onto larger crystals. In the presence of a racemization agent in the solution, this process can lead to the complete conversion of the solid phase to a single enantiomer[4][13].
Consider using Viedma ripening when:
-
Your compound forms a conglomerate and can be racemized in solution.
-
You are looking for a method to achieve a homochiral solid state from a racemic mixture.
-
Other methods like preferential crystallization have proven inefficient.
Q4: How does temperature cycling work to enhance chiral amplification?
A4: Temperature cycling involves subjecting a crystal slurry to repeated heating and cooling cycles[14][15][16]. During the heating phase, a portion of the crystals, particularly the smaller ones, dissolves. In the subsequent cooling phase, the solution becomes supersaturated, leading to crystal growth on the remaining crystals[16]. When coupled with solution-phase racemization, this process can effectively deracemize the solid phase[3][15]. The success of this method relies on the interplay between crystal growth, dissolution, and racemization kinetics[15]. Performing temperature cycling at higher temperatures can lead to faster deracemization but may lower the overall recovery due to increased solubility[14][15].
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Chiral Amplification | 1. Slow racemization in solution.2. Formation of a racemic compound instead of a conglomerate.3. Uncontrolled primary nucleation. | 1. Increase racemization rate by adding a catalyst (e.g., a base for compounds with an acidic proton), increasing temperature, or changing the solvent.2. Verify the nature of your crystalline phase using techniques like powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC). The phase diagram of the chiral system should be determined.3. Carefully control supersaturation. Consider using a seeded crystallization approach. |
| Inconsistent Results/Random Chiral Outcome | 1. Stochastic nature of primary nucleation in unseeded systems.2. Presence of chiral impurities that can act as inhibitors or promoters for either enantiomer. | 1. Implement a seeding strategy with a small amount of the desired enantiomer to direct the chiral outcome.2. Ensure high purity of starting materials and solvents. Chiral additives can be used to control the final enantiomeric state[17]. |
| Poor Crystal Quality (e.g., small size, agglomeration) | 1. High supersaturation leading to rapid nucleation.2. Inefficient stirring or mixing. | 1. Optimize the cooling profile or antisolvent addition rate to control supersaturation.2. Adjust the stirring rate. In some cases, techniques like sonocrystallization can improve crystal size distribution[18][19]. |
| Viedma Ripening is Too Slow | 1. Inefficient grinding.2. Low solubility of the compound in the chosen solvent.3. Slow racemization kinetics. | 1. Increase the amount or size of grinding media (e.g., glass beads).2. Select a solvent with higher solubility for your compound, which can facilitate the dissolution-recrystallization process.3. Optimize the racemization conditions as described above. |
| Nucleation of the Unwanted Enantiomer during Cooling Crystallization | 1. High cooling rate leading to excessive supersaturation.2. Insufficient seed loading of the desired enantiomer. | 1. Reduce the cooling rate to stay within the metastable zone width.2. Increase the amount of seed crystals of the desired enantiomer[20][21][22]. |
Experimental Protocols
Protocol 1: Viedma Ripening for Attrition-Enhanced Deracemization
-
Preparation: In a round-bottom flask, prepare a saturated solution of the racemic compound in a suitable solvent.
-
Slurry Formation: Add an excess of the racemic solid to the saturated solution to form a slurry.
-
Racemization Catalyst: Introduce a catalyst to facilitate racemization in the solution phase (e.g., an organic base like DBU).
-
Grinding: Add glass beads (or other grinding media) to the slurry.
-
Agitation: Stir the suspension vigorously using a magnetic stirrer at a constant temperature. The stirring action will cause the glass beads to grind the crystals.
-
Monitoring: Periodically take samples of the solid phase, dissolve them, and analyze the enantiomeric excess using a suitable analytical technique (e.g., chiral HPLC).
-
Completion: Continue the process until the solid phase reaches a homochiral state.
Protocol 2: Deracemization via Temperature Cycling
-
Initial Suspension: Prepare a suspension of the racemic conglomerate in a suitable solvent containing a racemization catalyst. A slight initial enantiomeric excess can significantly shorten the process time.
-
Temperature Program: Program a thermostat to perform cycles of heating and cooling. A typical cycle might involve heating the suspension to dissolve a fraction of the solid, followed by a controlled cooling period to induce recrystallization.
-
Cycle Parameters: The temperature range, heating/cooling rates, and holding times are critical parameters that need to be optimized for each system[23].
-
Monitoring: Monitor the enantiomeric excess of the solid phase over time.
-
Equilibrium: The system should eventually evolve to a state where the solid phase consists of a single enantiomer.
Visualizing the Process: Chiral Amplification Mechanisms
To better understand the dynamics at play, the following diagrams illustrate the key concepts in chiral amplification.
Caption: Workflow of Viedma Ripening.
Caption: The process of deracemization via temperature cycling.
References
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Viedma ripening - Wikipedia [en.wikipedia.org]
- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 6. Spontaneous chiral symmetry breaking in a single crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Dissymmetry between Crystal Growth and Dissolution Drives Ratcheted Chiral Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral autocatalysis: where stereochemistry meets the origin of life - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. arxiv.org [arxiv.org]
- 10. arxiv.org [arxiv.org]
- 11. Viedma ripening - Wikiwand [wikiwand.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of temperature cycling for crystal quality control during crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. Role of Additives during Deracemization Using Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of ultrasound to chiral crystallization, resolution and deracemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Crystallization-Induced Deracemization: Experiments and Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Research Collection | ETH Library [research-collection.ethz.ch]
Navigating the Challenges of Air and Moisture in Amine Synthesis: A Technical Support Guide
For researchers and professionals in drug development, the synthesis of amines is a cornerstone of their work. However, the success of these reactions often hinges on the meticulous management of air- and moisture-sensitive reagents. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate these challenges and ensure the robustness and reproducibility of your amine synthesis protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling of sensitive reagents in amine synthesis.
Q1: Why are many reagents used in amine synthesis sensitive to air and moisture?
A: The sensitivity of reagents in amine synthesis stems from their high reactivity, which is essential for forming carbon-nitrogen bonds. Key reasons for this sensitivity include:
-
Reaction with Water (Hydrolysis): Many reagents, such as organolithiums, Grignard reagents, and some reducing agents like sodium triacetoxyborohydride (STAB), readily react with water.[1] This hydrolysis reaction consumes the reagent, reducing its effective concentration and leading to low or no product yield. In the case of reductive amination, water can also hydrolyze the intermediate imine, preventing the formation of the desired amine.[2][3]
-
Reaction with Oxygen (Oxidation): Palladium catalysts, which are frequently used in cross-coupling reactions like the Buchwald-Hartwig amination, are often sensitive to oxygen in their active Pd(0) state.[4] Oxidation of the catalyst can lead to deactivation and a stalled reaction. Similarly, some organometallic reagents can be oxidized by air.
-
Reaction with Carbon Dioxide: Highly basic reagents can react with carbon dioxide present in the air.
Q2: What are the initial signs that my amine synthesis reaction has failed due to air or moisture contamination?
A: Early indicators of a failed reaction due to contamination can include:
-
No or Low Conversion of Starting Material: As observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the starting materials remain largely unreacted.
-
Formation of Unexpected Side Products: Hydrolysis or oxidation of starting materials or intermediates can lead to the formation of unintended byproducts. For example, in a reductive amination, the presence of too much water can lead to the formation of an alcohol byproduct from the reduction of the starting aldehyde or ketone.[2]
-
Color Change (or Lack Thereof): In some reactions, a specific color change indicates the formation of a key intermediate or the active catalyst. The absence of this expected color change can signal a problem. Conversely, an unexpected color change may indicate decomposition or oxidation.
Q3: How can I effectively dry my amine starting material before a reaction?
A: The method for drying an amine depends on its physical state and stability.
-
Liquid Amines: Can be dried by distillation from a suitable drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH2).[5] It is crucial to choose a drying agent that does not react with the amine.[6]
-
Solid Amines: Can be dried in a vacuum oven (if they are not heat-sensitive) or in a desiccator over a strong drying agent like phosphorus pentoxide. For highly sensitive solid amines, drying under a high vacuum on a Schlenk line is effective.
Q4: Which drying agents are compatible with amines and common solvents used in amine synthesis?
A: The choice of drying agent is critical, as some can react with amines or the solvents they are dissolved in. The following table provides a general guide:
| Drying Agent | Compatible With | Incompatible With |
| Potassium Hydroxide (KOH) | Amines, Pyridines | Acids, Esters, Phenols |
| Calcium Oxide (CaO) | Alcohols, Amines | Acidic Compounds, Esters |
| Calcium Hydride (CaH2) | Ethers, Hydrocarbons | Protic Solvents (Alcohols, Water) |
| Sodium Sulfate (Na2SO4) | General purpose, neutral | Not highly efficient |
| Magnesium Sulfate (MgSO4) | General purpose, neutral | Can be slightly acidic |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | Not suitable for very wet solvents |
II. Troubleshooting Guide for Amine Synthesis Reactions
This guide provides a structured approach to diagnosing and solving common problems encountered during amine synthesis that are related to air and moisture sensitivity.
Diagram: Troubleshooting a Failed Amine Synthesis
Caption: A decision tree for troubleshooting failed amine synthesis reactions.
Problem 1: Low or No Product Yield in a Reductive Amination
-
Potential Cause: Presence of water in the reaction mixture. Water can hydrolyze the imine intermediate, shifting the equilibrium back towards the starting aldehyde/ketone and amine.[2][3]
-
Troubleshooting Steps:
-
Verify Solvent and Reagent Dryness: Ensure that the solvent was freshly dried and that the amine and carbonyl compound are anhydrous. If using a hydride-based reducing agent like NaBH(OAc)₃ (STAB), it is crucial to use an anhydrous grade and handle it under an inert atmosphere as it is water-sensitive.[1]
-
Use of a Dehydrating Agent: For reactions that produce water, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can drive the equilibrium towards imine formation.
-
Check the pH: The formation of the imine is typically favored under slightly acidic conditions (pH 4-5).[2] If the conditions are too acidic, the amine will be protonated and non-nucleophilic. If too basic, the carbonyl is not sufficiently activated.
-
Problem 2: Deactivation of the Catalyst in a Buchwald-Hartwig Amination
-
Potential Cause: Exposure of the active Pd(0) catalyst to oxygen. While many modern Buchwald-Hartwig pre-catalysts are air-stable solids, the active catalytic species generated in situ is sensitive to air.[4]
-
Troubleshooting Steps:
-
Ensure a Properly Inert Atmosphere: Use standard Schlenk techniques or a glovebox to set up the reaction. This involves thoroughly purging the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst and reagents.
-
Degas the Solvent: Solvents can contain dissolved oxygen. Degas the solvent by bubbling an inert gas through it for an extended period or by using the freeze-pump-thaw method for more rigorous applications.
-
Use a Pre-catalyst: Modern, well-defined pre-catalysts are often more robust and easier to handle than generating the active catalyst from a Pd(0) source and a ligand in situ.
-
Problem 3: Formation of Side Products
-
Potential Cause: Reaction of sensitive reagents with air or moisture.
-
Troubleshooting Steps:
-
Identify the Side Product: If possible, isolate and characterize the side product. This can provide valuable clues about the source of the contamination. For example, the presence of an alcohol corresponding to the starting aldehyde or ketone in a reductive amination suggests that the reducing agent may have reacted with the carbonyl before imine formation, a reaction that can be promoted by certain conditions.[2]
-
Review Reagent Handling: Carefully review the handling procedures for all reagents. Were they exposed to air at any point? Was a fresh, sealed bottle of the reagent used?
-
Consider the Order of Addition: In some cases, the order in which reagents are added can be critical. For example, in a reductive amination, it is often best to allow the imine to form before adding the reducing agent.[1]
-
III. Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere Using a Schlenk Line
This protocol describes the standard procedure for setting up a moisture- and air-sensitive amine synthesis reaction.
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours, or overnight.
-
Assemble the hot glassware and allow it to cool under a stream of dry inert gas (nitrogen or argon).
-
-
Purging the Reaction Vessel:
-
Attach the reaction flask to the Schlenk line.
-
Perform at least three vacuum/inert gas backfill cycles to remove the atmospheric air from the flask.
-
-
Adding Reagents:
-
Solids: Add solid reagents under a positive flow of inert gas. For highly sensitive solids, use a glovebox to weigh and add them to the reaction flask.
-
Liquids: Add liquid reagents via a gas-tight syringe through a rubber septum. Ensure the syringe is purged with inert gas before drawing up the liquid.
-
-
Maintaining an Inert Atmosphere:
-
Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.
-
Diagram: Schlenk Line Setup for Amine Synthesis
Caption: A simplified diagram of a Schlenk line setup for inert atmosphere reactions.
Protocol 2: Drying a Solvent for Amine Synthesis
This protocol describes the distillation of a common solvent, tetrahydrofuran (THF), for use in moisture-sensitive reactions.
-
Pre-drying:
-
If the THF has a high water content, pre-dry it by letting it stand over anhydrous potassium hydroxide (KOH) pellets overnight.
-
-
Setting up the Still:
-
In a fume hood, set up a distillation apparatus.
-
To a dry round-bottom flask, add sodium metal pieces and a small amount of benzophenone as an indicator.
-
-
Distillation:
-
Add the pre-dried THF to the flask.
-
Heat the flask to reflux. A deep blue or purple color will develop, indicating that the solvent is dry and free of oxygen. If the color does not persist, more sodium may be needed.
-
Distill the dry THF directly into a flame-dried collection flask under an inert atmosphere.
-
-
Storage:
-
Store the freshly distilled THF over activated molecular sieves in a sealed flask under an inert atmosphere.
-
Safety Note: Sodium metal is highly reactive and can cause fires upon contact with water. Always handle it with extreme care and quench any residual sodium in the distillation flask properly.
IV. References
-
Hive Stimulants. (n.d.). Drying agents and their compatibilities. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631.
-
Sciencemadness. (2023). Drying solvents. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Drying Agents. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Air-Stable Palladium Catalysts in Modern Organic Synthesis. Retrieved from --INVALID-LINK--
-
Pace, V., & Ruider, S. A. (2017). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Request PDF. Retrieved from --INVALID-LINK--
-
Álvarez-Miguel, L., et al. (2020). Synthesis of organic molecules via spray-drying. Nature Communications, 11(1), 5433.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low conversion rates in reductive amination. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Using drying agents. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Question about reductive amination reaction procedure. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Drying Agent Selection Guide. Retrieved from --INVALID-LINK--
-
Jayabharathi, J., et al. (2020). A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions. Royal Society Open Science, 7(9), 200923.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from --INVALID-LINK--
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 6. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 7. scribd.com [scribd.com]
Selecting the appropriate reducing agent for reductive amination
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth technical support for selecting the appropriate reducing agent in reductive amination. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind your experimental choices, ensuring your syntheses are both successful and robust.
Technical Support Center: Reductive Amination
This guide is structured as a series of questions you might encounter during your experimental work. We will explore the nuances of choosing a reducing agent, troubleshoot common problems, and provide detailed, field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is not working! Where do I start troubleshooting a low or non-existent yield?
Low conversion in a reductive amination can be frustrating, but it's often traceable to a few key factors. Before immediately switching reagents, consider these points:
-
Inefficient Imine/Iminium Formation : This is the most common culprit. The equilibrium between your carbonyl, amine, and the resulting imine might not be favorable.[1] This can be due to sterically hindered reactants or the presence of excess water, which can hydrolyze the imine back to the starting materials.[1]
-
Solution : Consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.[2]
-
-
Suboptimal pH : The pH is a delicate balance. Imine formation is typically favored under mildly acidic conditions (pH 4-6).[1][3] If the pH is too low, your amine will be protonated and non-nucleophilic.[1] If it's too high, the carbonyl isn't sufficiently activated for the nucleophilic attack.[1]
-
Inactive Reducing Agent : Borohydride reagents can degrade over time, especially if not stored under anhydrous conditions.
-
Solution : Test your reducing agent on a simple, reliable substrate to confirm its activity before using it on precious materials.[1]
-
Q2: I'm seeing reduction of my starting carbonyl. How do I prevent this side reaction?
This is a classic selectivity issue and points directly to your choice of reducing agent. If your aldehyde or ketone is being reduced to an alcohol, your reducing agent is too powerful for a one-pot reaction.
-
The Problem : Reagents like sodium borohydride (NaBH₄) are potent enough to reduce both the starting carbonyl and the intermediate iminium ion.[5] This leads to a mixture of your desired amine and the corresponding alcohol of your starting material.
-
The Solution : You have two primary options:
-
Switch to a More Selective Reagent : This is often the most efficient solution. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are designed for this purpose. They are less reactive and will preferentially reduce the protonated imine (the iminium ion) over the carbonyl starting material.[5][6][7][8]
-
Adopt a Two-Step Procedure : If you must use NaBH₄, you can pre-form the imine first. This involves mixing the carbonyl and amine (often with a dehydrating agent) and allowing sufficient time for the imine to form. You can monitor this by TLC or NMR. Once imine formation is complete, you then add the NaBH₄.[2][4][5]
-
Q3: Which reducing agent should I choose? A comparative overview.
The choice of reducing agent is critical and depends on a balance of reactivity, selectivity, safety, and the specific substrates you are using.[4]
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Low; reduces aldehydes/ketones.[5] | High; selective for iminium ions.[5][6] | Very High; selective for iminium ions.[6][9] |
| Best Use Case | Two-step procedures where the imine is pre-formed.[2][4] | One-pot reactions, especially with sensitive substrates.[4] | General one-pot reactions; often the first choice for a broad range of substrates.[4][9] |
| pH Condition | Flexible, but typically added after imine formation. | Mildly acidic (pH 4-6) is optimal for selectivity.[3][6][8] | Mildly acidic; often used with a catalytic amount of acetic acid.[10] |
| Solvent Compatibility | Protic solvents like methanol and ethanol.[2] | Protic solvents like methanol.[11] | Aprotic solvents like DCE, DCM, THF. It is water-sensitive.[9][11] |
| Safety Concerns | Flammable solid, reacts with water to produce H₂. | HIGHLY TOXIC . Can generate toxic HCN gas, especially under acidic conditions.[2][4][6] | Less toxic than NaBH₃CN and does not produce cyanide gas.[4][9] |
Visualizing the Workflow: Selecting Your Reducing Agent
The following diagram outlines the decision-making process for selecting the appropriate reductive amination strategy.
Caption: A decision tree for selecting a reductive amination strategy.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the most common reductive amination procedures. These are intended as a robust starting point for your optimizations.
Protocol 1: General One-Pot Reductive Amination using STAB
This is often the most reliable and safest method for a wide variety of substrates.[4][10]
-
Reaction Setup : To a solution of the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane (DCE) or dichloromethane (DCM)), add a catalytic amount of glacial acetic acid (0.1-0.2 equiv).
-
Addition of Reducing Agent : Stir the mixture at room temperature for 20-60 minutes to allow for initial imine formation. Then, add sodium triacetoxyborohydride (STAB) (1.1-1.5 equiv) portion-wise. The reaction is often slightly exothermic.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes.
-
Extraction : Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or other suitable methods.
Protocol 2: Two-Step Reductive Amination using NaBH₄
This method is useful when STAB or NaBH₃CN are not suitable or available, or when dealing with particularly problematic substrates where ensuring complete imine formation is critical.[2]
Step A: Imine Formation
-
Setup : Dissolve the aldehyde or ketone (1.0 equiv) and the primary amine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol). To drive the equilibrium, add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å).
-
Reaction : Stir the mixture at room temperature. Monitor the formation of the imine by TLC or ¹H NMR (observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal). This can take from 1 to 12 hours.
-
Isolation (Optional but Recommended) : Once imine formation is complete, filter off the drying agent. The solvent can be removed under reduced pressure to yield the crude imine, which can be used directly in the next step.
Step B: Reduction
-
Setup : Dissolve the crude imine from Step A in methanol or ethanol and cool the solution in an ice bath (0 °C).
-
Reduction : Slowly add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C to control the reaction rate and prevent side reactions.
-
Completion : After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Workup : Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude amine.
Mechanism at a Glance
Understanding the underlying mechanism clarifies why selectivity is so crucial.
Caption: The two-stage process of reductive amination.
The key to a successful one-pot reaction is a reducing agent that is "blind" to the carbonyl group but highly reactive towards the iminium ion intermediate. This is precisely the advantage offered by reagents like STAB and NaBH₃CN.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. interchim.fr [interchim.fr]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Analytical Methods for Purity Assessment of Chiral Amines
In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail—it is a critical quality attribute that dictates pharmacological activity and toxicological profiles. Chiral amines, a ubiquitous structural motif in active pharmaceutical ingredients (APIs), exist as enantiomers: non-superimposable mirror images that can exhibit profoundly different physiological effects. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous analytical control to ensure the stereochemical purity of chiral drugs.[1]
This guide provides a comprehensive framework for validating analytical methods designed for the purity assessment of chiral amines. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind methodological choices, compare the industry's most powerful analytical techniques, and provide actionable protocols grounded in regulatory expectations as outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently updated Q2(R2).[2][3][4]
The Analytical Arsenal: Choosing the Right Technique
The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the introduction of a chiral selector. This is most commonly achieved through chromatographic or electrophoretic techniques. The three principal methods employed for chiral amine analysis are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Technique Comparison: HPLC vs. SFC vs. CE
The choice of analytical technique is a pivotal decision driven by the physicochemical properties of the amine, the desired speed of analysis, and available instrumentation.
| Performance Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) | Key Considerations |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[5] | Differential partitioning using a mobile phase of supercritical CO2 with an organic modifier.[6] | Differential migration in an electric field based on analyte mobility and interaction with a chiral selector in the buffer.[7] | SFC often behaves like normal-phase HPLC, making it ideal for polar compounds that are challenging in reversed-phase HPLC. CE is excellent for charged analytes like protonated amines. |
| Speed | Moderate to long analysis times. | Very fast analysis times due to low viscosity and high diffusivity of the mobile phase.[6][] | Fast analysis times, often in minutes.[9] | SFC is a leader in high-throughput screening environments.[10] |
| Solvent Consumption | High, particularly in normal-phase mode. | Significantly lower organic solvent consumption ("Green Chromatography").[] | Extremely low, consuming only microliters of buffer.[9] | Environmental impact and cost of solvent disposal are major advantages for SFC and CE. |
| Selectivity | Broad selectivity with a vast library of available Chiral Stationary Phases (CSPs), especially polysaccharide-based ones.[5][11] | Often provides unique or enhanced selectivity compared to HPLC. Polysaccharide and cyclofructan-based CSPs are highly effective.[10][12] | Highly versatile; the chiral selector is an additive in the background electrolyte, allowing for rapid screening of selectors like cyclodextrins and crown ethers.[13][14] | The ability to quickly change selectors in CE without changing the column is a significant advantage during method development. |
| Robustness | Generally high, with well-established methods.[15] | Can be sensitive to pressure and temperature fluctuations, requiring precise control.[10] | Can be sensitive to buffer composition, capillary surface, and injection volume. | HPLC methods are often considered the most robust and easily transferable between labs. |
| Preparative Scale | Feasible but can be solvent-intensive. | Highly suitable for preparative scale due to easy removal of CO2.[] | Not suitable for preparative separations.[16] | SFC is the industry standard for preparative chiral separations. |
The Cornerstone of Compliance: Method Validation According to ICH Q2(R1)/Q2(R2)
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[17] For a chiral purity method, the "intended purpose" is to selectively and accurately quantify the undesired enantiomer in the presence of the desired enantiomer, typically at low percentage levels.
The validation of a chiral purity method should adhere to the guidelines set forth by ICH Q2(R1) and its recent revision, Q2(R2).[3][4][18] These guidelines provide a framework for the validation parameters required for impurity testing.[19]
// Nodes Start [label="Method Development &\nOptimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol [label="Write Validation Protocol\n(Pre-defined Acceptance Criteria)", fillcolor="#FBBC05", fontcolor="#202124"]; Specificity [label="Specificity / Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Linearity [label="Linearity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Range [label="Range", fillcolor="#34A853", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD [label="Limit of Detection (LOD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOQ [label="Limit of Quantitation (LOQ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Generate Validation Report", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Method Implementation\nfor Routine Use", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Protocol; Protocol -> Specificity; Specificity -> Linearity -> Range; Range -> Accuracy; Accuracy -> Precision; Linearity -> LOD [label="Based on\nLinearity Curve"]; LOD -> LOQ; Precision -> LOQ [label="Precision at\nLOQ Level"]; Protocol -> Robustness [style=dashed, label="Often evaluated\nduring development"]; {Specificity, Linearity, Range, Accuracy, Precision, LOQ, Robustness} -> Report; Report -> End; }
Caption: Workflow for Analytical Method Validation.
Experimental Protocol: Validating a Chiral HPLC Method for an Amine API
This section provides a detailed, step-by-step methodology for validating a chiral HPLC method for determining the enantiomeric purity of a hypothetical primary amine API.
Objective: To validate a chiral HPLC-UV method for the quantification of the S-enantiomer (impurity) in the R-enantiomer (API). Specification limit for the S-enantiomer is ≤ 0.15%.
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralpak® column, is often a good starting point for primary amines.[5][11] For this example, we use a Chiralpak® IA column (amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A typical normal-phase mobile phase is a mixture of Hexane and a polar modifier like Ethanol or Isopropanol.[1] For amines, a basic additive is crucial for good peak shape.[20]
-
Example: Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Causality: The choice of a polysaccharide CSP is based on its broad enantioselectivity.[5] The basic additive (diethylamine) is essential to prevent peak tailing by masking acidic silanol sites on the silica support that can interact with the basic amine analyte.[5]
Validation Parameters: Protocol and Acceptance Criteria
A. Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including the main enantiomer, and blank matrix.[18]
-
Procedure:
-
Inject a blank solution (diluent).
-
Inject a solution of the pure R-enantiomer (API).
-
Inject a solution of the pure S-enantiomer (impurity).
-
Inject a solution of the racemic mixture (50:50).
-
-
Acceptance Criteria: The blank should show no interfering peaks at the retention times of the enantiomers. The method must demonstrate baseline resolution (Rs > 1.7) between the R- and S-enantiomer peaks.[1]
B. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of the S-enantiomer that can be reliably detected and quantified.
-
Procedure (Based on Signal-to-Noise):
-
Prepare a series of dilute solutions of the S-enantiomer.
-
Inject these solutions and determine the signal-to-noise (S/N) ratio for each.
-
-
Acceptance Criteria:
C. Linearity
-
Purpose: To demonstrate a proportional relationship between the concentration of the S-enantiomer and the analytical response.
-
Procedure:
-
Prepare a series of at least five solutions by spiking the R-enantiomer (at the nominal analytical concentration, e.g., 1 mg/mL) with the S-enantiomer at concentrations ranging from the LOQ to 150% of the specification limit (e.g., LOQ, 0.05%, 0.10%, 0.15%, 0.225%).
-
Inject each solution in triplicate.
-
Plot the mean peak area of the S-enantiomer against its concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be close to zero.
D. Accuracy
-
Purpose: To demonstrate the closeness of the measured value to the true value.
-
Procedure:
-
Analyze, in triplicate, samples of the R-enantiomer spiked with the S-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.[19]
E. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the R-enantiomer spiked with the S-enantiomer at 100% of the specification limit on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 15% for the impurity.[19]
F. Robustness
-
Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[15]
-
Procedure:
-
Analyze a sample of the R-enantiomer spiked with the S-enantiomer at 100% of the specification limit.
-
Introduce small, deliberate changes to the method parameters one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., vary ethanol content by ±1%)
-
-
-
Acceptance Criteria: The resolution (Rs) between the enantiomers should remain > 1.7, and the system suitability criteria should be met. The quantitative result should not change significantly.[21]
Caption: Decision tree for chiral method development.
Conclusion
The validation of an analytical method for the purity assessment of chiral amines is a scientifically rigorous process that underpins drug safety and efficacy. It demands a deep understanding of chiral separation principles, regulatory requirements, and the specific chemistry of the analyte. While chiral HPLC remains a workhorse, the speed and green credentials of SFC have made it an increasingly dominant technique, especially for high-throughput and preparative applications.[1][22] Capillary Electrophoresis offers a powerful, orthogonal technique with unique advantages in method development flexibility.
By grounding the validation process in the principles of the ICH Q2 guidelines and applying a logical, science-driven approach to technique selection and protocol design, researchers can develop robust, reliable, and compliant methods. This ensures that the enantiomeric purity of chiral amine APIs is controlled with the highest degree of confidence, safeguarding patient health and satisfying global regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantiomer Separations by Capillary Electrophoresis. | Semantic Scholar [semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. biopharminternational.com [biopharminternational.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to NMR Spectroscopy for Determining Enantiomeric Excess of Chiral Amines
In the landscape of pharmaceutical development, asymmetric synthesis, and materials science, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and stereochemical assignment. For chiral amines, which constitute a significant class of bioactive molecules and chiral auxiliaries, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, accessible, and often rapid method for quantifying enantiomeric purity. This guide provides an in-depth technical comparison of the three primary NMR-based methods for this purpose: Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs). We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal strategy for their specific analytical challenge.
The Fundamental Principle: From Indistinguishable to Differentiable
Enantiomers, by their very nature, are spectroscopically identical in an achiral environment. The core principle of all NMR-based methods for determining enantiomeric excess is to introduce a chiral auxiliary that interacts with the enantiomeric amine pair to create diastereomeric species.[1] These diastereomers, having different physical and chemical properties, will exhibit distinct signals in the NMR spectrum, allowing for their individual quantification.[1]
Method 1: Chiral Derivatizing Agents (CDAs) - The Covalent Approach
The use of Chiral Derivatizing Agents (CDAs) involves the covalent reaction of the chiral amine with an enantiomerically pure CDA to form a pair of diastereomers.[2] This method is often considered the most robust due to the stability of the resulting diastereomeric amides.
Mechanism of Action
The reaction of a racemic amine with a single enantiomer of a CDA, such as (R)-Mosher's acid chloride, results in the formation of two diastereomers, (R,R)- and (S,R)-amides. These diastereomers possess distinct chemical environments, leading to different chemical shifts for their corresponding protons in the ¹H NMR spectrum.[3] The enantiomeric excess can then be calculated by integrating the well-resolved signals of the two diastereomers.[4]
Workflow for Chiral Derivatizing Agent (CDA) Analysis
References
- 1. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Efficacy of Chiral Resolving Agents for Primary Amines
For researchers, scientists, and professionals in drug development, the isolation of single enantiomers from a racemic mixture of primary amines is a frequent and critical challenge. The biological activity of a chiral molecule often resides in a single enantiomer, with the other being inactive or even eliciting undesirable side effects. Among the array of techniques available for chiral separation, classical resolution via diastereomeric salt formation remains a cornerstone, valued for its scalability and cost-effectiveness.[1][2] This guide provides an in-depth, objective comparison of the efficacy of common chiral resolving agents for primary amines, grounded in experimental data and mechanistic principles.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The foundation of this classical technique lies in the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers with distinct physical properties.[3][4] When a racemic primary amine is reacted with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent system. This disparity in solubility allows for the preferential crystallization of the less soluble diastereomer, which can then be isolated by filtration.[3][5] Subsequently, the enantiomerically enriched amine is liberated from the salt, typically by treatment with a base.
The success of a resolution is not a matter of chance; it is governed by the thermodynamics of crystallization and the intricate molecular recognition between the amine and the resolving agent. The ideal resolving agent will form a diastereomeric salt that is significantly less soluble than its counterpart, leading to both high recovery (yield) and high enantiomeric excess (e.e.) of the desired amine enantiomer.
Comparative Overview of Common Chiral Resolving Agents
The choice of a resolving agent is often the most critical parameter in developing an efficient resolution process. While a universal resolving agent does not exist, several have proven to be particularly effective for primary amines. This section compares three of the most widely used agents: Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid.
Key Performance Indicators
The efficacy of a chiral resolving agent is primarily assessed by:
-
Yield of the Diastereomeric Salt: The amount of the less soluble salt that crystallizes from the solution.
-
Enantiomeric Excess (e.e.) of the Recovered Amine: A measure of the purity of the desired enantiomer in the final product.
The following table summarizes representative experimental data for the resolution of racemic 1-phenylethylamine, a common model substrate, using these three resolving agents. It is crucial to note that direct, side-by-side comparative studies under identical conditions are not abundant in the literature. This data is compiled from various sources to provide a comparative snapshot.
| Chiral Resolving Agent | Racemic Amine | Solvent(s) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine | Reference(s) |
| L-(+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | 80-90% | >85% | [3] |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Ethanol/Water | High | >95% (in a single crystallization) | [6] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-2,3-Diphenylpiperazine | Dichloromethane | 25% | 98% (for (R,R)-enantiomer) | [7] |
In-Depth Analysis of Resolving Agents
1. Tartaric Acid and Its Derivatives
-
Structure and Properties: A naturally abundant, inexpensive dicarboxylic acid. Its derivatives, such as (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA), offer modified steric and electronic properties.[6]
-
Mechanism of Chiral Recognition: The two carboxylic acid groups and two hydroxyl groups of tartaric acid provide multiple sites for hydrogen bonding with the primary amine's ammonium group.[8] The formation of a three-dimensional hydrogen-bonding network is crucial for creating a stable and well-defined crystal lattice.[8] The difference in the stability and packing efficiency of the two diastereomeric salt crystals dictates the solubility difference. For instance, in the resolution of (S,S)-sertraline with L- and D-tartaric acids, the resulting diastereomeric salts were found to be non-isostructural, with one forming an anhydrous crystal and the other a hydrate, leading to a significant difference in solubility.[8]
-
Advantages:
-
Readily available and cost-effective.[3]
-
Well-documented with a large number of successful resolutions reported.[3][9]
-
Derivatives like O,O'-dibenzoyl-D-tartaric acid can offer enhanced chiral recognition due to the bulky benzoyl groups, which can lead to more pronounced differences in crystal packing.[10][11]
-
-
Limitations:
-
The high density of functional groups can sometimes lead to the formation of oils or poorly crystalline salts.
-
The optimal derivative for a specific amine often needs to be determined empirically.
-
2. Mandelic Acid
-
Structure and Properties: A chiral α-hydroxy acid with an aromatic ring.
-
Mechanism of Chiral Recognition: Chiral recognition with mandelic acid is driven by a combination of ionic interactions (between the carboxylate and ammonium groups), hydrogen bonding (involving the hydroxyl group), and π-π stacking or CH-π interactions from the phenyl rings.[12] X-ray crystallography studies of diastereomeric salts of 1-phenylethylamine with mandelic acid derivatives have revealed that preferential host-guest interactions, such as "lock-and-key" packing and CH/π interactions, stabilize the less soluble salt.[12] The interplay of these non-covalent interactions leads to a more rigid and stable crystal lattice for one diastereomer over the other.
-
Advantages:
-
Often provides high enantiomeric excess in a single crystallization.[6]
-
The aromatic ring can participate in favorable packing interactions, especially with aromatic amines.
-
-
Limitations:
-
Generally more expensive than tartaric acid.
-
The selection between the (R) and (S) enantiomer of mandelic acid is crucial and must be determined for each specific resolution.
-
3. Camphorsulfonic Acid (CSA)
-
Structure and Properties: A strong sulfonic acid derived from camphor, providing a rigid bicyclic structure.[13]
-
Mechanism of Chiral Recognition: As a strong acid, CSA readily protonates primary amines to form salts.[13] The chiral discrimination arises from the rigid and bulky camphor backbone, which creates a specific steric environment. The resulting diastereomeric salts will have different shapes, leading to different crystal packing efficiencies and, consequently, different solubilities. The sulfonate group is an excellent hydrogen bond acceptor, further contributing to the stability of the crystal lattice.
-
Advantages:
-
Limitations:
-
Can be more expensive than tartaric or mandelic acid.
-
The strong acidity might not be suitable for amines with acid-sensitive functional groups.
-
Experimental Protocols
The following are detailed, representative protocols for the chiral resolution of a primary amine using diastereomeric salt formation. These should be considered as starting points, as optimization of solvent, stoichiometry, and temperature is often necessary for a specific amine.
Protocol 1: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
This protocol is a classic example of diastereomeric salt resolution and is widely used in academic and industrial settings.[3]
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of L-(+)-tartaric acid in 120 mL of methanol, heating gently if necessary to achieve a clear solution.
-
In a separate flask, add 12.1 g (0.10 mol) of racemic (±)-1-phenylethylamine to 20 mL of methanol.
-
Slowly add the amine solution to the warm tartaric acid solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystalline precipitate (the less soluble diastereomeric salt) should be observed.
-
To maximize the yield, cool the flask in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any residual mother liquor containing the more soluble diastereomer.
-
Allow the crystals to air dry on the filter paper.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in 100 mL of water.
-
Add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the salt is completely dissolved and the solution is strongly basic (pH > 12, check with pH paper).
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the recovered amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral GC, or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Visualizing the Workflow
Caption: Experimental workflow for chiral resolution of a primary amine.
The Logic of Diastereomeric Salt Resolution
The success of this method is predicated on the different physicochemical properties of diastereomers, which, unlike enantiomers, are not mirror images of each other.
Caption: Logical relationship in diastereomeric salt resolution.
Alternative Methods for Chiral Resolution
While diastereomeric salt formation is a powerful technique, other methods are also employed for the resolution of primary amines.
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic amine at a much faster rate than the other.[15] This results in a mixture of the unreacted, enantiomerically enriched amine and the acylated product of the other enantiomer, which can then be separated. This technique can achieve very high enantioselectivity.
-
Chiral Chromatography: This analytical and preparative technique employs a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The enantiomers of the racemic amine interact differently with the CSP, leading to different retention times and, thus, their separation.[16] While highly effective for analytical purposes and small-scale separations, it can be expensive to scale up.
Conclusion and Recommendations
The selection of an appropriate chiral resolving agent for a primary amine is a multifaceted decision that depends on the specific properties of the amine, cost considerations, and the desired scale of the resolution.
-
Tartaric acid is an excellent first choice for initial screening due to its low cost, ready availability, and extensive documentation.[3] Its derivatives, like O,O'-dibenzoyl-D-tartaric acid, offer opportunities for optimization.
-
Mandelic acid is a highly effective resolving agent, particularly for aromatic amines, and often provides high enantiomeric excess with minimal optimization.[6]
-
Camphorsulfonic acid is a robust choice for a broad range of amines, including those that are weakly basic, due to its strong acidity and the rigid nature of its chiral backbone.[13][14]
Ultimately, the most effective approach to developing a chiral resolution process is often empirical. A preliminary screening with a small panel of resolving agents and solvents is highly recommended to identify the most promising conditions for a specific primary amine. The principles and protocols outlined in this guide provide a solid foundation for undertaking such an investigation with a high probability of success.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereomeric salts of lactic acid and 1-phenylethylamine, their structures and relative stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Enantiomers: A Comparative Guide to (R)- and (S)-1-(4-Chlorophenyl)ethylamine in Asymmetric Synthesis
In the precise world of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, exemplify this principle. This guide provides an in-depth comparison of two such enantiomers: (R)-1-(4-Chlorophenyl)ethylamine and (S)-1-(4-Chlorophenyl)ethylamine. These chiral amines are not merely isomeric variants; they are distinct chemical entities whose unique spatial configurations dictate their roles and efficiencies as building blocks and chiral auxiliaries in the nuanced field of asymmetric synthesis.
The Foundation: Physicochemical Properties and Stereochemistry
At a glance, the (R) and (S) enantiomers of 1-(4-chlorophenyl)ethylamine share identical physical properties such as boiling point, density, and refractive index.[1][2] Their fundamental difference lies in their interaction with plane-polarized light—a defining characteristic of chiral molecules. One enantiomer rotates light in a clockwise (+) direction, while the other rotates it in a counter-clockwise (-) direction by an equal magnitude. This optical activity is the first experimental indication of their distinct three-dimensional nature.
Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)ethylamine Enantiomers
| Property | (R)-(+)-1-(4-Chlorophenyl)ethylamine | (S)-(-)-1-(4-Chlorophenyl)ethylamine | Racemic 1-(4-Chlorophenyl)ethylamine |
| CAS Number | 27298-99-3[3] | 4187-56-8[4] | 6299-02-1 |
| Molecular Formula | C₈H₁₀ClN[3] | C₈H₁₀ClN[4] | C₈H₁₀ClN |
| Molecular Weight | 155.63 g/mol [3] | 155.63 g/mol | 155.62 g/mol [2] |
| Boiling Point | 225.9 °C at 760 mmHg[3] | Not specified | ~226 °C at 760 mmHg |
| Density | ~1.1 g/cm³[3] | Not specified | 1.080 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.543[5] | Not specified | n20/D 1.543[2] |
| Optical Rotation | Positive (+) | Negative (-) | 0° |
The true significance of their opposing stereochemistry is realized in the context of a chiral environment, such as the active site of an enzyme or in a reaction involving another chiral molecule. Here, the "right-handed" (R) and "left-handed" (S) molecules will interact differently, leading to distinct chemical outcomes. This is the foundational principle behind their use in asymmetric synthesis.
Accessing Enantiopurity: The Gateway to Stereoselective Synthesis
The utility of these enantiomers is entirely dependent on their enantiomeric purity. Synthesizing the racemic mixture (an equal mix of both enantiomers) is straightforward, but separating them or synthesizing one enantiomer selectively requires specialized techniques.
Enzymatic Kinetic Resolution
One of the most powerful and widely used methods for separating the enantiomers of 1-(4-chlorophenyl)ethylamine is enzymatic kinetic resolution . This technique leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.[6][7]
For instance, lipases like Novozym 435 (Candida antarctica Lipase B) can selectively acylate the (R)-enantiomer in the presence of an acyl donor, such as ethyl acetate.[6][8] This converts the (R)-amine into an amide, which has different physical properties and can be easily separated from the unreacted (S)-amine. This process is highly efficient and provides access to both enantiomers in high enantiomeric excess (e.e.).[6]
The workflow for this process is illustrated below:
References
- 1. 1-(4-氯苯基)乙胺 97% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. 1-(4-氯苯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. |S|-1-(4-Chlorophenyl)ethylamine – Biotuva Life Sciences [biotuva.com]
- 5. This compound | 27298-99-3 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
A Senior Application Scientist's Guide to Chiral Stationary Phases for Amine Separation
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral amines is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. The distinct pharmacological and toxicological profiles of amine enantiomers necessitate robust and reliable analytical methods for their separation and quantification.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as a premier technique for achieving these challenging separations.[2]
This guide provides an in-depth comparison of the performance of different classes of CSPs for amine separation. Moving beyond a simple catalog of options, we will delve into the underlying chiral recognition mechanisms, present comparative experimental data, and offer practical, step-by-step protocols to empower you in your method development endeavors.
The Foundation of Chiral Separation: Understanding the Interaction
Chiral recognition in HPLC is predicated on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[3] The differential stability of these complexes leads to different retention times and, consequently, separation. The success of this process hinges on a minimum of three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[4] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[5]
A Comparative Analysis of Key Chiral Stationary Phases for Amine Separation
The selection of an appropriate CSP is the most critical decision in developing a chiral separation method.[6] Here, we compare the most prominent classes of CSPs used for amine separation, highlighting their strengths, weaknesses, and typical application areas.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used CSPs in chiral HPLC, accounting for over 90% of applications.[7] Their broad applicability and high success rate make them an excellent starting point for screening chiral amines.[6][8]
Chiral Recognition Mechanism: The helical structure of the polysaccharide derivatives creates chiral grooves where analyte enantiomers can interact.[5] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions between the aromatic rings of the analyte and the phenylcarbamate groups of the selector, and dipole-dipole interactions.[5][9] Steric fit within the chiral grooves also plays a crucial role.
Performance and Applications: Polysaccharide-based CSPs are highly versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[10] They have demonstrated excellent performance in separating a wide range of primary and secondary amines.[8][9] Immobilized polysaccharide CSPs offer the advantage of being compatible with a broader range of solvents, enhancing method development flexibility.[11][12]
Comparative Data for Polysaccharide-Based CSPs:
| Analyte | CSP | Mobile Phase | Resolution (Rs) | Reference |
| 1-Phenylethylamine | Chiralpak IA | n-Hexane/2-Propanol/DEA (90/10/0.1) | 2.1 | [2] |
| 1-(1-Naphthyl)ethylamine | Chiralcel OD-H | n-Hexane/Ethanol/DEA (80/20/0.1) | 3.5 | [2] |
| Propranolol | Chiralpak AD-H | n-Hexane/2-Propanol/DEA (70/30/0.1) | 4.2 | [13] |
| Metoprolol | Lux Cellulose-1 | Acetonitrile/Methanol/DEA (95/5/0.1) | 2.8 | [13] |
Cyclofructan-Based CSPs
Cyclofructans are macrocyclic oligosaccharides composed of fructose units. Derivatized cyclofructans, particularly isopropyl carbamate-cyclofructan-6 (IP-CF6), have emerged as highly effective CSPs for the separation of primary amines, especially in the polar organic mode.[14][15]
Chiral Recognition Mechanism: The chiral recognition mechanism of cyclofructan-based CSPs is attributed to the formation of inclusion complexes where the amine analyte enters the hydrophobic cavity of the cyclofructan.[16] Hydrogen bonding and dipole-dipole interactions with the derivatizing groups on the rim of the cavity further contribute to enantioselectivity.[14] For primary amines, the protonated amino group can interact with the "crown ether-like" core of the cyclofructan.[15]
Performance and Applications: Cyclofructan-based CSPs have shown a remarkably high success rate for the separation of primary amines, often outperforming polysaccharide phases in this specific application.[8][15] They are particularly well-suited for use in polar organic and supercritical fluid chromatography (SFC) modes.[16][17]
Comparative Data for Cyclofructan-Based CSPs:
| Analyte | CSP | Mobile Phase | Resolution (Rs) | Reference |
| 1-Aminoindan | Larihc CF6-P | Acetonitrile/Methanol/TFA/TEA (90/10/0.3/0.2) | 2.5 | [8] |
| Amphetamine | Larihc CF6-P | Acetonitrile/Methanol/TFA/TEA (80/20/0.3/0.2) | 3.1 | [8] |
| Tranylcypromine | Larihc CF6-P | Acetonitrile/Methanol/TFA/TEA (95/5/0.3/0.2) | 1.8 | [8] |
| 1,2,3,4-Tetrahydro-1-naphthylamine | Larihc CF6-P | Acetonitrile/Methanol/TFA/TEA (85/15/0.3/0.2) | 2.9 | [8] |
Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotics, such as vancomycin and teicoplanin, are complex molecules with multiple stereogenic centers, making them excellent chiral selectors.[18][19] They are bonded to silica gel to create versatile CSPs.
Chiral Recognition Mechanism: The chiral recognition mechanism is multifaceted and involves a combination of interactions.[20] The peptide backbone, carbohydrate moieties, and aromatic rings of the antibiotic provide sites for hydrogen bonding, π-π interactions, ionic interactions (with the carboxyl and amino groups), and steric repulsion.[21] The basket-like shape of these molecules can also lead to inclusion phenomena.
Performance and Applications: Macrocyclic antibiotic-based CSPs are known for their broad enantioselectivity and can be used in reversed-phase, normal-phase, and polar organic modes.[19][20] They are particularly effective for the separation of amino acids and their derivatives, as well as other primary amines.[18]
Comparative Data for Macrocyclic Antibiotic-Based CSPs:
| Analyte | CSP | Mobile Phase | Resolution (Rs) | Reference |
| D,L-Phenylalanine | Chirobiotic V (Vancomycin) | 10 mM Ammonium Acetate in Methanol | 2.3 | [20] |
| D,L-Tryptophan | Chirobiotic T (Teicoplanin) | Water/Methanol (80/20) | 3.1 | [20] |
| Baclofen | Chirobiotic V (Vancomycin) | Methanol/Acetic Acid/TEA (100/0.02/0.01) | 1.9 | [6] |
| Atenolol | Chirobiotic T (Teicoplanin) | Acetonitrile/Water/TFA (90/10/0.1) | 2.5 | [20] |
Protein-Based CSPs
Proteins, being inherently chiral, can be immobilized on silica to create CSPs with unique selectivities.[22] Common protein-based CSPs include those based on α1-acid glycoprotein (AGP) and ovomucoid (OVM).
Chiral Recognition Mechanism: Chiral recognition on protein-based CSPs is a complex interplay of hydrophobic and polar interactions.[22] The three-dimensional structure of the protein creates chiral binding pockets where enantiomers can interact differently through hydrogen bonding, electrostatic forces, and hydrophobic interactions.
Performance and Applications: These CSPs are operated in the reversed-phase mode and are particularly useful for the separation of a wide range of drugs, including basic and acidic amines, without derivatization.[6][22] However, they tend to have lower loading capacities and can be less robust compared to other CSP types.[22]
Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these CSPs consist of small chiral molecules covalently bonded to a silica support.[4] They are often referred to as "brush-type" phases and are designed based on the principle of three-point interaction.
Chiral Recognition Mechanism: Pirkle-type CSPs typically contain a π-electron-rich (π-basic) or π-electron-deficient (π-acidic) aromatic ring, along with sites for hydrogen bonding and dipole-dipole interactions.[4] Chiral recognition occurs through the formation of diastereomeric complexes involving π-π charge-transfer interactions, hydrogen bonds, and steric repulsion.
Performance and Applications: These CSPs are robust and can be used in both normal- and reversed-phase modes.[4] They are effective for a broad range of compounds, including amines, amides, and esters. The ability to purchase columns with either the (R) or (S) enantiomer of the chiral selector allows for the inversion of elution order, which can be advantageous in trace analysis.[4]
Experimental Protocols and Method Development
A systematic approach to method development is crucial for achieving successful chiral separations. The following workflow provides a general guideline for the separation of chiral amines.
Caption: A generalized workflow for chiral method development for amine separation.
Step-by-Step Protocol for Chiral Amine Separation Screening
-
Sample Preparation: Dissolve the racemic amine sample in the initial mobile phase to a concentration of approximately 1 mg/mL.[2]
-
Column Selection: Begin with a polysaccharide-based CSP (e.g., Chiralpak IA or Chiralcel OD-H) and a cyclofructan-based CSP (e.g., Larihc CF6-P) as these offer broad applicability.[2][15]
-
Initial Mobile Phase Conditions (Screening):
-
Normal Phase (NP): n-Hexane/Alcohol (Ethanol or 2-Propanol) in ratios of 90/10 and 80/20 (v/v). Add 0.1% of a basic additive like diethylamine (DEA) or butylamine (BA) to improve peak shape and reduce tailing.[2][6]
-
Polar Organic (PO): Acetonitrile/Alcohol (Methanol or Ethanol) in ratios of 90/10 and 80/20 (v/v). For cyclofructan phases, an acidic and a basic additive (e.g., 0.3% TFA and 0.2% TEA) are often beneficial.[8]
-
Reversed Phase (RP): Acetonitrile/Aqueous Buffer (e.g., 20 mM ammonium bicarbonate, pH 9) in ratios of 60/40 and 70/30 (v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 x 250 mm).
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV detection at an appropriate wavelength for the analyte.
-
-
Data Analysis: Evaluate the chromatograms for enantioselectivity (α) and resolution (Rs). A promising separation will show at least partial resolution of the enantiomers.
Method Optimization
Once a promising CSP and mobile phase mode have been identified, further optimization can be performed to improve the separation.
Caption: Key factors influencing the resolution in chiral HPLC method optimization.
-
Mobile Phase Composition: Fine-tune the ratio of the organic modifier to the bulk solvent. Small changes can have a significant impact on selectivity and retention.
-
Additives: The choice and concentration of the additive are critical for amine separations. For basic analytes, amines like DEA, TEA, or BA are commonly used to improve peak shape.[2] For acidic analytes, acids like trifluoroacetic acid (TFA) or acetic acid may be necessary. The concentration of the additive typically ranges from 0.1% to 0.5%.[2]
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process, sometimes leading to improved resolution or even a reversal of elution order.
-
Flow Rate: Adjusting the flow rate can impact efficiency and analysis time.
Conclusion
The successful separation of chiral amines is a multifaceted challenge that requires a systematic approach and a thorough understanding of the available tools. Polysaccharide-based CSPs offer broad applicability and are an excellent starting point for method development. For primary amines, cyclofructan-based CSPs have demonstrated exceptional performance and should be strongly considered. Macrocyclic antibiotic, protein-based, and Pirkle-type CSPs provide alternative selectivities that can be invaluable for particularly challenging separations.
By leveraging the information and protocols presented in this guide, researchers can navigate the complexities of chiral amine separation with greater confidence and efficiency, ultimately contributing to the development of safer and more effective pharmaceutical products.
References
- 1. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. mdpi.com [mdpi.com]
- 11. Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations | Bentham Science [eurekaselect.com]
- 12. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 13. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Protein-based CSPs – Chiralpedia [chiralpedia.com]
A Senior Application Scientist's Guide to Forced Degradation Studies for Stability-Indicating HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the stability of a drug substance is not merely a regulatory hurdle but a cornerstone of patient safety and product efficacy. Forced degradation studies, also known as stress testing, are the crucible in which a molecule's inherent stability is tested. This guide provides an in-depth exploration of the principles, experimental design, and practical execution of forced degradation studies, with a focus on developing robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods.
The Imperative of Stress Testing: Unveiling Degradation Pathways
Forced degradation studies are a systematic way to accelerate the degradation of a drug substance or product under conditions more severe than standard stability testing.[1] The primary objectives of these studies are multifaceted: to identify potential degradation products, elucidate degradation pathways, and, crucially, to develop and validate an analytical method that can resolve the active pharmaceutical ingredient (API) from all its degradation products.[2][3] This "stability-indicating" method is a regulatory expectation and a critical tool throughout the drug development lifecycle.[4]
The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), mandate stress testing to understand how a drug substance's quality changes over time under the influence of various environmental factors.[1] The goal is to induce a target degradation of 5-20%, which is considered sufficient to generate and detect primary degradation products without causing such extensive degradation that the results become irrelevant to real-world scenarios.[3]
Strategic Planning and Execution of Forced Degradation Studies
A well-designed forced degradation study is a scientific investigation into a molecule's vulnerabilities. The choice of stress conditions should be rational and based on the drug's chemical structure and intended storage conditions. The typical battery of stress tests includes:
-
Acid Hydrolysis: Exposure to acidic conditions can reveal labile functional groups susceptible to hydrolysis.
-
Base Hydrolysis: Alkaline conditions test for susceptibility to base-catalyzed degradation.
-
Oxidation: This assesses the molecule's sensitivity to oxidative stress, a common degradation pathway.
-
Thermal Stress: High temperatures accelerate degradation reactions, providing insight into the drug's thermal stability.
-
Photostability: Exposure to light, including UV and visible wavelengths, is critical for photosensitive molecules.
Experimental Workflow: A Step-by-Step Approach
The following workflow outlines the key stages of a forced degradation study, from sample preparation to data analysis.
References
Quantitation limit and detection limit determination in chiral HPLC
Limits: A Comparative Guide to Quantitation and Detection Limit Determination in Chiral HPLC
In the exacting world of chiral analysis, the ability to not only separate enantiomers but also to reliably detect and quantify minute amounts of one in the presence of the other is paramount. This guide provides an in-depth comparison of the established methodologies for determining the Limit of Quantitation (LOQ) and Limit of Detection (LOD) in chiral High-Performance Liquid Chromatography (HPLC). As professionals in drug development and research, a thorough understanding of these parameters is crucial for robust method validation and ensuring the safety and efficacy of chiral drug products.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to ensure that the described methods are not just procedures to be followed, but self-validating systems that generate trustworthy and defensible data. All recommendations are grounded in authoritative guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).
The Foundation: Understanding LOD and LOQ in Chiral Separations
Before delving into the "how," it is critical to understand the "what" and "why."
-
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from the background noise.[1][2] It signifies the presence of the analyte but not necessarily its precise quantity. In chiral analysis, this is critical for identifying the presence of the undesired enantiomer, even at trace levels.
-
Limit of Quantitation (LOQ): The LOQ represents the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.[1][2] For chiral impurity analysis, the LOQ must be at or below the specification limit for the undesired enantiomer.
The determination of these limits is a mandatory part of analytical method validation, as outlined in key international guidelines.[3][4][5][6][7][8][9]
Comparative Analysis of Determination Methodologies
Two primary methods are recognized by regulatory bodies for the determination of LOD and LOQ: the Signal-to-Noise (S/N) ratio and the Calibration Curve method.[10][11] A third, less common approach, visual evaluation, is highly subjective and generally not recommended for quantitative purposes.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Signal-to-Noise (S/N) Ratio | Compares the height of the analyte peak to the background noise of the baseline. | Simple to perform, especially with modern chromatography data systems (CDS). Directly assesses the detectability of the signal over the inherent system noise. | Can be subjective depending on how the noise is measured. May not be as statistically robust as the calibration curve method. | Rapid estimations during method development and for methods with a clear, measurable baseline noise. |
| Calibration Curve Method | Utilizes the standard deviation of the response (either the y-intercepts of multiple calibration curves or the residual standard deviation of a single curve) and the slope of the calibration curve. | Statistically more rigorous and objective. Provides a more accurate reflection of the method's performance at low concentrations. | More time-consuming and requires a larger number of analyses. The calculated values can be influenced by the concentration range of the calibration standards. | Formal method validation and when a higher degree of statistical confidence is required. |
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed, self-validating protocols for both the S/N and calibration curve methods. The causality behind each step is explained to foster a deeper understanding.
Protocol 1: Determination of LOD and LOQ by Signal-to-Noise (S/N) Ratio
This method is predicated on the direct measurement of the analytical signal relative to the background noise.
Workflow for S/N Method
Caption: Workflow for LOD and LOQ determination using the S/N method.
Detailed Steps:
-
Establish Baseline Noise:
-
Action: Inject a blank solution (mobile phase or a matrix blank) at least six times.
-
Rationale: Multiple injections provide a robust measure of the system's inherent noise, accounting for random fluctuations.
-
Execution: Within your Chromatography Data System (CDS), determine the noise from a segment of the baseline where no peaks are present. The ICH Q2(R1) guideline suggests a region equivalent to 20 times the peak width at half-height.[6]
-
-
Prepare and Analyze Diluted Standards:
-
Action: Prepare a series of solutions of the undesired enantiomer at concentrations approaching the expected LOD and LOQ.
-
Rationale: This allows for the direct observation of the S/N ratio at various low-level concentrations.
-
Execution: Inject each solution and measure the height of the analyte peak.
-
-
Calculate the S/N Ratio:
-
Action: For each concentration, divide the peak height by the determined baseline noise.
-
Rationale: This ratio provides a quantitative measure of the signal's discernibility.
-
-
Determine LOD and LOQ:
-
Action: The concentration that consistently produces an S/N ratio of approximately 3:1 is considered the LOD.[2][12] The concentration that yields an S/N ratio of 10:1 is the LOQ.[2][12][13]
-
Rationale: These ratios are widely accepted by regulatory agencies as indicative of detection and reliable quantitation, respectively.[12]
-
-
Confirmation:
-
Action: Prepare and inject solutions at the determined LOD and LOQ concentrations multiple times (e.g., n=6).
-
Rationale: This step validates the initial determination and provides precision data at the LOQ. The relative standard deviation (RSD) at the LOQ should typically be less than 20%.[13]
-
Protocol 2: Determination of LOD and LOQ by the Calibration Curve Method
This approach is grounded in the statistical analysis of a calibration curve constructed at low concentrations.
Workflow for Calibration Curve Method
Caption: Workflow for LOD and LOQ determination using the calibration curve method.
Detailed Steps:
-
Prepare Low-Level Calibration Standards:
-
Action: Prepare 5-6 sets of calibration standards with concentrations spanning the expected LOQ. For instance, if the expected LOQ is 0.1 µg/mL, prepare standards from 0.05 µg/mL to 0.5 µg/mL.
-
Rationale: Focusing the calibration curve in the relevant range provides a more accurate slope and intercept for the calculation of low-level sensitivity.[14]
-
-
Analyze Standards and Construct the Calibration Curve:
-
Action: Inject each standard multiple times (e.g., n=3) and plot the average peak area versus concentration.
-
Rationale: Multiple injections at each level improve the reliability of the response data.
-
-
Calculate the Slope and Standard Deviation of the Response:
-
Action: Perform a linear regression on the calibration data to obtain the slope (S) of the line. The standard deviation of the response (σ) can be determined in two ways:
-
Standard Deviation of the y-intercepts: Construct multiple calibration curves and calculate the standard deviation of their y-intercepts.
-
Residual Standard Deviation (STEYX): Use the residual standard deviation from a single, well-constructed low-level calibration curve. This is a common and acceptable practice.[14][15]
-
-
Rationale: The slope represents the method's sensitivity, while the standard deviation of the response quantifies the variability at zero concentration.
-
-
Calculate LOD and LOQ:
-
Confirmation:
-
Action: Prepare and inject solutions at the calculated LOD and LOQ concentrations to verify the results.
-
Rationale: This final step ensures that the statistically derived values are practically achievable on the instrument. The precision and accuracy at the LOQ should be assessed.
-
Field-Proven Insights and Causality
-
Why Chiral Specificity Matters: In chiral separations, the baseline noise can be influenced by the tail of the major enantiomer's peak. It is crucial to measure the noise in a region representative of where the minor enantiomer elutes, but free from the influence of the primary peak.
-
Choice of σ in the Calibration Method: While using the standard deviation of the y-intercepts from multiple curves is statistically robust, it is often impractical. The use of the residual standard deviation from a single, carefully prepared low-level calibration curve is a widely accepted and efficient alternative.[14]
-
The Importance of the Matrix: Whenever possible, LOD and LOQ should be determined using spiked matrix samples (e.g., a placebo formulation for a drug product). This accounts for any potential matrix effects that could influence the baseline noise or analyte response.[1]
-
System Suitability: Before any LOD/LOQ determination, ensure the HPLC system passes system suitability tests, including resolution between the enantiomers, peak tailing, and precision of replicate injections.[13] A well-performing system is a prerequisite for sensitive and reliable measurements.
Conclusion: Selecting the Appropriate Method
Both the Signal-to-Noise and Calibration Curve methods are valid and accepted by regulatory authorities.[17] The choice between them often depends on the stage of method development and the intended application. The S/N method offers a straightforward and rapid assessment, ideal for initial method development and feasibility studies. The Calibration Curve method provides a more statistically sound and objective value, making it the preferred choice for formal method validation submissions.
Ultimately, a well-validated chiral HPLC method with clearly defined and experimentally verified limits of detection and quantitation is fundamental to ensuring the quality, safety, and stereochemical integrity of pharmaceutical products. This guide provides the framework and the scientific reasoning to achieve that goal with confidence.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods [mpl.loesungsfabrik.de]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. database.ich.org [database.ich.org]
- 7. uspbpep.com [uspbpep.com]
- 8. jordilabs.com [jordilabs.com]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 12. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 13. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 14. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
- 15. researchgate.net [researchgate.net]
- 16. dujps.com [dujps.com]
- 17. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
A Senior Application Scientist's Guide to In-Situ Reaction Monitoring for Asymmetric Synthesis
In the precise world of pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is paramount.[1] Asymmetric synthesis, the cornerstone of producing single-enantiomer drugs, demands a profound understanding and control over reaction pathways to maximize enantiomeric excess (ee) and yield.[2][3] Traditional offline analysis, while foundational, introduces time delays and potential sample degradation, obscuring the true kinetics and transient intermediates of a reaction. This guide provides an in-depth comparison of modern in-situ reaction monitoring techniques, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most effective analytical strategies for their asymmetric syntheses.
The adoption of Process Analytical Technology (PAT) has been a significant driver for the implementation of in-situ monitoring.[2][4][5][6] PAT provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters, ultimately ensuring final product quality.[6]
The Imperative for Real-Time Analysis
Asymmetric reactions are often sensitive to subtle changes in conditions. Real-time monitoring offers a continuous stream of data, enabling:
-
Kinetic Profiling: Understand reaction rates, identify induction periods, and detect reaction completion with precision.
-
Mechanism Elucidation: Identify and track transient intermediates, providing crucial insights into the reaction mechanism.[7]
-
Optimization of Reaction Conditions: Rapidly assess the impact of varying parameters such as temperature, pressure, and catalyst loading.
-
Early Detection of Deviations: Identify and rectify process deviations before they impact yield or enantioselectivity.
This guide will navigate the capabilities of key spectroscopic and chromatographic techniques, providing a comparative analysis to inform your selection process.
Spectroscopic Techniques: A Window into the Reaction Vessel
Spectroscopic methods offer non-invasive, real-time insights into the chemical transformations occurring within a reaction.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for monitoring changes in functional groups in real-time.[7][10] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously acquired, tracking the disappearance of reactants and the appearance of products.[11][12]
Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrational transitions (stretching, bending).[9] The resulting spectrum is a unique fingerprint of the molecule's functional groups.
Strengths:
-
Broad Applicability: Monitors a wide range of functional groups, making it suitable for many reaction types.
-
Real-Time Kinetic Data: Provides continuous data on the concentration of reactants and products.[7]
-
Robustness: Probes are available that can withstand a wide range of reaction temperatures and pressures.
Limitations:
-
Indirect Enantioselectivity Measurement: FTIR is not inherently chiral and cannot directly measure enantiomeric excess. However, it can be used to monitor the formation of diastereomeric intermediates or products.
-
Spectral Overlap: In complex reaction mixtures, peaks can overlap, making data interpretation challenging. Multivariate data analysis can help to deconvolve these complex spectra.[13]
-
Sensitivity: May not be sensitive enough to detect low-concentration intermediates.
Experimental Protocol: In-Situ FTIR Monitoring of an Asymmetric Hydrogenation
-
System Setup: Insert a clean, dry ATR-FTIR probe (such as a ReactIR™) into the reaction vessel.[14]
-
Background Spectrum: Record a background spectrum of the solvent and catalyst before adding the substrate. This will be subtracted from subsequent spectra.[7]
-
Reaction Initiation: Add the substrate to initiate the reaction.
-
Data Acquisition: Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Track the disappearance of the reactant's characteristic peak (e.g., C=O stretch of a ketone) and the appearance of the product's peak (e.g., O-H stretch of an alcohol) over time to generate a kinetic profile.[7]
Workflow for In-Situ FTIR Monitoring
Caption: General workflow for in-situ FTIR reaction monitoring.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR.[8][15] It is particularly adept at monitoring non-polar bonds and is less susceptible to interference from polar solvents like water.
Principle of Operation: Raman spectroscopy relies on the inelastic scattering of monochromatic light (laser).[15][16] The frequency shift between the incident and scattered light corresponds to the vibrational modes of the molecule.[15]
Strengths:
-
Water Compatibility: Water is a weak Raman scatterer, making it an excellent solvent for Raman analysis.
-
Non-Invasive: Can be performed through the walls of a glass reactor.
-
Fingerprint Specificity: Provides a detailed structural fingerprint of molecules.[15]
Limitations:
-
Fluorescence Interference: Sample fluorescence can overwhelm the weak Raman signal. Using a near-infrared (NIR) laser can mitigate this issue.
-
Lower Sensitivity: Spontaneous Raman scattering is an inherently weak phenomenon, which can limit sensitivity.[15]
-
Indirect Enantioselectivity Measurement: Like FTIR, standard Raman spectroscopy is not inherently chiral. However, there are specialized techniques like Raman optical activity (ROA) that can probe chirality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy offers a wealth of structural and quantitative information directly from the reacting mixture.[17][18][19] It is a powerful tool for mechanistic studies and kinetic analysis.
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are characteristic of their chemical environment.
Strengths:
-
Rich Structural Information: Provides detailed information about molecular structure, connectivity, and stereochemistry.
-
Quantitative Analysis: Peak integrals are directly proportional to the concentration of each species, allowing for accurate kinetic monitoring.[20]
-
Direct Observation of Intermediates: Can directly detect and characterize transient intermediates.[21]
Limitations:
-
Lower Sensitivity: Compared to other techniques, NMR has lower sensitivity, which may be a challenge for monitoring low-concentration species.
-
Cost and Complexity: NMR spectrometers are expensive and require specialized expertise to operate and maintain.
-
Sampling Constraints: Reactions are typically monitored in NMR tubes, which may not be representative of large-scale reaction conditions. However, flow-through NMR cells are becoming more common.
Experimental Protocol: In-Situ NMR Monitoring
-
Sample Preparation: Prepare the reaction mixture in a suitable deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a spectrum of the starting materials before initiating the reaction.
-
Reaction Initiation: Initiate the reaction, for example, by adding a catalyst or by temperature change.
-
Time-Resolved Data Acquisition: Acquire a series of spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to reactants and products to determine their concentrations over time and calculate the reaction kinetics.
Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)
VCD is a powerful technique that can directly measure enantiomeric excess in real-time.[22]
Principle of Operation: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration.
Strengths:
-
Direct Measurement of Enantiomeric Excess: Provides a direct, in-situ measurement of the enantiomeric composition of the reaction mixture.[22]
-
High Sensitivity to Stereochemistry: Very sensitive to subtle changes in molecular stereochemistry.
Limitations:
-
Specialized Equipment: Requires a dedicated VCD spectrometer.
-
Concentration Requirements: May require higher concentrations compared to other techniques.
-
Complex Spectra: VCD spectra can be complex and may require theoretical calculations for interpretation.
Chromatographic Techniques: Separation and Quantification
While often performed offline, chromatographic techniques can be adapted for at-line or on-line monitoring, providing quantitative data on both conversion and enantioselectivity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of a reaction mixture.[1][23]
Principle of Operation: Chiral HPLC separates enantiomers by passing the sample through a column containing a chiral stationary phase (CSP).[23] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.[24]
Strengths:
-
High Accuracy and Precision: Provides highly accurate and reproducible measurements of enantiomeric excess.
-
Broad Applicability: A wide variety of chiral stationary phases are available, making it suitable for a broad range of compounds.[23]
Limitations:
-
Typically an Offline Technique: While at-line and on-line systems exist, they are more complex to set up and operate than in-situ spectroscopic methods.
-
Time Delay: Even with fast methods, there is a time delay between sampling and obtaining the result.
-
Method Development: Developing a suitable chiral HPLC method can be time-consuming.
Logical Flow for Technique Selection
Caption: Decision tree for selecting an in-situ monitoring technique.
Comparative Analysis of In-Situ Monitoring Techniques
| Technique | Primary Measurement | In-Situ Capability | Direct ee Measurement | Relative Cost | Key Advantage | Key Limitation |
| FTIR | Functional Group Concentration | Excellent | No | Medium | Broad applicability and robustness. | Spectral overlap in complex mixtures. |
| Raman | Molecular Vibrations | Excellent | No | Medium | Excellent for aqueous systems. | Fluorescence interference. |
| NMR | Nuclear Spin Transitions | Good | Yes (with chiral solvating agents) | High | Rich structural and quantitative data. | Lower sensitivity and high cost. |
| VCD | Differential IR Absorption | Good | Yes | High | Direct, real-time ee measurement. | Specialized equipment and complex spectra. |
| Chiral HPLC | Chromatographic Separation | At-line/On-line | Yes | Medium-High | High accuracy for ee determination. | Time delay and method development. |
Conclusion and Future Outlook
The choice of an in-situ monitoring technique for asymmetric synthesis is a critical decision that depends on the specific reaction, the information required, and available resources. For real-time kinetic analysis, FTIR and Raman spectroscopy are often the most practical choices. When detailed mechanistic information is the primary goal, in-situ NMR is unparalleled. For direct, real-time measurement of enantiomeric excess, VCD is a powerful but specialized option. Chiral HPLC remains the benchmark for accurate ee determination, and its integration into at-line or on-line workflows is a growing trend.
The future of reaction monitoring lies in the synergistic use of multiple techniques.[25][26] Combining the kinetic data from FTIR or Raman with the precise ee measurements from an at-line chiral HPLC system, for example, can provide a comprehensive understanding of an asymmetric reaction. As these technologies continue to evolve, they will play an increasingly vital role in accelerating the development of safe, effective, and stereochemically pure pharmaceuticals and fine chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Process analytical technology and its recent applications for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Process analytical technology - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. fiveable.me [fiveable.me]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. FTIR ASI React IR Reaction Monitoring System | Chemical and Biophysical Instrumentation Center [cbic.yale.edu]
- 15. Raman spectroscopy - Wikipedia [en.wikipedia.org]
- 16. eng.uc.edu [eng.uc.edu]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. asahilab.co.jp [asahilab.co.jp]
- 21. In situ solid-state NMR for heterogeneous catalysis: a joint experimental and theoretical approach - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 25. researchgate.net [researchgate.net]
- 26. [Applications of real-time monitoring techniques in chemical synthetic ingredients] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-1-(4-Chlorophenyl)ethylamine
Welcome to your essential guide for the responsible management and disposal of (R)-1-(4-Chlorophenyl)ethylamine. In the fast-paced environment of research and development, where this chiral amine serves as a critical building block, a deep understanding of its handling from acquisition to disposal is paramount. This document provides a procedural, step-by-step framework to ensure that safety and regulatory compliance are not just met, but seamlessly integrated into your laboratory's workflow. Our commitment is to empower you with the knowledge to handle this chemical not just effectively, but with the highest degree of safety and environmental stewardship.
Hazard Profile: Understanding the "Why" Behind the Procedure
This compound is classified as a hazardous substance, and its risk profile dictates the stringent disposal protocols required. Understanding these intrinsic hazards is the first step toward safe handling. According to its Safety Data Sheets (SDS), the compound presents multiple health risks.
It is known to be harmful if swallowed, causes skin irritation, and can cause serious eye damage. Furthermore, it may cause respiratory irritation.[1] The corrosive nature of similar amines means they can cause severe skin burns and eye damage upon contact.[2][3] This is why direct contact must be rigorously avoided through engineering controls and appropriate Personal Protective Equipment (PPE).
| Property | Value | Significance for Disposal |
| GHS Classification | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific target organ toxicity - single exposure (Category 3)[1] | Dictates the need for robust PPE and containment to prevent ingestion, skin/eye contact, and inhalation. Waste must be treated as hazardous. |
| Flash Point | 115 °C / 239 °F[1] | While not highly flammable, it is combustible. Waste should be stored away from heat and ignition sources.[1][2] |
| Incompatibilities | Acids, acid anhydrides, acid chlorides, strong oxidizing agents, chloroformates[1][2] | Waste segregation is critical. Incompatible materials must never be mixed in the same waste container to prevent violent reactions. |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas[1][2] | Forms toxic gases upon combustion. In case of fire, specific extinguishing media and self-contained breathing apparatus are required.[1][2] |
Pre-Disposal Workflow: Containment and Labeling
Proper disposal begins long before the waste leaves your lab. It starts with meticulous containment and labeling at the point of generation.
Step 1: Select the Appropriate Waste Container
The primary containment vessel is your first line of defense.
-
Material Compatibility: Use only containers made of materials compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid materials that can be corroded by amines.
-
Container Integrity: The container must be in good condition, free of cracks or defects, with a tightly sealing screw cap. This prevents leakage and the release of vapors.[4]
-
Venting is Not Disposal: Never leave a waste container open in a fume hood to evaporate its contents.[5][6][7] This is not an acceptable method of disposal and can lead to environmental and health hazards. The container must be kept closed at all times except when adding waste.[5]
Step 2: Waste Segregation
Cross-contamination of waste streams can create dangerous chemical reactions.
-
Dedicated Container: this compound waste should be collected in its own dedicated, properly labeled container.
-
Avoid Mixing: Do not mix this waste with other chemical wastes, particularly incompatible substances like acids or strong oxidizers.[4] Mixing halogenated compounds with other solvents may also complicate the final disposal process and increase costs.
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Identify Contents: Clearly label the container with the full chemical name: "this compound". Avoid using abbreviations or formulas.
-
Hazard Warnings: The label must include appropriate hazard pictograms (e.g., corrosive, health hazard) and signal words ("Danger").[1]
Disposal Protocol: The Path to Decommissioning
Disposing of this compound waste is a regulated process. Adherence to institutional and national guidelines is mandatory.
Caption: Workflow for proper containment and disposal of this compound.
Step-by-Step Disposal Procedure:
-
Collection: Collect all waste, including residues and contaminated materials (e.g., pipette tips, gloves), in your designated and pre-labeled waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be a cool, well-ventilated space away from general traffic and incompatible chemicals.[4] Secondary containment (such as a larger, chemically resistant tray or bin) is mandatory to contain any potential leaks.
-
Professional Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2][8][9] Doing so can harm aquatic life and damage wastewater treatment systems.[4]
-
Contact EHS: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] They are equipped to handle, transport, and dispose of the chemical in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]
Emergency Protocol: Spill Management
Accidents can happen. A clear, rehearsed spill response plan is crucial. The immediate actions taken will depend on the scale of the spill.
Caption: Decision-making process for responding to a chemical spill.
Procedure for a Minor Spill:
A minor spill is one that laboratory personnel can safely manage without outside assistance.[11]
-
Alert Personnel: Immediately notify others in the vicinity.[12][13]
-
Don PPE: Before addressing the spill, ensure you are wearing appropriate PPE: chemical splash goggles, a face shield, chemically resistant gloves (e.g., nitrile), and a lab coat.[12] If vapors are significant, respiratory protection may be necessary.[1]
-
Containment: Prevent the spill from spreading. Use an absorbent material like sand, vermiculite, or commercial spill pillows to create a dike around the spill.[11][14][15] Do not use combustible materials like paper towels.[11]
-
Absorption: Working from the outside in, apply an inert, non-combustible absorbent material over the spill.[12][14] Allow it to fully absorb the liquid.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[14] Seal and label the container as "Spill Debris containing this compound".
-
Decontamination: Clean the spill area with soap and water.[12] Collect the cleaning materials and rinse water as hazardous waste if the spill was of a highly toxic substance.[12]
-
Report: Report the incident to your supervisor and/or EHS office as per your institution's policy.[12][13]
Procedure for a Major Spill:
If a spill is large, highly volatile, poses a fire risk, or has resulted in personal injury, evacuate the area immediately and contact your institution's emergency response team or local emergency services.[11] Do not attempt to clean it up yourself.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. acs.org [acs.org]
- 10. epa.gov [epa.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. acs.org [acs.org]
- 15. ehs.princeton.edu [ehs.princeton.edu]
A Researcher's Guide to Personal Protective Equipment for Handling (R)-1-(4-Chlorophenyl)ethylamine
As a Senior Application Scientist, I've observed that true laboratory safety transcends mere compliance; it is a mindset built on a deep, causal understanding of the materials we handle. (R)-1-(4-Chlorophenyl)ethylamine is a valuable chiral amine used in specialized organic synthesis, but its hazardous properties demand a rigorous and non-negotiable approach to personal protection[1][2]. This guide provides an in-depth, procedural framework for its safe handling, moving beyond a simple checklist to explain the critical reasoning behind each piece of personal protective equipment (PPE). Our objective is to empower you with the expertise to create a self-validating system of safety for every manipulation of this compound.
Hazard Assessment: A Foundation of Proactive Safety
Before selecting any PPE, a comprehensive understanding of the specific risks posed by this compound is essential. This compound is not merely an irritant; it is classified as corrosive, acutely toxic, and hazardous to the environment[1][2][3]. The Globally Harmonized System (GHS) provides a clear summary of its dangers, which dictate our safety protocols[4].
Table 1: GHS Hazard Profile of this compound
| Pictogram | Hazard Class & Category | Hazard Statement | Significance in the Laboratory |
|---|
|
| Skin Corrosion / Irritation, Category 1B | H314: Causes severe skin burns and eye damage[1]. | Direct contact with the liquid can cause rapid, irreversible damage to skin and eyes. Standard lab gloves may offer insufficient protection for prolonged exposure. | |
| Acute Toxicity, Inhalation, Category 2 | H330: Fatal if inhaled[2][3]. | This is the most critical hazard. Vapors or aerosols are extremely dangerous, mandating the use of engineering controls like fume hoods as the primary line of defense. | |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed[3]. | Accidental ingestion is a significant risk, reinforcing the need for strict hygiene practices and prohibiting eating or drinking in the lab[5][6]. | |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects[2]. | Spills must be contained and prevented from entering drains or waterways. Disposal procedures must adhere to hazardous waste regulations[7][8]. |
The Core Directive: Your PPE Protocol
Based on the severe hazard profile, a multi-layered PPE strategy is required. The selection of PPE is not optional and should be based on a risk assessment of the specific procedure being performed.
Respiratory Protection: The Highest Priority
The "Fatal if Inhaled" classification (H330) makes respiratory protection the most crucial element of your safety protocol[2][3]. Vapors and mists from this compound pose an immediate threat to life.
-
Primary Engineering Control: All handling of this compound must be performed inside a certified and properly functioning chemical fume hood[3][9][10]. This is your primary and most effective barrier.
-
Secondary Respirator Use: For tasks with a higher risk of aerosol generation (e.g., transfers of larger volumes, heating, or centrifuging), or in the event of a fume hood failure, respiratory protection is essential. A full-face respirator equipped with a combination cartridge for organic vapors and ammonia (e.g., Type ABEK per EN14387) is recommended[1][8]. N95 dust masks are entirely insufficient for this chemical.
Eye and Face Protection: Preventing Irreversible Damage
The H314 hazard classification indicates that even a minor splash can cause severe and permanent eye damage[1].
-
Mandatory Goggles: At a minimum, indirectly vented, chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards must be worn at all times[8][9][11]. Standard safety glasses do not provide adequate protection from splashes.
-
Face Shield for Enhanced Protection: When handling quantities greater than 50 mL, performing transfers, or working with the material under pressure or heat, a full-face shield must be worn over the chemical splash goggles[1]. This provides a secondary barrier protecting the entire face from splashes.
Skin and Body Protection: A Barrier Against Corrosivity
Direct skin contact can lead to severe chemical burns[12]. Your protection must be comprehensive.
-
Hand Protection: Standard lightweight nitrile gloves are for incidental contact only and should be changed immediately upon contamination. For direct handling or extended tasks, heavy-duty gloves such as butyl or Viton rubber are recommended. Always practice the double-gloving technique (wearing two pairs of gloves) to provide an extra layer of protection and allow for safe removal of the outer contaminated glove. Inspect gloves for any signs of degradation or puncture before each use[5].
-
Body Protection: A long-sleeved, chemically resistant lab coat is mandatory[10]. For procedures involving larger volumes or a significant splash risk, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Shoes must be closed-toe and made of a non-porous material to protect from spills[10][11].
Table 2: Summary of Recommended PPE for this compound
| Task / Scale | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
|---|---|---|---|---|
| Routine Handling (<50 mL) | Certified Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile or Neoprene Gloves | Chemically Resistant Lab Coat |
| Large Scale (>50 mL) or Transfers | Certified Chemical Fume Hood | Chemical Splash Goggles & Full Face Shield | Double Nitrile or Heavy-Duty (Butyl) Gloves | Chemically Resistant Lab Coat & Apron |
| Small Spill Cleanup (<100 mL) | Full-Face Respirator with ABEK Cartridge | Chemical Splash Goggles & Full Face Shield | Heavy-Duty (Butyl) Gloves | Chemically Resistant Coveralls or Suit |
| Large Spill / Emergency | Self-Contained Breathing Apparatus (SCBA) | Fully Encapsulating Suit (Level A/B) | Fully Encapsulating Suit (Level A/B) | Fully Encapsulating Suit (Level A/B) |
Procedural Workflow: From Preparation to Disposal
Safe handling is a process, not just a set of equipment. The following workflow integrates PPE selection and use into your daily operations.
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection decision tree for handling this compound.
Step-by-Step Donning and Doffing Procedures
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Wash hands thoroughly.
-
Don inner gloves.
-
Don lab coat or coveralls.
-
Don outer, chemically resistant gloves.
-
Don chemical splash goggles.
-
Don face shield (if required).
-
Don respirator (if required), ensuring a proper seal check is performed.
Doffing (Taking Off):
-
Inspect outer gloves for contamination. If contaminated, clean them if possible before proceeding.
-
Remove face shield and goggles, handling them by the straps. Place in a designated area for decontamination.
-
Remove lab coat or coveralls, turning it inside out as you remove it to contain contaminants.
-
Remove outer gloves, peeling them off so they turn inside out without touching your bare skin.
-
Remove inner gloves using the same technique.
-
Remove respirator (if used).
-
Wash hands and any exposed skin thoroughly with soap and water[6][13].
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Place contaminated gloves, disposable aprons, and other items into a designated, sealed hazardous waste container.
-
Do not place contaminated items in regular trash bins.
-
Follow your institution's specific guidelines for hazardous chemical waste disposal[3][8].
Emergency Protocols
Preparedness is key to mitigating the harm from an accidental exposure or spill.
Exposure Response Plan
In the event of an exposure, immediate action is required. This plan should be posted in the laboratory.
| Exposure Route | Immediate First Aid Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes under a safety shower. Seek immediate medical attention. [3][14] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention. [3][9][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [12][14] |
Small Spill Management (<100 mL)
-
Alert Personnel: Immediately alert others in the lab and restrict access to the area.
-
Don PPE: If not already wearing it, don the appropriate spill response PPE, including a full-face respirator.
-
Containment: Cover the spill with a non-combustible, inert absorbent material like sand, vermiculite, or a commercial spill absorbent for chemicals. Do not use combustible materials like paper towels.
-
Neutralization (if applicable): For amines, a weak acid solution can be used for neutralization, but this should only be done by trained personnel.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal[7].
-
Decontamination: Clean the spill area with a suitable decontamination solution and wipe dry.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
By internalizing the principles and procedures outlined in this guide, you can handle this compound with the high degree of caution it requires, ensuring the safety of yourself, your colleagues, and your research.
References
- 1. 1-(4-氯苯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 27298-99-3 [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. csub.edu [csub.edu]
- 12. fishersci.com [fishersci.com]
- 13. cdc.gov [cdc.gov]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






